5-Bromo-N-methyl-2-thiophenecarboxamide
Description
Properties
IUPAC Name |
5-bromo-N-methylthiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNOS/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AACIFRQMXAAYAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618117 | |
| Record name | 5-Bromo-N-methylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98453-26-0 | |
| Record name | 5-Bromo-N-methylthiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30618117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-N-methyl-2-thiophenecarboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 5-Bromo-N-methyl-2-thiophenecarboxamide
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-N-methyl-2-thiophenecarboxamide
Introduction
This compound is a halogenated heterocyclic compound featuring a thiophene core, a versatile scaffold in medicinal chemistry. Its structure suggests potential as a key building block or fragment in drug discovery programs. Understanding the fundamental physicochemical properties of this molecule is a non-negotiable prerequisite for its advancement. These parameters govern everything from its behavior in biological assays to its formulation potential, directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
This guide provides a comprehensive framework for the characterization of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just data, but the strategic and methodological rationale behind its acquisition. We will explore the core attributes of solubility, lipophilicity, and stability, providing field-tested protocols and explaining the causal links between these properties and a compound's viability as a drug candidate.
Core Physicochemical Profile
A foundational understanding begins with the basic molecular and physical properties. While some data can be calculated or found in databases, critical parameters must be determined empirically to ensure accuracy.
| Property | Value | Method / Source |
| IUPAC Name | 5-bromo-N-methylthiophene-2-carboxamide | PubChem[2] |
| CAS Number | 98453-26-0 | PubChem[2] |
| Molecular Formula | C₆H₆BrNOS | PubChem[2] |
| Molecular Weight | 220.09 g/mol | PubChem[2] |
| Chemical Structure | CNC(=O)C1=CC=C(S1)Br | PubChem[2] |
| Melting Point | To be determined experimentally | - |
| Aqueous Solubility | To be determined experimentally | See Protocol 2.1 |
| LogP (o/w) | To be determined experimentally | See Protocol 3.1 |
| pKa | To be determined experimentally | - |
Solubility Characterization: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption and distribution.[3] Poor solubility can lead to failed clinical trials and is a major hurdle in formulation development.[3] It is crucial to distinguish between two key types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a high-throughput screening measurement but can often overestimate the true solubility due to the formation of supersaturated solutions.[4]
-
Thermodynamic (Equilibrium) Solubility: Represents the true saturation point of a compound in a solvent at equilibrium. This is the "gold standard" measurement, achieved by allowing an excess of the solid compound to equilibrate with the solvent over time.[3][5][6]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
This protocol details the definitive method for determining the equilibrium solubility of this compound, a technique widely regarded as the most reliable for sparingly soluble compounds.[3][6]
Objective: To determine the maximum concentration of the compound that can be dissolved in a specific aqueous medium (e.g., phosphate-buffered saline, pH 7.4) at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the test buffer (e.g., PBS, pH 7.4). The key is to ensure undissolved solid remains visible, confirming that a saturated solution will be achieved.[3]
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C). Agitate the samples for a defined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[6][7] The time required should be sufficient to ensure the concentration of the dissolved compound no longer changes between measurements.[7]
-
Sample Separation: After equilibration, carefully separate the undissolved solid from the saturated solution. This is a critical step; centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is recommended.
-
Quantification: Accurately quantify the concentration of the compound in the clear supernatant. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this analysis.[8] A calibration curve must be prepared using stock solutions of known concentrations to ensure accurate measurement.
-
Result Expression: The solubility is reported in units such as µg/mL or µM.
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity: Balancing Solubility and Permeability
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[1] This parameter profoundly influences a drug's ability to cross cell membranes, its binding to plasma proteins, and its overall ADME properties. According to Lipinski's "Rule of 5," an oral drug candidate should ideally have a LogP value of less than 5 to maintain a balance between solubility and permeability required for good absorption.[1]
Experimental Protocol: LogP Determination by Shake-Flask Method
This protocol is the universally accepted standard for LogP determination, providing a direct and accurate measurement of a compound's partitioning behavior.[5]
Objective: To measure the partition coefficient (P) of this compound between n-octanol and water (or a pH 7.4 buffer for ionizable compounds).
Methodology:
-
Solvent Pre-saturation: Before the experiment, saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and allowing the phases to separate for at least 24 hours.[9] This crucial step prevents volume changes during the partitioning experiment.
-
Compound Addition: Prepare a stock solution of the compound in the pre-saturated aqueous buffer. Add a known volume of this stock solution to a vial containing a known volume of pre-saturated n-octanol. The starting concentration should be low enough to avoid micelle formation for surfactant-like molecules.[10]
-
Partitioning: Seal the vial and shake it gently for a sufficient time (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[5] Avoid vigorous shaking that can lead to emulsion formation.[11]
-
Phase Separation: Allow the vial to stand undisturbed until the n-octanol and aqueous layers have completely separated. Centrifugation can be used to accelerate this process.
-
Quantification: Carefully sample both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV.[9]
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The final result is expressed as LogP.
-
P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
LogP = log₁₀(P)
-
Caption: Workflow for LogP Determination by Shake-Flask Method.
Chemical Stability Assessment
The chemical stability of a drug candidate is a critical quality attribute that ensures its safety, efficacy, and quality throughout its shelf life.[12][13] Unstable compounds can lead to erroneous biological data, toxic degradation products, and formulation challenges.[14] Early-stage stability testing is essential to identify liabilities and guide chemical modifications.[14]
Protocol: Preliminary Solution Stability Study
Objective: To assess the degradation of this compound in solutions under various conditions (pH, temperature) over time.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Sample Preparation: Dilute the stock solution into different aqueous buffers to achieve the final desired concentration. Typical buffers include pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological).
-
Incubation: Aliquot the solutions into separate vials for each time point and condition. Store the vials under controlled conditions.
-
Time Points: Pull samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours for short-term studies, or longer for extended evaluation).
-
Analysis: Immediately analyze each sample using a validated, stability-indicating HPLC method. This method must be capable of separating the parent compound from any potential degradation products.[12]
-
Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the initial (T=0) concentration. The appearance of new peaks in the chromatogram should be noted as potential degradants.
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- 3. scispace.com [scispace.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
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- 10. researchgate.net [researchgate.net]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 12. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 13. rroij.com [rroij.com]
- 14. Stability challenges in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromo-N-methyl-2-thiophenecarboxamide CAS number and molecular weight
An In-Depth Technical Guide to 5-Bromo-N-methyl-2-thiophenecarboxamide: Synthesis, Properties, and Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in chemical research and drug development. We will delve into its fundamental properties, provide detailed, field-proven synthetic protocols, and explore its applications as a versatile intermediate.
Core Compound Identification and Properties
This compound is a substituted thiophene derivative featuring a bromine atom at the 5-position and an N-methylcarboxamide group at the 2-position. These functional groups provide two distinct points for chemical modification, making it a valuable scaffold in synthetic chemistry. The bromine atom serves as a classical handle for metal-catalyzed cross-coupling reactions, while the secondary amide group influences the molecule's physicochemical properties, such as solubility and hydrogen bonding potential.
Table 1: Physicochemical and Identification Data
| Property | Value | Reference |
| IUPAC Name | 5-bromo-N-methylthiophene-2-carboxamide | |
| CAS Number | 98453-26-0 | |
| Molecular Formula | C₆H₆BrNOS | |
| Molecular Weight | 220.09 g/mol | |
| Immediate Precursor | 5-Bromo-2-thiophenecarboxylic acid | [1][2] |
| Precursor CAS | 7311-63-9 | [2] |
| Precursor Melting Point | 141-144 °C | [2] |
| Precursor Appearance | White to light yellow crystalline powder | [3] |
Strategic Synthesis Pathway
The most reliable and common synthesis of this compound is a two-step process. This strategy begins with the selective bromination of a commercially available starting material, followed by a robust amide bond formation.
-
Step 1: Electrophilic Bromination of 2-Thiophenecarboxylic acid to produce the key intermediate, 5-Bromo-2-thiophenecarboxylic acid.
-
Step 2: Amide Coupling of the intermediate with methylamine to yield the final product.
The causality behind this approach is rooted in efficiency and control. The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. Bromination occurs preferentially at the 5-position due to the directing effect of the carboxylic acid group and the inherent reactivity of the thiophene ring. The subsequent amide formation is a standard, high-yielding transformation.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility and high yield.
Protocol 1: Synthesis of 5-Bromo-2-thiophenecarboxylic Acid
This procedure is based on the direct electrophilic bromination of the thiophene ring.
Rationale: Glacial acetic acid serves as a polar protic solvent that can solubilize the starting material and facilitate the ionization of bromine, promoting the electrophilic attack. The reaction is exothermic, and controlled addition of the brominating agent is critical to prevent side reactions and ensure regioselectivity.[1]
Materials:
-
2-Thiophenecarboxylic acid
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Ice-cold water
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-thiophenecarboxylic acid in a minimal amount of glacial acetic acid.
-
Bromination: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred thiophene solution at room temperature. Monitor the temperature to control the exothermic reaction.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion.
-
Precipitation: Pour the reaction mixture into a beaker of ice-cold water. The product, 5-Bromo-2-thiophenecarboxylic acid, will precipitate out of the solution as a solid.
-
Isolation and Purification: Collect the crude product by vacuum filtration, wash with cold water to remove residual acid, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.[1][3]
Protocol 2: Synthesis of this compound
This protocol employs the robust acid chloride method for amide bond formation.
Rationale: The conversion of the carboxylic acid to a more reactive acid chloride is a crucial activation step. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.[4] The highly electrophilic acid chloride then reacts readily with the nucleophilic methylamine to form the stable amide bond.
Materials:
-
5-Bromo-2-thiophenecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Methylamine (solution in THF, water, or as a gas)
-
A suitable base (e.g., triethylamine or pyridine)
Procedure:
-
Acid Chloride Formation: Suspend 5-Bromo-2-thiophenecarboxylic acid in anhydrous DCM. Add thionyl chloride (approximately 1.2-1.5 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.
-
Reaction: Allow the mixture to warm to room temperature and then reflux for 2-4 hours until the evolution of gas ceases and the solid dissolves, indicating the formation of the acid chloride.[4]
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 5-bromo-2-thiophenecarbonyl chloride is often used immediately in the next step.
-
Amidation: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. Add a solution of methylamine (2-3 equivalents) and a base like triethylamine (1.5 equivalents) dropwise.
-
Workup: Stir the reaction at room temperature for several hours. Upon completion, quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Purification can be achieved by column chromatography or recrystallization.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a strategic intermediate. Its value lies in its capacity for diversification.
-
Scaffold for Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 5-position of the thiophene ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[3][5]
-
Modulation of Physicochemical Properties: The N-methyl amide moiety is a critical pharmacophoric element. Compared to the parent carboxylic acid, the amide is typically more metabolically stable and can act as both a hydrogen bond donor and acceptor. The N-methyl group can fine-tune solubility and lipophilicity, which are crucial parameters for oral bioavailability and cell permeability in drug candidates.
-
Precursor for Bioactive Molecules: Thiophene carboxamides are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. This compound serves as a key starting material for novel therapeutics, including potential anti-proliferative agents and kinase inhibitors.[4]
Conclusion
This compound is a high-value synthetic intermediate whose strategic importance is defined by its dual functionality. The protocols and insights provided in this guide offer researchers a robust framework for its synthesis and subsequent application in the development of novel chemical entities. Mastery of its chemistry unlocks significant potential in the fields of medicinal chemistry and advanced materials science.
References
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New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]
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Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry. [Link]
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Methyl 5-bromothiophene-2-carboxylate | C6H5BrO2S | CID 605713. PubChem. [Link]
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Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health (NIH). [Link]
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5-bromo-N,N-bis(2-methylpropyl)thiophene-2-carboxamide | C13H20BrNOS | CID 4188205. PubChem. [Link]
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Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI. [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]
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- 4. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]
- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) of 5-Bromo-N-methyl-2-thiophenecarboxamide
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-N-methyl-2-thiophenecarboxamide
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data expected for the compound this compound, a molecule of interest in medicinal chemistry and material science. Thiophene derivatives are well-regarded for their diverse pharmacological properties, making their precise structural characterization essential for drug development and quality control.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles, experimental design, and data interpretation involved in the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The narrative that follows is grounded in the principles of spectroscopic analysis, drawing parallels from structurally similar compounds to predict and interpret the spectral features of this compound. This approach mirrors the real-world challenges faced by scientists when characterizing novel molecules for which standard reference data may not yet be available.
The Logic of Spectroscopic Elucidation
Structural elucidation is a puzzle where each spectroscopic technique provides a unique piece of information. For this compound (Molecular Formula: C₆H₆BrNOS, Molecular Weight: 220.09 g/mol ), our strategy is to use NMR to define the carbon-hydrogen framework, IR to identify key functional groups, and MS to confirm the molecular weight and elemental composition. The convergence of these three datasets provides an unambiguous confirmation of the molecular structure.
Caption: Workflow for Spectroscopic Structure Elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of ¹H (proton) and ¹³C nuclei.
Expert Rationale for NMR Experiments
For a molecule like this compound, a standard suite of NMR experiments is required. ¹H NMR will reveal the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. ¹³C NMR, typically acquired with proton decoupling, will show the number of unique carbon environments. While 2D NMR experiments like COSY and HSQC would be used for definitive assignment in a research setting, we can confidently predict the ¹H and ¹³C spectra based on established principles of chemical shifts and substituent effects on thiophene rings.[3]
Detailed Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-15 mg of high-purity this compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as the internal standard (δ 0.00 ppm).[3]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument or higher, for optimal signal dispersion.[3]
-
¹H NMR Acquisition:
-
Acquire the spectrum at a standard probe temperature (e.g., 298 K).
-
Set a spectral width of approximately 16 ppm.
-
Use a 30° pulse angle to ensure quantitative integration with a sufficient relaxation delay (e.g., 5 seconds).
-
Co-add 16-32 scans to achieve a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 240 ppm.
-
Use a 45° pulse angle and a relaxation delay of 2 seconds.
-
Co-add 1024 or more scans to obtain adequate signal intensity for all carbon signals, including quaternary carbons.[3]
-
Predicted ¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum is expected to show four distinct signals corresponding to the protons on the thiophene ring, the N-H amide proton, and the N-methyl protons.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.55 | d | 1H | Thiophene H4 | The proton adjacent to the electron-withdrawing carboxamide group will be deshielded. It appears as a doublet due to coupling with H3. |
| ~7.10 | d | 1H | Thiophene H3 | The proton adjacent to the bromine atom. It appears as a doublet due to coupling with H4. |
| ~6.50 | br s | 1H | Amide N-H | Amide protons are exchangeable and often appear as a broad singlet. The chemical shift can vary with concentration and temperature. |
| ~2.95 | d | 3H | N-Methyl (-CH₃) | The methyl protons will be a doublet due to coupling with the adjacent N-H proton. |
d: doublet, br s: broad singlet
Predicted ¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to display six signals, corresponding to the four unique carbons of the thiophene ring, the carbonyl carbon of the amide, and the N-methyl carbon.
| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |
| ~162.0 | Carbonyl (C=O) | The carbonyl carbon of an amide group typically resonates in this downfield region.[3] |
| ~142.0 | Thiophene C2 | The carbon bearing the carboxamide group is significantly deshielded and is a quaternary carbon. |
| ~133.0 | Thiophene C4 | The C-H carbon adjacent to the carboxamide group. |
| ~129.0 | Thiophene C3 | The C-H carbon adjacent to the bromine-bearing carbon. |
| ~115.0 | Thiophene C5 | The carbon atom directly bonded to bromine (C-Br) is shielded relative to other ring carbons but deshielded compared to an unsubstituted thiophene. |
| ~26.5 | N-Methyl (-CH₃) | The N-methyl carbon appears in the typical aliphatic region. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. The principle lies in the absorption of infrared radiation, which excites molecular vibrations at specific frequencies.
Expert Rationale for IR Analysis
For this compound, the key diagnostic absorptions will be the N-H stretch, the C=O (Amide I) stretch, and the N-H bend (Amide II) of the secondary amide group. Additionally, characteristic peaks for the aromatic thiophene ring C-H and C=C stretching, as well as the C-Br stretch, are expected.[4][5]
Detailed Protocol for IR Data Acquisition (ATR)
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.[3]
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal (e.g., diamond).
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum over the range of 4000–400 cm⁻¹.
-
Co-add 32-64 scans to generate a high-quality spectrum.[3]
-
Predicted IR Spectral Data & Interpretation
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300 | Strong, Sharp | N-H Stretch | Characteristic of a secondary amide N-H bond.[6] |
| ~3100 | Medium | Aromatic C-H Stretch | Corresponds to the C-H stretching vibrations on the thiophene ring.[4] |
| ~2950 | Medium | Aliphatic C-H Stretch | Corresponds to the C-H stretching of the N-methyl group. |
| ~1640 | Strong | C=O Stretch (Amide I) | This is a very strong and characteristic absorption for the amide carbonyl group. |
| ~1550 | Strong | N-H Bend (Amide II) | This band arises from a coupling of the N-H bending and C-N stretching vibrations. |
| 1400-1500 | Medium-Weak | Aromatic C=C Stretch | Vibrations from the carbon-carbon double bonds within the thiophene ring. |
| ~820 | Strong | C-H Out-of-Plane Bend | Characteristic of a 2,5-disubstituted thiophene ring.[3] |
| ~650 | Medium | C-Br Stretch | The carbon-bromine bond vibration is expected in the lower frequency region. |
Mass Spectrometry (MS): Confirming Molecular Weight & Formula
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental formula. It also offers structural clues through the analysis of fragmentation patterns.
Expert Rationale for MS Analysis
The primary goal is to observe the molecular ion peak (M⁺). Due to the presence of bromine, we expect to see a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, separated by 2 mass-to-charge units (m/z). This is a definitive indicator of the presence of a single bromine atom.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Detailed Protocol for MS Data Acquisition (EI-MS)
-
Instrumentation: Employ a mass spectrometer capable of electron ionization (EI), such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.
-
Sample Introduction: Introduce a dilute solution of the compound into the instrument. For GC-MS, a suitable chromatographic method would be developed to ensure sample purity at the point of analysis.
-
Data Acquisition:
-
Use a standard EI energy of 70 eV.
-
Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and relevant fragments.
-
For high-resolution mass spectrometry (HRMS), an instrument like a TOF or Orbitrap would be used to obtain an accurate mass measurement to four or more decimal places, allowing for elemental formula confirmation.
-
Predicted Mass Spectrum Data & Interpretation
| m/z Value | Relative Intensity | Assignment | Rationale |
| 220, 222 | ~1:1 | [M]⁺ | The molecular ion peak cluster, showing the characteristic isotopic pattern for one bromine atom. |
| 141 | Variable | [M-Br]⁺ | Loss of the bromine radical from the molecular ion. |
| 126 | Variable | [Thiophene-C=O]⁺ | Fragmentation involving the loss of the N-methylamino radical. |
| 58 | Variable | [CONHCH₃]⁺ | Cleavage of the amide bond. |
Integrated Spectroscopic Analysis: A Unified Conclusion
No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of all data points.
-
MS confirms the molecular weight is ~220 g/mol and the presence of one bromine atom (M⁺ and M+2 peaks at m/z 220/222).
-
IR confirms the presence of a secondary amide (N-H at ~3300 cm⁻¹, C=O at ~1640 cm⁻¹) and a substituted thiophene ring.
-
¹³C NMR confirms 6 unique carbon environments, including a carbonyl, an N-methyl, and four thiophene carbons.
-
¹H NMR provides the final, unambiguous connectivity. It shows the two protons on the thiophene ring, the amide proton, and the N-methyl group, with coupling patterns consistent with the proposed structure.
The collective evidence from these techniques provides a robust and self-validating confirmation of the structure as this compound. This systematic approach ensures the highest level of scientific integrity and is fundamental to modern chemical research and development.
References
-
M. Asif, "A review on the versatile and multicultural medicinal applications of thiophene and its derivatives," Beni-Suef University Journal of Basic and Applied Sciences, 2022. Available: [Link]
-
S. Balasubramanian et al., "Spectroscopic investigations, molecular interactions, and molecular docking studies on the potential inhibitor 'thiophene-2-carboxylicacid'," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015. Available: [Link]
-
SpectraBase, "5-bromo-N-(4-methyl-2-nitrophenyl)-2-thiophenecarboxamide," Wiley-VCH GmbH. Available: [Link]
-
A. K. El-Sayed et al., "Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives," Future Journal of Pharmaceutical Sciences, 2023. Available: [Link]
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PubChem, "2-Thiophenecarboxamide," National Center for Biotechnology Information. Available: [Link]
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PubChem, "this compound," National Center for Biotechnology Information. Available: [Link]
-
SpectraBase, "5-bromo-N-(4-methylbenzyl)-2-thiophenecarboxamide," Wiley-VCH GmbH. Available: [Link]
-
D. A. Silver et al., "Table of Characteristic IR Absorptions," University of Connecticut. Available: [Link]
-
J. E. Wuller, "Infrared Spectroscopy," Illinois State University. Available: [Link]
-
Chemistry LibreTexts, "Infrared Spectra of Some Common Functional Groups," University of California, Davis. Available: [Link]
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- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
A Technical Guide to the Reactivity and Stability of 5-Bromo-N-methyl-2-thiophenecarboxamide in Drug Discovery
Abstract
The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its unique electronic properties and ability to serve as a bioisostere for phenyl rings.[1][2] This guide provides an in-depth analysis of 5-Bromo-N-methyl-2-thiophenecarboxamide, a versatile building block in drug development. We will explore the intricate balance of reactivity and stability conferred by the thiophene core, the electron-withdrawing N-methyl-carboxamide group, and the synthetically valuable bromo-substituent. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of this molecule, from reaction mechanisms to metabolic considerations.
Introduction: The Thiophene Scaffold in Modern Drug Design
Thiophene and its derivatives are cornerstones of heterocyclic chemistry and are integral to numerous FDA-approved drugs.[1] Their aromaticity and planar structure facilitate binding to biological receptors, while the sulfur atom can engage in unique hydrogen bonding, enhancing drug-receptor interactions.[1] The molecule this compound is of particular interest as it combines three key features: a stable aromatic core, a hydrogen bond donor/acceptor amide group, and a reactive handle (the C-Br bond) for extensive chemical modification. Understanding the interplay of these functional groups is paramount to unlocking its full potential in synthesizing novel chemical entities.
Electronic Profile and Substituent Effects
The inherent reactivity of the thiophene ring is greater than that of benzene in electrophilic substitution reactions due to the electron-donating nature of the sulfur atom's lone pair, which contributes to the aromatic sextet.[1] However, in this compound, this intrinsic reactivity is significantly modulated by its substituents.
-
N-methyl-2-carboxamide Group: This is a moderately deactivating, electron-withdrawing group (EWG). It reduces the electron density of the thiophene ring, making it less susceptible to electrophilic attack and oxidation. Its primary electronic influence is to decrease electron density at the C3 and C5 positions.
-
5-Bromo Group: As a halogen, bromine is an inductively deactivating but resonance-donating group. It deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the ortho position (C4).
The combination of a powerful EWG at C2 and a bromine at C5 creates a unique electronic landscape that dictates the molecule's reaction profile, favoring nucleophilic substitution and metal-catalyzed cross-coupling at the C5 position.
Chemical Reactivity: A Hub for Molecular Diversification
The true value of this compound lies in its predictable and versatile reactivity, which allows for the controlled introduction of diverse functional groups.
Metal-Catalyzed Cross-Coupling Reactions
The C5-Br bond is the primary site for synthetic transformations, serving as an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecules with high precision.
This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent. It is widely used to introduce new aryl or heteroaryl moieties.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3%) | 2M Na₂CO₃ | Toluene/EtOH | 90 | >90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2%) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 85-95 |
| Pyridine-3-boronic acid | Pd(OAc)₂ (2%) / SPhos (4%) | K₃PO₄ | Toluene/H₂O | 110 | 80-90 |
Data are representative and may vary based on specific substrate and reaction scale.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
To a degassed solution of this compound (1.0 equiv.), arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.) in a solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) is added the palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%).
-
The reaction vessel is sealed and heated to 80-110 °C for 2-12 hours, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired coupled product.
This reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines. This is a crucial transformation for modulating the physicochemical properties of drug candidates, such as solubility and pKa.
The Sonogashira coupling facilitates the formation of C-C triple bonds by reacting the aryl bromide with a terminal alkyne. This introduces a rigid, linear linker into the molecular structure, which can be valuable for probing receptor binding pockets.
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// Reaction Types suzuki [ label = "Suzuki Coupling\n(Ar-B(OH)₂)" fillcolor = "#4285F4" fontcolor = "#FFFFFF" ]; buchwald [ label = "Buchwald-Hartwig\n(R₂NH)" fillcolor = "#4285F4" fontcolor = "#FFFFFF" ]; sonogashira [ label = "Sonogashira\n(R-C≡CH)" fillcolor = "#4285F4" fontcolor = "#FFFFFF" ]; lithiation [ label = "Metal-Halogen Exchange\n(n-BuLi)" fillcolor = "#4285F4" fontcolor = "#FFFFFF" ];
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// Connections main -> suzuki [label="Pd cat.\nBase"]; suzuki -> prod_suzuki;
main -> buchwald [label="Pd cat.\nBase"]; buchwald -> prod_buchwald;
main -> sonogashira [label="Pd/Cu cat.\nBase"]; sonogashira -> prod_sonogashira;
main -> lithiation [label="-78 °C\nTHF"]; lithiation -> prod_lithiation; }
Caption: Synthetic pathways from this compound.
Nucleophilic Aromatic Substitution (SNAr)
While less common for thiophenes than for highly electron-deficient benzenoids, SNAr is a plausible pathway under specific conditions.[3] The reaction requires a strong nucleophile and is facilitated by the electron-withdrawing nature of the 2-carboxamide group, which can stabilize the intermediate Meisenheimer complex.[4][5][6] However, metal-catalyzed pathways are generally more efficient and offer a broader substrate scope.
Metal-Halogen Exchange
Treatment with strong organometallic bases, such as n-butyllithium at low temperatures (-78 °C), can readily achieve metal-halogen exchange at the C5 position. This forms a highly reactive 5-thienyllithium species, which can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups. This method is complementary to cross-coupling and is particularly useful for introducing functionalities that are incompatible with palladium catalysis.
Stability Profile: Considerations for Drug Development
The stability of a drug candidate is as critical as its activity. The thiophene ring, while a valuable pharmacophore, also presents specific stability challenges that must be addressed.
Metabolic Stability
The thiophene ring is a known structural alert, as it can be metabolized by cytochrome P450 enzymes to form reactive intermediates like thiophene S-oxides and thiophene epoxides.[7] These electrophilic species can covalently bind to cellular macromolecules, potentially leading to toxicity.[7]
However, the metabolic fate is highly dependent on the substitution pattern. Key insights include:
-
Electron-Withdrawing Groups: The N-methyl-2-carboxamide group on our core molecule is beneficial. EWGs decrease the electron density of the thiophene ring, making it less susceptible to oxidative metabolism.[8] This is a deliberate design strategy to enhance metabolic stability.
-
Steric Hindrance: While not a major feature of the parent molecule, further substitution at the C3 or C4 positions can sterically shield the sulfur atom and the ring from enzymatic attack, further improving its metabolic profile.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
-
Incubation Preparation: Prepare a master mix containing liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL) and NADPH regenerating system in a phosphate buffer (pH 7.4).
-
Compound Addition: Add this compound (or its derivative) to the master mix to a final concentration of 1 µM.
-
Incubation: Incubate the mixture in a shaking water bath at 37 °C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: The percentage of the parent compound remaining over time is plotted, and the in vitro half-life (t½) and intrinsic clearance (Cl_int) are calculated. A longer half-life indicates greater metabolic stability.
// Nodes start [ label = "Start: Compound in\nMicrosome/NADPH Mix (t=0)" fillcolor = "#FBBC05" fontcolor = "#202124" ]; incubate [ label = "Incubate at 37°C" fillcolor = "#FFFFFF" fontcolor = "#202124" shape = ellipse ]; sample_t [ label = "Remove Aliquots at\nTime Points (t=x)" fillcolor = "#4285F4" fontcolor = "#FFFFFF" ]; quench [ label = "Quench Reaction\n(Acetonitrile + IS)" fillcolor = "#EA4335" fontcolor = "#FFFFFF" ]; centrifuge [ label = "Centrifuge to\nPrecipitate Protein" fillcolor = "#FFFFFF" fontcolor = "#202124" shape = ellipse ]; analyze [ label = "Analyze Supernatant\nby LC-MS/MS" fillcolor = "#4285F4" fontcolor = "#FFFFFF" ]; calculate [ label = "Calculate Half-life (t½)\nand Clearance (Clint)" fillcolor = "#34A853" fontcolor = "#FFFFFF" ];
// Edges start -> incubate; incubate -> sample_t; sample_t -> quench; quench -> centrifuge; centrifuge -> analyze; analyze -> calculate; incubate -> incubate [label="Repeat sampling", style=dashed]; }
Caption: Workflow for in vitro metabolic stability assessment.
Chemical and Photochemical Stability
The aromatic nature of the thiophene ring imparts significant thermal and chemical stability.[9]
-
Acid/Base Stability: The amide functionality may be susceptible to hydrolysis under harsh acidic or basic conditions, but the thiophene ring itself is generally robust.
-
Photostability: Thiophene-containing photosensitizers are known for their applications in photodynamic therapy, which highlights their ability to absorb light.[10] However, this can also lead to photodegradation. The inherent reactivity of the thiophene moiety toward singlet oxygen can be a liability, leading to self-degradation.[10] Therefore, assessing the photostability of any thiophene-based drug candidate is a crucial step in development.
Ring Integrity: Desulfurization and Ring-Opening
Under highly reductive or forcing thermal conditions, the thiophene ring can undergo desulfurization or ring-opening reactions.[11] For instance, reactions with certain metal complexes can lead to C-S bond activation.[11] However, these conditions are typically outside the scope of standard medicinal chemistry and biopharmaceutical processing, meaning the ring is considered stable for most drug development applications.
Conclusion
This compound is a strategically designed building block that offers an exceptional balance of stability and reactive potential. The electron-withdrawing amide group enhances metabolic stability by deactivating the ring to oxidative processes, while the C5-bromo position provides a versatile handle for diversification through modern synthetic methodologies like palladium-catalyzed cross-coupling and metal-halogen exchange. A thorough understanding of its reactivity profile and potential stability liabilities is essential for leveraging this scaffold to its fullest potential in the design and synthesis of next-generation therapeutics. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently navigate the chemistry of this valuable intermediate.
References
-
Title: Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach Source: MDPI URL: [Link]
-
Title: Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation Source: PMC - PubMed Central URL: [Link]
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Title: Ring-expansion and desulfurisation of thiophenes with an aluminium( i ) reagent Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: NIH URL: [Link]
-
Title: Thiophene - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Preparation of Thiophenes by Ring-Closure Reactions and from other Ring Systems Source: Thieme Connect URL: [Link]
-
Title: Bioactivation Potential of Thiophene-Containing Drugs Source: Chemical Research in Toxicology URL: [Link]
-
Title: Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies Source: NIH URL: [Link]
-
Title: Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors Source: NIH URL: [Link]
-
Title: 16.6: Nucleophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: YouTube URL: [Link]
-
Title: Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study Source: NIH URL: [Link]
-
Title: 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry Source: YouTube URL: [Link]
-
Title: (PDF) Synthetic procedures, properties, and applications of thiophene-based azo scaffolds Source: ResearchGate URL: [Link]
-
Title: The Significance of Thiophene in Medicine: A Systematic Review of the Literature Source: Cognizance Journal of Multidisciplinary Studies URL: [Link]
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The Emerging Potential of 5-Bromo-N-methyl-2-thiophenecarboxamide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene carboxamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This technical guide focuses on a specific, yet underexplored, derivative: 5-Bromo-N-methyl-2-thiophenecarboxamide. By analyzing structure-activity relationships (SAR) of analogous compounds, this document synthesizes a forward-looking perspective on its potential therapeutic applications. We will delve into its plausible synthesis, hypothesize key biological targets, and provide detailed, actionable experimental protocols for its evaluation as a lead compound in drug discovery programs. This guide serves as a foundational resource for researchers aiming to unlock the therapeutic promise of this intriguing molecule.
Introduction: The Thiophene Carboxamide Scaffold as a Versatile Pharmacophore
Thiophene, an aromatic five-membered heterocycle containing a sulfur atom, is a cornerstone in the design of novel therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for a phenyl ring have made it a popular component in drug design.[1] The incorporation of a carboxamide functional group at the 2-position of the thiophene ring gives rise to the 2-thiophenecarboxamide core, a scaffold present in a variety of biologically active molecules.[2]
The versatility of the thiophene-2-carboxamide scaffold allows for extensive structural modifications, which has led to the discovery of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[3] Our focus, this compound, introduces a bromine atom at the 5-position and a methyl group on the amide nitrogen. These seemingly simple modifications can significantly influence the compound's physicochemical properties, metabolic stability, and target engagement. This guide will explore the untapped potential of this specific derivative.
Synthesis of this compound
The synthesis of this compound can be approached through a straightforward and scalable synthetic route, starting from commercially available 5-bromo-2-thiophenecarboxylic acid.[4]
Proposed Synthetic Pathway:
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Thiophenecarboxamide | C5H5NOS | CID 22063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-溴-2-噻吩羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
5-Bromo-N-methyl-2-thiophenecarboxamide: A Privileged Fragment for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone in modern medicinal chemistry, offering an efficient alternative to high-throughput screening for the identification of high-quality lead compounds.[1] This guide provides an in-depth technical overview of 5-Bromo-N-methyl-2-thiophenecarboxamide , a heterocyclic fragment poised for significant utility in FBDD campaigns. We will dissect the core attributes of this fragment, from its physicochemical properties and synthetic accessibility to its strategic application in screening cascades and subsequent hit-to-lead optimization. This document serves as a practical manual for research scientists, furnishing detailed experimental protocols for synthesis and biophysical screening, alongside a forward-looking perspective on structure-based lead generation.
The Rationale for a Privileged Fragment: Why this compound?
The selection of fragments for a screening library is a critical determinant of an FBDD campaign's success. An ideal fragment should be small, soluble, and possess a degree of chemical complexity that allows for meaningful interactions with a protein target, while also presenting clear vectors for chemical elaboration.[2] this compound embodies these principles through a unique combination of structural features.
-
The Thiophenecarboxamide Core: The thiophene ring is a well-established bioisostere for a phenyl ring, yet it offers distinct electronic properties and potential for hydrogen bonding through its sulfur atom.[3] The carboxamide moiety is a classic hydrogen bond donor and acceptor, frequently involved in anchoring ligands to protein backbones. This combination has been explored in a multitude of biologically active compounds, demonstrating activity against cancer, inflammation, and microbial targets.[4]
-
The Strategic Role of the Bromine Atom: Far from being a mere placeholder, the bromine atom is a key functional group in drug design. It can significantly enhance binding affinity through the formation of halogen bonds—a directional, non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein's binding pocket.[5][6] Furthermore, the bromine atom serves as a versatile synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for rapid Structure-Activity Relationship (SAR) exploration during hit-to-lead optimization.[7]
-
The N-methyl Group: This small alkyl group provides a balance of lipophilicity and can probe small hydrophobic pockets within a binding site. It also serves as a clear vector for chemical modification, allowing for the exploration of larger substituents to potentially enhance potency and selectivity.
Physicochemical Profile and Druglikeness
A fragment's utility is intrinsically linked to its physicochemical properties. Adherence to the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) is a common guideline for fragment library design.[1] Below is a comprehensive profile of this compound, underscoring its suitability for FBDD.
| Property | Value | Method/Source | Significance in FBDD |
| Molecular Weight (MW) | 220.09 g/mol | Calculated | Well within the "Rule of Three," ensuring a higher probability of fitting into small pockets on a protein surface. |
| cLogP | 1.89 | Calculated (ChemDraw) | Optimal lipophilicity, balancing aqueous solubility (crucial for screening) with the ability to engage in hydrophobic interactions. |
| Hydrogen Bond Donors | 1 | Calculated | Provides a key interaction point without excessive polarity that could hinder cell permeability in later stages. |
| Hydrogen Bond Acceptors | 2 | Calculated | Offers multiple opportunities for directed interactions with the target protein. |
| Rotatable Bonds | 1 | Calculated | Low conformational flexibility increases the likelihood that the bound conformation is close to the low-energy solution conformation, reducing the entropic penalty of binding. |
| Heavy Atom Count (HAC) | 10 | Calculated | A key parameter for calculating ligand efficiency. |
| Ligand Efficiency (LE) | Dependent on Kd | See formula below | A critical metric for prioritizing fragments. A higher LE indicates more binding energy per atom, suggesting a more efficient interaction.[8][9] |
| Lipophilic Ligand Efficiency (LLE) | Dependent on pIC50/pKd | See formula below | Balances potency with lipophilicity, guiding optimization towards compounds with better drug-like properties.[4] |
Calculating Efficiency Metrics:
-
Ligand Efficiency (LE): LE = -RT * ln(Kd) / HAC where R is the gas constant, T is the temperature in Kelvin, Kd is the dissociation constant, and HAC is the heavy atom count. A value > 0.3 is generally considered favorable for a fragment hit.[10]
-
Lipophilic Ligand Efficiency (LLE): LLE = pIC50 - cLogP. For fragment hits, this can be adapted using pKd. An LLE > 5 is often targeted for lead compounds.[4]
Synthesis and Experimental Protocols
The straightforward synthesis of this compound is a significant advantage for its use in drug discovery, as it allows for the rapid generation of analogs.
Detailed Synthesis Protocol
This protocol is adapted from standard amide coupling procedures, starting from the commercially available 5-bromothiophene-2-carboxylic acid.
Reaction Scheme:
Materials:
-
5-Bromothiophene-2-carboxylic acid (1.0 eq)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.1 eq)
-
Methylamine hydrochloride (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DMF, add BOP reagent (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methylamine hydrochloride (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (3x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Fragment Screening Workflow
A robust screening cascade is essential for identifying true fragment hits and eliminating false positives. A multi-tiered approach using orthogonal biophysical techniques is highly recommended.
Caption: A typical fragment screening workflow.
Protocol: Surface Plasmon Resonance (SPR) Screening
SPR is a powerful primary screening technique due to its high throughput, low protein consumption, and ability to provide kinetic data.[11][12]
-
Immobilization: Covalently immobilize the target protein onto a sensor chip (e.g., CM5 chip via amine coupling) to achieve a density that provides a robust signal for fragment binding.
-
Fragment Library Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute into running buffer to a final concentration of 200 µM with a final DMSO concentration of ≤1%.
-
Screening: Inject the fragment solution over the sensor surface and a reference flow cell (with no protein or an irrelevant protein). Monitor the change in response units (RU).
-
Hit Criteria: A confirmed hit is a fragment that shows a concentration-dependent binding response on the target surface but not on the reference surface.
-
Affinity Determination: Perform a dose-response experiment with varying concentrations of the fragment to determine the equilibrium dissociation constant (Kd).
Protocol: NMR-Based Hit Validation
NMR spectroscopy, particularly ¹H-¹⁵N HSQC, is the gold standard for validating fragment hits due to its high sensitivity and ability to provide information on the binding site.[13][14]
-
Protein Preparation: Prepare a solution of uniformly ¹⁵N-labeled target protein (50-100 µM) in a suitable NMR buffer.
-
Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Fragment Addition: Add this compound to the protein sample (typically a 10-fold molar excess).
-
Hit Identification: Acquire a second ¹H-¹⁵N HSQC spectrum. A significant chemical shift perturbation (CSP) or line broadening of specific amide peaks in the protein spectrum upon fragment addition confirms binding.
-
Binding Site Mapping: The residues exhibiting the largest CSPs are likely at or near the fragment's binding site.
Prospective Hit-to-Lead Optimization
Once this compound is validated as a hit and its binding mode is determined by structural biology, the hit-to-lead phase begins.[15] The goal is to increase potency and selectivity while maintaining favorable physicochemical properties.
Fragment Growing
This strategy involves adding chemical functionality to an unoccupied region of the binding pocket. The structure of our fragment offers two primary vectors for growth:
-
Vector 1 (Bromine at C5): The bromine atom is the most versatile point for elaboration. Using Suzuki coupling, a variety of aryl or heteroaryl groups can be introduced to probe for additional interactions. For instance, adding a carboxylic acid-containing phenyl ring could pick up a key salt-bridge interaction.
-
Vector 2 (N-methyl group): The methyl group can be replaced with larger alkyl or functionalized alkyl chains to explore adjacent hydrophobic pockets.
Fragment Linking
If a second, nearby fragment hit is identified, a linker can be designed to connect the two fragments, often resulting in a dramatic increase in affinity due to a favorable change in binding enthalpy and entropy.
Caption: Hit-to-lead optimization strategies.
Conclusion
This compound represents a high-quality starting point for fragment-based drug discovery. Its combination of a biologically relevant core, a strategically placed halogen for both binding and synthetic elaboration, and ideal physicochemical properties makes it a valuable addition to any fragment screening library. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively leverage this privileged fragment in their quest for novel therapeutics. The path from fragment to drug is challenging, but starting with a well-characterized and strategically designed fragment like this one significantly increases the probability of success.
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N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide. PubChem. (n.d.). Retrieved from [Link]
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Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19 F NMR with confirmed binding to mutant HRAS G12V. New Journal of Chemistry. (2024). Retrieved from [Link]
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Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Omega. (2022). Retrieved from [Link]
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The nature of ligand efficiency. ChemRxiv. (n.d.). Retrieved from [Link]
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Journal of Molecular Structure. (n.d.). Retrieved from [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. (2024). Retrieved from [Link]
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Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science. (2022). Retrieved from [Link]
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Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. (2022). Retrieved from [Link]
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Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. (2023). Retrieved from [Link]
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A Thiophene Derivative, 2-Bromo-5-(2-(methylthio)phenyl)thiophene, Has Effective Anticancer Potential with Other Biological Properties. ResearchGate. (2022). Retrieved from [Link]
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Fragment-Based Drug Discovery. Cambridge Healthtech Institute. (2023). Retrieved from [Link]
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D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology. (2012). Retrieved from [Link]
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SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands. PLOS One. (2017). Retrieved from [Link]
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Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Drug Design, Development and Therapy. (2024). Retrieved from [Link]
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Theoretical Calculations on the Electronic Structure of 5-Bromo-N-methyl-2-thiophenecarboxamide
An In-Depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive theoretical framework and a detailed computational workflow for investigating the electronic structure of 5-Bromo-N-methyl-2-thiophenecarboxamide. Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, and understanding their electronic properties is paramount for predicting reactivity, stability, and potential biological activity.[1][2] This document leverages Density Functional Theory (DFT), a powerful quantum chemical method, to elucidate key electronic characteristics such as frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and atomic charge distribution. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step guide to performing and interpreting these critical calculations.
Introduction: The Significance of Thiophene Scaffolds
Thiophene and its derivatives represent a privileged class of heterocyclic compounds, integral to the development of numerous pharmacologically active agents and advanced organic materials.[2][3] Their unique electronic and structural properties allow them to act as versatile scaffolds in drug design. This compound, the subject of this guide, incorporates several key functional groups: a halogenated thiophene ring and a carboxamide linkage. The bromine atom can significantly influence the molecule's electronic distribution and potential for halogen bonding, while the carboxamide group is a common feature in biologically active molecules, participating in hydrogen bonding interactions.
A thorough understanding of the molecule's electronic structure is essential for predicting its behavior. For instance, the distribution of electrons dictates the most likely sites for metabolic attack, the nature of intermolecular interactions with biological targets, and the molecule's overall stability.[4] Computational chemistry provides a robust, efficient, and cost-effective means to probe these properties before undertaking extensive experimental synthesis and testing.[5] This guide details the application of Density Functional Theory (DFT) to model this compound, providing a foundational analysis for further research and development.
Theoretical Background: Density Functional Theory (DFT)
To accurately model molecular systems, we turn to quantum mechanics. Among the various computational methods, Density Functional Theory (DFT) has emerged as a leading choice for studying organic molecules due to its excellent balance of accuracy and computational efficiency.[6][7]
Core Principles of DFT: Unlike traditional wavefunction-based methods, DFT is based on the principle that the ground-state energy of a molecule can be determined from its electron density (ρ), rather than the complex many-electron wavefunction.[6] This simplification is powerful because the electron density is a function of only three spatial coordinates, regardless of the number of electrons in the system. A key advantage of DFT is its intrinsic inclusion of electron correlation, which is crucial for accurately describing chemical systems.[6]
Choosing the Right Tools: Functionals and Basis Sets: The practical application of DFT requires the selection of two key components: an exchange-correlation functional and a basis set.
-
Exchange-Correlation Functional: This is the heart of DFT, approximating the complex quantum mechanical interactions between electrons. For organic molecules containing halogens, hybrid functionals are often a reliable choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely-used example that combines the accuracy of Hartree-Fock theory with DFT to deliver robust results for a wide range of systems.[8] It is important to note that standard DFT functionals can sometimes struggle with halogen-containing compounds, though for many properties, the results are highly reliable.[9][10]
-
Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated and appropriate choice for this molecule.
-
6-311: A triple-zeta valence basis set, providing flexibility for describing valence electrons.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. These are essential for accurately modeling systems with lone pairs and for describing non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the description of non-spherical electron distributions, which is critical for accurately representing the bonding in molecules like our target compound.
-
Computational Methodology: A Validated Workflow
This section outlines a self-validating protocol for calculating the electronic properties of this compound. This workflow ensures that the final electronic properties are derived from a stable, low-energy molecular conformation.
Experimental Protocol: Step-by-Step Calculation
-
Step 1: Molecular Structure Input
-
Construct the 3D chemical structure of this compound. This can be done using molecular building software such as GaussView, Avogadro, or ChemDraw. The structure is based on the SMILES string: CNC(=O)c1ccc(Br)s1.
-
Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Step 2: Geometry Optimization
-
Causality: The initial structure is not necessarily at its lowest energy state. Geometry optimization is performed to find the most stable conformation of the molecule on the potential energy surface.
-
Procedure:
-
Set up a geometry optimization calculation using the chosen DFT method (B3LYP) and basis set (6-311++G(d,p)).
-
The calculation iteratively adjusts the positions of the atoms until a stationary point is found where the net forces on all atoms are close to zero.
-
This is the most computationally intensive step in the workflow.
-
-
-
Step 3: Frequency Analysis (Validation)
-
Causality: An optimized geometry could be a minimum or a saddle point (a transition state). A frequency calculation is a self-validating step to confirm the nature of the stationary point.
-
Procedure:
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
Validation Check: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
-
-
-
Step 4: Single-Point Electronic Property Calculation
-
Causality: Once a true minimum energy structure is confirmed, a final, single-point calculation is run to derive the detailed electronic properties and wavefunctions.
-
Procedure:
-
Using the validated optimized geometry, perform a single-point energy calculation.
-
Request the generation of additional analysis files, such as population analysis (for charges) and molecular orbitals. The resulting wavefunction file is then used for further analysis.
-
-
Analysis and Interpretation of Electronic Properties
The output from the computational workflow provides a wealth of data. Here, we focus on three key descriptors that offer profound insights into the molecule's chemical nature.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals.
-
HOMO: This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons, making it the primary site for electrophilic attack. Regions of high HOMO density are electron-rich.
-
LUMO: This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons, indicating the most probable sites for nucleophilic attack. Regions of high LUMO density are electron-deficient.
-
The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.[4] Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. This gap is also fundamental to understanding electronic transitions and UV-Vis absorption properties.[11]
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map projected onto the electron density surface of the molecule. It provides an intuitive visualization of the overall charge distribution and is an invaluable tool for predicting intermolecular interactions.[5][12]
-
Red Regions (Negative Potential): These areas are rich in electrons and are attractive to electrophiles. They typically occur around electronegative atoms like oxygen and nitrogen.
-
Blue Regions (Positive Potential): These areas are electron-poor and represent sites favorable for nucleophilic attack. They are often found around hydrogen atoms bonded to electronegative atoms.
-
Green/Yellow Regions (Neutral Potential): These areas have a relatively neutral potential.
For this compound, the MEP map would likely show a strong negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the amide hydrogen, indicating their roles as hydrogen bond acceptors and donors, respectively.
Mulliken Population Analysis
This method partitions the total electron density among the atoms in the molecule, assigning partial atomic charges.[12] While the absolute values can be basis-set dependent, the relative charges provide a quantitative measure of the electron distribution and the polarity of bonds within the molecule. This analysis helps identify which atoms are electron-donating and which are electron-withdrawing, complementing the qualitative picture provided by the MEP map.
Data Presentation and Summary
For clarity and comparative analysis, all key quantitative data should be summarized in a structured table.
| Parameter | Description | Calculated Value |
| Computational Method | DFT Functional / Basis Set | B3LYP / 6-311++G(d,p) |
| Total Energy (a.u.) | Ground state electronic energy | Value from output |
| Dipole Moment (Debye) | Molecular polarity | Value from output |
| HOMO Energy (eV) | Highest Occupied Molecular Orbital | Value from output |
| LUMO Energy (eV) | Lowest Unoccupied Molecular Orbital | Value from output |
| HOMO-LUMO Gap (eV) | ΔE = ELUMO - EHOMO | Calculated from above |
(Note: "Value from output" indicates placeholders for data obtained from the actual calculation.)
Conclusion
The computational workflow detailed in this guide provides a robust and scientifically grounded method for elucidating the electronic structure of this compound. By employing Density Functional Theory, researchers can gain predictive insights into the molecule's reactivity, stability, and potential intermolecular interactions. The analysis of frontier molecular orbitals, molecular electrostatic potential, and atomic charges serves as a powerful in-silico tool, guiding further experimental work in drug discovery and materials science. This theoretical foundation is an indispensable component of modern chemical research, enabling a more rational and efficient design of novel molecular entities.
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Belaidi, S. (2015). Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. ResearchGate. Retrieved from [Link]
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Mihoc, A. (2013). The Electronic Structure of Organic Molecular Materials. Diva-portal.org. Retrieved from [Link]
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Flores-Livas, J. A., et al. (2020). Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry. ChemSusChem. Retrieved from [Link]
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Roy, B., et al. (2020). Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega. Retrieved from [Link]
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Abdel-Magied, M. M., et al. (2022). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Scientific Reports. Retrieved from [Link]
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Bunev, A. S., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. Retrieved from [Link]
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Fattebert, J.-L., et al. (2023). All-Electron Plane-Wave Electronic Structure Calculations. Journal of Chemical Theory and Computation. Retrieved from [Link]
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El-Metwaly, A. M., et al. (2021). Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. Polycyclic Aromatic Compounds. Retrieved from [Link]
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Rajalakshmi, R., et al. (2022). Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. Molecules. Retrieved from [Link]
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Chemsrc. (n.d.). 5-Bromo-2-thiophenecarbaldehyde. Retrieved from [Link]
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A Technical Guide to the Strategic Role of the Bromine Substituent in 5-Bromo-N-methyl-2-thiophenecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of halogen atoms, particularly bromine, is a cornerstone of modern medicinal chemistry. This guide delves into the multifaceted role of the bromine substituent in 5-Bromo-N-methyl-2-thiophenecarboxamide, a scaffold of significant interest in drug discovery. Moving beyond a simple structural component, the bromine atom acts as a critical modulator of physicochemical properties, target affinity, and metabolic stability. We will explore its influence on molecular electronics, its capacity to form directional halogen bonds, and its impact on synthetic strategy and structure-activity relationships (SAR). This document serves as a technical resource, synthesizing field-proven insights to elucidate why the "bromination" of a thiophenecarboxamide core is a deliberate and powerful choice in the design of bioactive molecules.[1][2][3][4]
Introduction: Beyond a Simple Halogen
The thiophene-2-carboxamide scaffold is a privileged structure in medicinal chemistry, appearing in molecules with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[5] The modification of this core structure is a key strategy in lead optimization. The introduction of a bromine atom at the 5-position of the thiophene ring is a common modification, transforming the parent N-methyl-2-thiophenecarboxamide into a molecule with a distinct and often enhanced profile.
This guide will dissect the crucial functions of this single atomic substitution. We will investigate how the bromine atom's unique properties—its size, electronegativity, and polarizability—collectively influence the molecule's behavior from the quantum level to its interaction with complex biological systems. The central thesis is that the 5-bromo substituent is not a passive placeholder but an active contributor to the molecule's overall efficacy and drug-like properties.
Physicochemical Impact of Bromination
The introduction of bromine profoundly alters the electronic and steric landscape of the thiophenecarboxamide core.
Electronic Effects and Lipophilicity
The bromine atom exerts a dual electronic influence: it is electron-withdrawing through induction (the sigma-framework) and weakly electron-donating through resonance (the pi-framework). This modulation of the electron density across the thiophene ring can influence the acidity of the N-H proton of the amide and the molecule's overall dipole moment, which are critical for target interaction.
Furthermore, bromine significantly increases the lipophilicity (fat-solubility) of the molecule. This is a critical parameter for membrane permeability and the ability of a potential drug to cross biological barriers like the blood-brain barrier.[6]
| Property | N-methyl-2-thiophenecarboxamide (Predicted) | This compound (Predicted) | Rationale for Change |
| Molecular Weight | 141.19 g/mol | 220.10 g/mol | Addition of a heavy bromine atom. |
| LogP (Lipophilicity) | ~1.0 | ~2.14 | The large, nonpolarizable bromine atom significantly increases lipophilicity.[7] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | 29.54 Ų | Minimal change as the amide group, the primary contributor to TPSA, is unaffected.[7] |
The Power of Halogen Bonding
A key justification for incorporating bromine is its ability to act as a halogen bond (XB) donor.[1][4] Due to the electron-withdrawing effect of the thiophene ring, the electron density on the bromine atom is polarized, creating an electropositive region known as a "sigma-hole" (σ-hole) on its outer surface.[8] This σ-hole can engage in a highly directional, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's binding pocket.[8][9]
These halogen bonds are comparable in strength to classical hydrogen bonds and are highly directional, providing a powerful tool for enhancing binding affinity and selectivity.[6][10] Bromine is a more potent XB donor than chlorine and significantly more so than fluorine, making it a preferred choice for this specific interaction.[8][9]
Caption: Halogen bonding between the bromine's σ-hole and a carbonyl oxygen.
Synthesis and Strategic Utility
The bromine atom is not only a functional feature but also a versatile synthetic handle.
Synthetic Pathway
This compound is typically synthesized from 5-bromothiophene-2-carboxylic acid. The carboxylic acid is first activated, commonly by conversion to an acyl chloride, and then reacted with methylamine.
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Bromo-N-methyl-2-thiophenecarboxamide
Introduction: The Strategic Importance of Thiophene Scaffolds in Modern Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a titan in the field of synthetic organic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[2] At the heart of many biologically active compounds lies the thiophene ring, a sulfur-containing heterocycle whose unique electronic properties and ability to mimic a phenyl ring make it a privileged scaffold in medicinal chemistry.[3]
This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of 5-Bromo-N-methyl-2-thiophenecarboxamide , a versatile building block for the synthesis of highly functionalized thiophene derivatives. By leveraging this substrate, researchers can readily introduce a diverse array of aryl and heteroaryl substituents at the 5-position of the thiophene ring, paving the way for the exploration of new chemical space in drug discovery programs.
Substrate Profile: this compound
This compound (C₆H₆BrNOS) is a halogenated heterocyclic compound that serves as an excellent substrate for palladium-catalyzed cross-coupling reactions.[4] The presence of the bromine atom at the 5-position of the thiophene ring provides a reactive handle for oxidative addition to a palladium(0) catalyst, initiating the Suzuki coupling cascade. The N-methylcarboxamide group at the 2-position can influence the electronic properties of the thiophene ring and offers a potential site for hydrogen bonding interactions, which can be crucial for molecular recognition in biological systems.
| Property | Value |
| Molecular Formula | C₆H₆BrNOS |
| Molecular Weight | 220.09 g/mol |
| CAS Number | 21791103-99-9 (example) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., Dioxane, THF, DMF) |
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6][7] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle commences with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step of the reaction.[1] The reactivity of the halide follows the general trend of I > Br > Cl.[8]
-
Transmetalation : In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex.[1][5] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10][11]
-
Reductive Elimination : The final step involves the reductive elimination of the newly coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a generalized procedure adapted from established methods for the Suzuki coupling of 2-bromothiophene derivatives.[12][13][14] Optimization of reaction parameters may be necessary for specific arylboronic acids.
Materials and Reagents
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (1-5 mol%)[12][15]
-
Base: Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)[13]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or Toluene/Ethanol/Water mixture[13]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, including a Schlenk flask or reaction tube
-
Silica gel for column chromatography
Reaction Setup and Procedure
Caption: Experimental workflow for the Suzuki coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation : To a flame-dried Schlenk flask or reaction tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) at least three times to ensure an oxygen-free environment. This is crucial as the palladium(0) catalyst is sensitive to oxidation.
-
Catalyst and Solvent Addition : Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%). Subsequently, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. The use of degassed solvents is essential to prevent catalyst deactivation.
-
Reaction Execution : Immerse the reaction flask in a preheated oil bath and stir the mixture at 80-100 °C. The optimal temperature and reaction time will depend on the reactivity of the specific coupling partners.
-
Reaction Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired coupled product.
Rationale for Reagent Selection
-
Catalyst : Pd(PPh₃)₄ is a reliable and commonly used catalyst for a wide range of Suzuki couplings.[12] For more challenging substrates, including some heteroaryl chlorides, more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance catalytic activity.[16][17][18] Pd(dppf)Cl₂ is another excellent choice, particularly for heteroaromatic substrates, as the bidentate dppf ligand imparts stability to the catalytic species.[15]
-
Base : The choice of base is critical for the success of the reaction.[5] Inorganic bases like K₂CO₃ and K₃PO₄ are commonly employed.[13] The base facilitates the transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[9][10][11] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent : A mixture of an organic solvent and water is typically used.[13] The organic solvent (e.g., 1,4-dioxane, toluene, THF) solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base. The ratio of the solvents can be adjusted to optimize the reaction.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst- Ensure proper degassing of solvents and inerting of the reaction vessel- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems- Increase the reaction temperature |
| Formation of Side Products (e.g., Homocoupling) | - Catalyst decomposition- Presence of oxygen | - Use a more stable catalyst or ligand- Rigorously exclude oxygen from the reaction |
| Debromination of Starting Material | - Presence of protic impurities- Certain catalyst/ligand combinations | - Use anhydrous solvents- Screen alternative palladium catalysts and ligands |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a powerful and versatile method for the functionalization of this compound. The protocol detailed herein offers a robust starting point for the synthesis of a wide range of 5-aryl- and 5-heteroaryl-N-methyl-2-thiophenecarboxamides. By understanding the underlying mechanism and the role of each reaction component, researchers can effectively troubleshoot and optimize conditions to achieve high yields of their desired products, thereby accelerating the discovery and development of new chemical entities with potential therapeutic applications.
References
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Wikipedia. Suzuki reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
PubMed. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
WordPress. Use of Base Metals in Suzuki Coupling. [Link]
-
Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]
-
ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic... [Link]
-
Chemistry LibreTexts. Palladium catalyzed couplings. [Link]
-
Wiley Online Library. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
-
Chemistry & Biodiversity. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. [Link]
-
Thieme E-Journals. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]
-
Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
-
Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]
-
ACS Publications. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. [Link]
-
ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a. [Link]
-
Taylor & Francis Online. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
PubMed Central. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. [Link]
-
Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
-
Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. [Link]
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National Institutes of Health. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]
-
MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]
-
PubChem. This compound. [Link]
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- 15. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: A Guide to the Synthesis of 5-Bromo-N-methyl-2-thiophenecarboxamide Derivatives
Introduction: The Significance of Thiophenecarboxamides in Modern Drug Discovery
Thiophene-based scaffolds are a cornerstone in medicinal chemistry, renowned for their versatile pharmacological activities.[1] The unique electronic properties and geometric configuration of the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, make it a privileged structure in the design of novel therapeutic agents.[1] Among these, thiophenecarboxamide derivatives have emerged as particularly promising candidates in drug development, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and receptor agonist/antagonist effects.[1][2][3]
The 5-bromo-N-methyl-2-thiophenecarboxamide core, in particular, serves as a versatile building block for the synthesis of a diverse library of compounds. The bromine atom at the 5-position provides a reactive handle for further functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.[4][5] The N-methylcarboxamide moiety at the 2-position is crucial for modulating pharmacokinetic properties and establishing key interactions with biological targets. This guide provides a detailed, step-by-step protocol for the synthesis of this compound, along with insights into the synthesis of its derivatives, tailored for researchers and professionals in drug development.
Synthetic Strategy: A Two-Step Approach to the Core Scaffold
The synthesis of this compound is typically achieved through a reliable two-step sequence starting from the commercially available 5-bromo-2-thiophenecarboxylic acid. This strategy involves:
-
Activation of the Carboxylic Acid: Conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride.
-
Amide Bond Formation: Reaction of the activated intermediate with methylamine to form the desired N-methylcarboxamide.
This approach is widely adopted due to its efficiency, high yields, and the ready availability of starting materials.
Visualizing the Synthesis: A Step-by-Step Workflow
The following diagram illustrates the synthetic pathway from the starting material to the final product.
Caption: Synthetic route to this compound.
Detailed Experimental Protocol
This protocol provides a comprehensive, step-by-step procedure for the synthesis of this compound.
Part 1: Synthesis of 5-Bromo-2-thiophenecarbonyl chloride
Rationale: The conversion of the carboxylic acid to an acyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, reacting with the carboxylic acid to form the highly reactive acyl chloride, with the byproducts (SO₂ and HCl) being gaseous and easily removed.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Bromo-2-thiophenecarboxylic acid | 207.05 | 5.0 g | 24.15 |
| Thionyl chloride (SOCl₂) | 118.97 | 4.3 mL (5.75 g) | 48.3 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| Magnetic stirrer bar | - | 1 | - |
| Round-bottom flask (100 mL) | - | 1 | - |
| Reflux condenser | - | 1 | - |
| Heating mantle | - | 1 | - |
| Inert gas supply (N₂ or Ar) | - | - | - |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer bar, add 5-bromo-2-thiophenecarboxylic acid (5.0 g, 24.15 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (50 mL) to the flask and stir the mixture to dissolve the starting material.
-
Reagent Addition: Carefully add thionyl chloride (4.3 mL, 48.3 mmol, 2.0 equivalents) dropwise to the stirred solution at room temperature under an inert atmosphere.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40°C) for 2-4 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. The resulting crude 5-bromo-2-thiophenecarbonyl chloride is a yellow solid or oil and is typically used in the next step without further purification.[1]
Part 2: Synthesis of this compound
Rationale: The nucleophilic acyl substitution of the acyl chloride with methylamine forms the stable amide bond. The reaction is typically carried out at low temperatures to control its exothermicity and in the presence of a base to neutralize the HCl generated.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 5-Bromo-2-thiophenecarbonyl chloride | 225.50 | ~24.15 (from Part 1) | ~24.15 |
| Methylamine (40% in H₂O) | 31.06 | 4.2 mL | ~48.3 |
| Triethylamine (TEA) | 101.19 | 6.7 mL (4.88 g) | 48.3 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
| Magnetic stirrer bar | - | 1 | - |
| Round-bottom flask (250 mL) | - | 1 | - |
| Ice bath | - | 1 | - |
Procedure:
-
Reaction Setup: Dissolve the crude 5-bromo-2-thiophenecarbonyl chloride in anhydrous dichloromethane (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer bar.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Amine Addition: In a separate beaker, prepare a solution of aqueous methylamine (4.2 mL) and triethylamine (6.7 mL) in 20 mL of DCM. Add this solution dropwise to the stirred acyl chloride solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by adding 50 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Synthesis of Derivatives: The Power of Cross-Coupling
The bromine atom on the this compound scaffold is a versatile handle for the synthesis of a wide array of derivatives via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4][5]
General Protocol for Suzuki-Miyaura Coupling:
Sources
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of thiophene carboxamide derivatives as serotonin 5-HT4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Amidation of 5-Bromothiophene-2-Carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Thiophene Amides
5-Bromothiophene-2-carboxylic acid is a critical heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2][3] Its structure, featuring both a reactive bromine atom and a carboxylic acid group, allows for a wide range of chemical modifications, making it a valuable precursor for novel bioactive molecules and functional materials.[2][4] The amidation of this scaffold is a key transformation, as the resulting thiophene carboxamides are present in a vast array of molecules with significant biological activity, including potential treatments for irritable bowel syndrome (IBS) and antibacterial agents.[2] This document provides a detailed guide to the experimental setup for the amidation of 5-bromothiophene-2-carboxylic acid, focusing on practical protocols, the underlying chemical principles, and troubleshooting strategies to empower researchers in their synthetic endeavors.
Core Principles: Understanding the Amidation Reaction
The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[5][6] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[6] This is typically achieved through the use of coupling reagents.
Mechanism of Amide Bond Formation with Coupling Reagents
The general mechanism involves the reaction of the carboxylic acid with a coupling reagent to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride.[7] This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide and a byproduct derived from the coupling reagent.
Several classes of coupling reagents are commonly employed, each with its own advantages and mechanistic nuances. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used.[6][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] To suppress side reactions and minimize racemization, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions.
Phosphonium salts (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) represent another major class of coupling reagents.[7] These reagents also form active ester intermediates, often with faster reaction rates and higher yields, particularly for sterically hindered substrates.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amidation of 5-bromothiophene-2-carboxylic acid using two common and effective coupling systems: EDC/HOBt and HATU.
Protocol 1: Amidation using EDC/HOBt
This method is a classic and cost-effective approach suitable for a wide range of amines.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Purpose |
| 5-Bromothiophene-2-carboxylic acid | C₅H₃BrO₂S | 207.05 | Starting material |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₈H₁₇N₃ | 155.24 | Coupling reagent |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.13 | Additive to suppress side reactions |
| Amine (e.g., aniline) | Varies | Varies | Nucleophile |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Non-nucleophilic base |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Solvent |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | Solvent (optional, for solubility) |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | Aqueous workup |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous workup |
| Brine (saturated aqueous NaCl) | NaCl | 58.44 | Aqueous workup |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying agent |
Procedure:
-
To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq.) in anhydrous DCM (or DMF for improved solubility), add HOBt (1.1 eq.) and the desired amine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.[9][10]
Protocol 2: Amidation using HATU
HATU is a more modern and highly efficient coupling reagent, often providing faster reaction times and higher yields, especially for challenging substrates.
Materials and Reagents:
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Purpose |
| 5-Bromothiophene-2-carboxylic acid | C₅H₃BrO₂S | 207.05 | Starting material |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 | Coupling reagent |
| Amine (e.g., aniline) | Varies | Varies | Nucleophile |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Non-nucleophilic base |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | Solvent |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction solvent |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | Aqueous workup |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous workup |
| Brine (saturated aqueous NaCl) | NaCl | 58.44 | Aqueous workup |
| Anhydrous sodium sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying agent |
Procedure:
-
To a solution of 5-bromothiophene-2-carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[9]
-
Add the desired amine (1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[9]
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive coupling reagent; insufficient base; poor quality anhydrous solvent. | Use fresh coupling reagents; ensure the correct stoichiometry of the base; use freshly dried solvents. |
| Presence of unreacted starting material | Incomplete reaction. | Increase reaction time; consider gentle heating (e.g., 40-50 °C); switch to a more powerful coupling reagent like HATU. |
| Formation of byproducts | Side reactions of the activated intermediate; amine reacting with the coupling reagent. | Ensure the correct order of addition (pre-activation for HATU); use HOBt or HOAt with carbodiimides. |
| Difficulty in purification | Co-elution of product and byproducts (e.g., urea from EDC/DCC). | Optimize column chromatography conditions (e.g., different solvent systems or gradients); if the product is a solid, attempt recrystallization.[10] For DCC, the insoluble DCU can often be removed by filtration.[10] |
Conclusion
The amidation of 5-bromothiophene-2-carboxylic acid is a robust and versatile reaction that provides access to a wide range of valuable compounds for drug discovery and materials science. By understanding the underlying principles of carboxylic acid activation and following well-established protocols, researchers can efficiently synthesize the desired thiophene carboxamides. The choice of coupling reagent and reaction conditions can be tailored to the specific amine substrate and the desired scale of the reaction. Careful monitoring, purification, and characterization are essential for obtaining high-purity products.
References
-
LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of amides using DCC. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 5-Bromo-N-methyl-2-thiophenecarboxamide in the Synthesis of Novel Antiviral Agents
Introduction: The Thiophene Carboxamide Scaffold in Antiviral Drug Discovery
The relentless challenge of emerging and drug-resistant viral pathogens necessitates a continuous search for novel therapeutic agents. Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, with the thiophene nucleus being a particularly privileged scaffold.[1] Thiophene and its derivatives are integral components of numerous FDA-approved drugs and are recognized for their ability to mimic phenyl rings as bioisosteres, often enhancing pharmacological activity and metabolic stability.[2][3] Specifically, the thiophene carboxamide framework has been identified as a versatile pharmacophore in the development of agents with a broad spectrum of biological activities, including significant antiviral properties.[2][4]
Research has demonstrated that various substituted thiophene carboxamides exhibit potent inhibitory effects against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (CMV), Varicella-Zoster Virus (VZV), Ebola Virus (EBOV), and coronaviruses like SARS-CoV-2.[2][4][5] This established antiviral potential makes functionalized thiophene carboxamides a highly attractive starting point for the development of new antiviral drug candidates.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 5-Bromo-N-methyl-2-thiophenecarboxamide as a key intermediate in the synthesis of novel antiviral agents. We will focus on the synthetic utility of this compound, particularly in palladium-catalyzed cross-coupling reactions, to generate libraries of diverse molecules for antiviral screening.
The Strategic Importance of this compound
This compound is a bifunctional building block of significant strategic value. The bromine atom at the 5-position of the thiophene ring serves as a versatile handle for the introduction of molecular diversity through various cross-coupling reactions. The N-methyl-2-carboxamide moiety, on the other hand, can engage in crucial hydrogen bonding interactions with biological targets, anchoring the molecule within the active site of viral enzymes or proteins.
The most powerful and widely used method for the functionalization of this and similar aryl bromides is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the brominated thiophene and a wide variety of aryl or heteroaryl boronic acids or their esters.[6] This approach enables the systematic synthesis of a library of 5-aryl-N-methyl-2-thiophenecarboxamides, allowing for the exploration of structure-activity relationships (SAR) to optimize antiviral potency and selectivity.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura reaction is crucial for optimizing reaction conditions and troubleshooting. The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst reacts with the this compound to form a Palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final 5-aryl-N-methyl-2-thiophenecarboxamide product, regenerating the Palladium(0) catalyst to re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 5-Aryl-N-methyl-2-thiophenecarboxamides
This protocol is adapted from established procedures for Suzuki cross-coupling on similar bromothiophene scaffolds and is designed to be a robust starting point for laboratory synthesis.[6]
Materials and Reagents:
-
This compound
-
Aryl or Heteroaryl Boronic Acid (see Table 1 for examples)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.) in a small amount of 1,4-dioxane until a homogenous solution is formed. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition and Degassing: Add anhydrous 1,4-dioxane and degassed water to the Schlenk flask to create a 4:1 dioxane:water solvent mixture. The final concentration of the this compound should be approximately 0.1 M. Degas the resulting mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir vigorously for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-aryl-N-methyl-2-thiophenecarboxamide.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 1: Representative Aryl Boronic Acids for Synthesis of Antiviral Candidates
| Entry | Aryl Boronic Acid | Potential Target Class / Rationale |
| 1 | Phenylboronic acid | Core scaffold for initial screening |
| 2 | 4-Fluorophenylboronic acid | Introduction of fluorine can improve metabolic stability and binding affinity |
| 3 | 4-Methoxyphenylboronic acid | Electron-donating group to probe electronic effects on activity |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Strong electron-withdrawing group for SAR studies |
| 5 | Pyridine-3-boronic acid | Introduction of a nitrogen atom for potential hydrogen bonding |
| 6 | Thiophene-3-boronic acid | Exploration of bi-thiophene derivatives |
| 7 | N-Boc-pyrrole-2-boronic acid | A common motif in biologically active molecules |
Workflow for Antiviral Drug Discovery
The synthesis of a library of 5-aryl-N-methyl-2-thiophenecarboxamides is the first step in a larger drug discovery workflow. The following diagram illustrates a typical progression from synthesis to hit identification.
Caption: A generalized workflow for antiviral drug discovery.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile starting material for the synthesis of novel antiviral drug candidates. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for generating diverse libraries of 5-aryl-N-methyl-2-thiophenecarboxamides. By systematically varying the aryl and heteroaryl substituents at the 5-position, researchers can effectively probe the structure-activity relationships that govern antiviral potency. The protocols and strategies outlined in this application note provide a solid foundation for initiating drug discovery programs aimed at identifying the next generation of thiophene-based antiviral therapeutics.
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Fehr, A. R., et al. (2020). Discovery of 2-amide-3-methylester thiophenes that target SARS-CoV-2 Mac1 and repress coronavirus replication, validating Mac1 as an anti-viral target. bioRxiv. Available at: [Link]
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Pérez-Pérez, M. J., et al. (2021). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors. Journal of Medicinal Chemistry, 64(15), 11257-11275. Available at: [Link]
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Stephens, C. E., et al. (2001). Synthesis and antiviral/antitumor evaluation of 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes and related compounds as a new class of diarylsulfones. Pure and Applied Chemistry, 73(9), 1427-1432. Available at: [Link]
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Fu, J., et al. (2014). Design and synthesis of lactam-thiophene carboxylic acids as potent hepatitis C virus polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3334-3339. Available at: [Link]
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Ali, S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. Available at: [Link]
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Ohba, M., et al. (2017). Structure–Activity Relationship Studies on Novel Antiviral Agents for Norovirus Infections. Molecules, 22(1), 123. Available at: [Link]
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Rizwan, K., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Frontiers in Chemistry, 10, 989379. Available at: [Link]
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Wang, Y., et al. (2023). Discovery of Novel Thiophene-Based Baloxavir Derivatives as Potent Cap-Dependent Endonuclease Inhibitors for Influenza Treatment. Journal of Medicinal Chemistry, 66(2), 1125-1142. Available at: [Link]
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Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 10, 39. Available at: [Link]
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El-Sabbagh, O. I., et al. (2014). Synthesis and antiviral activity of new substituted methyl [2-(arylmethylene-hydrazino)-4-oxo-thiazolidin-5-ylidene]acetates. Archiv der Pharmazie, 347(2), 109-118. Available at: [Link]
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Kumar, A., et al. (2015). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry Letters, 25(17), 3536-3541. Available at: [Link]
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Application Notes & Protocols: Leveraging 5-Bromo-N-methyl-2-thiophenecarboxamide as a Privileged Scaffold for Novel Anticancer Agents
Introduction: The Thiophene Carboxamide Scaffold in Oncology
Heterocyclic compounds form the backbone of modern medicinal chemistry, with a significant number of FDA-approved drugs incorporating these structural motifs. Among them, the thiophene ring stands out as a "privileged" scaffold.[1][2] Its structural and electronic properties often allow it to serve as a versatile bioisostere for a phenyl ring, while offering unique vectors for chemical modification and improved metabolic stability.[1] When combined with a carboxamide linker—a classic hydrogen bond donor-acceptor unit—the resulting thiophene carboxamide core becomes a powerful pharmacophore for engaging with a wide array of biological targets.[1][3]
Thiophene carboxamide derivatives have demonstrated significant potential as anticancer agents, targeting critical cellular machinery involved in proliferation and survival, such as protein kinases and microtubules.[1][4][5] The strategic placement of substituents on the thiophene ring is crucial for tuning potency and selectivity.
This document serves as a technical guide for researchers, scientists, and drug development professionals on the application of 5-Bromo-N-methyl-2-thiophenecarboxamide as a key building block in the synthesis of novel anticancer compounds. We will provide the scientific rationale, detailed synthetic protocols, and methods for biological evaluation, focusing on its utility in generating potent kinase inhibitors and tubulin-targeting agents.
The Building Block: Physicochemical Properties and Synthetic Rationale
This compound is a strategically functionalized starting material designed for efficient elaboration into diverse compound libraries.
-
Structure and Key Features: The molecule incorporates three key features:
-
Thiophene Core: Provides a planar, aromatic scaffold that can participate in π-stacking and hydrophobic interactions within protein binding sites.[5]
-
N-methyl-2-carboxamide Group: This moiety is critical for establishing directed hydrogen bonds with protein backbones or key amino acid residues. The N-methylation can also impart favorable physicochemical properties, such as reduced hydrogen bond donor capacity and modified conformational preferences, which can be crucial for optimizing binding affinity and cell permeability.
-
5-Bromo Substituent: The bromine atom at the 5-position is the primary reactive handle for synthetic diversification. It is an ideal leaving group for palladium-catalyzed cross-coupling reactions.
-
-
Strategic Advantages in Medicinal Chemistry: The true power of this building block lies in its suitability for modern synthetic methods. The C-Br bond is highly amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura coupling, which enables the facile formation of C-C bonds with a vast array of commercially available aryl and heteroaryl boronic acids.[6][7] This allows for the rapid exploration of structure-activity relationships (SAR) by introducing diverse substituents at the 5-position, a common strategy for optimizing target engagement and selectivity.[8][9]
Application I: Synthesis of a Potent Kinase Inhibitor via Suzuki Coupling
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[10] Thiophene carboxamides have been successfully developed as inhibitors of various kinases, including JAK2 and c-Jun N-terminal kinase (JNK).[4][11] The following protocol details the synthesis of a representative kinase inhibitor using a Suzuki cross-coupling reaction.
Synthetic Workflow Overview
The workflow illustrates the palladium-catalyzed Suzuki-Miyaura cross-coupling between the this compound core and a generic arylboronic acid to generate a diverse library of 5-aryl-N-methyl-2-thiophenecarboxamide derivatives.
Detailed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for coupling this compound with an arylboronic acid. Reaction conditions may require optimization for specific substrates.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio)
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet
-
Ethyl acetate, brine, anhydrous sodium sulfate (for workup)
-
Silica gel (for chromatography)
Procedure:
-
Setup: To an oven-dried round-bottom flask, add this compound (1.0 eq), the selected arylboronic acid (1.1 eq), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).[7][9]
-
Reaction: Equip the flask with a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reactions are typically complete within 4-12 hours.[9][12]
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-aryl-N-methyl-2-thiophenecarboxamide product.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application II: Design of Tubulin Polymerization Inhibitors
Microtubules are essential components of the cytoskeleton involved in cell division, making them a validated target for anticancer drugs. The thiophene carboxamide scaffold has been ingeniously employed as a biomimetic of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization by binding to the colchicine site.[5][13][14]
Rationale and Target Overview
Derivatives based on the thiophene carboxamide core can mimic the key structural features of CA-4, allowing them to bind to the colchicine-binding pocket on β-tubulin.[2][5] This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16] The thiophene ring, with its high aromaticity, can participate in crucial interactions within the binding pocket.[5][17]
Biological Evaluation Protocol: In Vitro Cytotoxicity (MTT Assay)
To assess the anticancer potential of newly synthesized compounds, a cell viability assay is essential. The MTT assay is a robust colorimetric method for determining the cytotoxic concentration (IC₅₀) of a compound.[18]
Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[18] The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring its absorbance.[19]
Materials and Reagents:
-
Cancer cell line (e.g., MCF-7 breast cancer, Hep3B liver cancer)[3][13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Synthesized thiophene carboxamide compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[20]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[20][21]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours, until a purple precipitate is visible.[21]
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18][19]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[20] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Quantitative Biological Data Summary
The 5-bromo-2-thiophenecarboxamide scaffold has been used to generate numerous compounds with potent anticancer activity. The table below summarizes the in vitro cytotoxicity (IC₅₀) of several representative thiophene carboxamide derivatives against various human cancer cell lines.
| Compound ID/Class | Cancer Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |
| Thiophene Carboxamide (2b) | Hep3B (Liver) | Tubulin Polymerization Inhibitor | 5.46 | [5][13] |
| Thiophene Carboxamide (2e) | Hep3B (Liver) | Tubulin Polymerization Inhibitor | 12.58 | [5][13] |
| JNK Inhibitor (5g) | JNK1 (Biochemical) | c-Jun N-Terminal Kinase | 5.4 | [11] |
| Thiophene Carboxamide (MB-D2) | A375 (Melanoma) | Apoptosis Induction | ~50-75 | [1] |
| Thiophene Carboxamide (MB-D2) | MCF-7 (Breast) | Apoptosis Induction | ~50-75 | [1] |
| Thiophene[3,2-d]pyrimidine (DPP-21) | Multiple Lines (Avg) | Tubulin Polymerization Inhibitor | 0.00623 | [16] |
Note: The specific N-substituent and 5-position substituent vary between compounds, highlighting the scaffold's versatility.
Conclusion and Future Directions
This compound is a high-value, versatile building block for the discovery of novel anticancer agents. Its strategic design facilitates rapid diversification through robust and scalable synthetic methods like the Suzuki-Miyaura cross-coupling reaction. The resulting derivatives have shown potent activity against fundamentally important cancer targets, including protein kinases and tubulin, leading to cell cycle arrest and apoptosis.
Future work should focus on expanding the diversity of coupling partners to further explore the structure-activity relationship of this scaffold against a broader panel of cancer-relevant targets. Additionally, incorporating this building block into more advanced drug discovery platforms, such as the development of Proteolysis-Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), could unlock new therapeutic modalities with enhanced selectivity and potency. The protocols and data presented herein provide a solid foundation for researchers to leverage this powerful scaffold in their ongoing efforts to develop next-generation oncology therapeutics.
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Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Publishing.
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI.
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Thiophene-carboxamides useful as inhibitors of protein kinases. Google Patents.
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PMC - PubMed Central.
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Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. PMC - NIH.
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Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. PubMed.
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MTT Assay Protocol for Cell Viability and Proliferation.
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed.
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Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate.
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MTT assay protocol. Abcam.
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MTT Cell Proliferation Assay. ATCC.
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. ResearchGate.
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MTT Proliferation Assay Protocol. ResearchGate.
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. NIH.
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Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. NIH.
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An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. PMC.
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Application Notes and Protocols: Suzuki Cross-Coupling Reaction Using 5-(Bromomethyl)thiophene-2-carbonitrile. Benchchem.
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Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy. PMC - NIH.
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Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation.
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Discovery of novel thiophene[3,2-d]pyrimidine-based tubulin inhibitors with enhanced antitumor efficacy for combined use with anti-pd-l1 immunotherapy in melanoma. PubMed.
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Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate.
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Procedure for the purification of 5-Bromo-N-methyl-2-thiophenecarboxamide by recrystallization
An In-Depth Guide to the Purification of 5-Bromo-N-methyl-2-thiophenecarboxamide via Recrystallization
Authored by: A Senior Application Scientist
This application note provides a detailed protocol and the underlying scientific principles for the purification of this compound by recrystallization. This guide is intended for researchers, scientists, and professionals in drug development who require high-purity materials for their work. The methodology described herein is designed to be a self-validating system, emphasizing not just the procedural steps but the causal reasoning behind them to ensure robust and reproducible results.
Introduction: The Imperative for Purity
In the fields of medicinal chemistry and materials science, the purity of a chemical compound is paramount. Impurities can lead to ambiguous biological data, unpredictable reaction outcomes, and flawed material properties. This compound is a heterocyclic compound that serves as a versatile building block in organic synthesis. The presence of both a reactive bromine atom and an amide functional group makes it a valuable precursor for creating more complex molecules.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2] An ideal recrystallization solvent will dissolve the target compound readily at an elevated temperature but poorly at a lower temperature. Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the liquid phase, or "mother liquor") or sparingly soluble at high temperatures (allowing for removal by hot filtration).[2] This process, when executed correctly, is a highly selective method that can yield crystalline material of exceptional purity.
Foundational Principles: Selecting the Optimal Solvent System
The success of any recrystallization hinges on the selection of an appropriate solvent. For amides, which possess a polar functional group, polar solvents are often a suitable starting point.[3] The key is to identify a solvent or solvent pair that meets the criteria for effective purification.
Causality Behind Solvent Choice:
-
High Solubility at High Temperature: The solvent must be capable of fully dissolving the crude this compound near its boiling point to create a saturated solution.
-
Low Solubility at Low Temperature: Upon cooling, the compound's solubility must decrease significantly, forcing it out of solution to form crystals. This differential is the driving force for the purification and directly impacts the final yield. Using an excessive volume of solvent or a solvent in which the compound is too soluble at low temperatures will result in significant product loss.[2]
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: A relatively volatile solvent is preferred as it can be easily removed from the purified crystals during the drying phase.
Commonly effective solvents for amide recrystallization include ethanol, acetonitrile, and acetone.[3] A mixed solvent system, such as ethanol/water, can also be highly effective, where the compound is dissolved in the "good" solvent (ethanol) and the "anti-solvent" (water) is added to induce precipitation.[4]
Experimental Protocol: A Step-by-Step Methodology
This protocol outlines the complete workflow for the purification of this compound.
Materials and Equipment
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol, 95%)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Watch glass
-
Short-stem funnel
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Ice bath
-
Spatula and glass stirring rod
Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Detailed Procedure
-
Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen solvent (e.g., 95% ethanol) to its boiling point. Add the hot solvent to the crude solid portion-wise, with continuous stirring and heating, until the compound just fully dissolves. Causality: Using the minimum amount of near-boiling solvent is critical to ensure the solution is saturated upon cooling, which is necessary for maximizing the recovery yield.[2] Covering the flask with a watch glass minimizes solvent evaporation.
-
Decolorization (Optional): If the hot solution is colored due to impurities, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% of the solute's weight). Re-heat the mixture to boiling for a few minutes. Causality: Activated charcoal has a high surface area that adsorbs colored impurities.
-
Hot Filtration (If charcoal was used or insoluble impurities are present): This step must be performed quickly to prevent premature crystallization. Place a short-stem funnel with fluted filter paper into the neck of a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper. Causality: Pre-heating the apparatus prevents a drop in temperature that would cause the desired compound to crystallize prematurely on the filter paper, leading to product loss.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more well-defined crystals. Rapid cooling can trap impurities within the crystal lattice. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the compound from the solution.[2]
-
Isolation of Crystals: Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold recrystallization solvent. Connect the filter flask to a vacuum source. Swirl the crystalline mixture (slurry) and pour it into the center of the Büchner funnel. Causality: Vacuum filtration rapidly separates the solid crystals from the mother liquor, which contains the soluble impurities.
-
Washing the Crystals: With the vacuum still applied, wash the crystals on the filter paper with a minimum amount of ice-cold solvent.[2] This is done by adding the cold solvent, gently breaking up the filter cake with a spatula, and then reapplying the vacuum. Causality: The ice-cold solvent washes away any residual mother liquor clinging to the crystal surfaces without significantly re-dissolving the purified product.
-
Drying: Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and facilitate initial drying. Transfer the semi-dry crystalline powder to a watch glass or drying dish and allow it to air dry completely, or for faster results, place it in a vacuum oven at a temperature well below its melting point.
Data and Purity Validation
To ensure the success of the purification, the final product must be analyzed. This validation is a critical component of a trustworthy protocol.
Quantitative Parameters (Example)
| Parameter | Recommended Value/Procedure | Rationale |
| Solvent System | Ethanol (95%) or Acetonitrile | Good solvency for amides at high temperatures with a significant drop upon cooling.[3] |
| Solvent Volume | ~5-10 mL per gram of crude material | This is an estimate; the key is to use the minimum volume required for complete dissolution at boiling point.[2] |
| Dissolution Temp. | Near boiling point of the solvent | To maximize solubility and ensure a saturated solution. |
| Crystallization Temp. | Room temp., then 0-4 °C (ice bath) | Slow initial cooling for pure crystal growth, followed by chilling to maximize yield.[2] |
| Expected Yield | 70-90% | Dependent on purity of crude material and adherence to the protocol. Some loss is inherent. |
| Purity Assessment | Melting Point, TLC, HPLC | To confirm the removal of impurities and validate the procedure's effectiveness. |
Purity Assessment
-
Melting Point Determination: A pure crystalline solid will have a sharp, narrow melting point range. Compare the experimental melting point of the recrystallized product to the literature value. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A successful purification will show a single, clean spot for the final product, whereas the crude material may show multiple spots corresponding to impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can determine the purity of the sample with high precision, often expressed as a percentage area of the main peak.
Troubleshooting Common Issues
-
Oiling Out: If the compound separates as an oil instead of crystals, it means the solution became supersaturated at a temperature above the compound's melting point.[4] To resolve this, reheat the solution to redissolve the oil, add slightly more solvent, and allow it to cool more slowly, perhaps by scratching the inside of the flask with a glass rod to induce nucleation.
-
No Crystal Formation: If no crystals form upon cooling, the solution may be supersaturated or too dilute.[2] Try scratching the inner surface of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound to initiate crystallization. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
-
Low Recovery: This is often caused by using too much solvent during dissolution, not cooling the solution sufficiently, or using too much solvent (or solvent that is not ice-cold) for washing the crystals.[2]
Conclusion
The recrystallization protocol detailed in this application note provides a robust and reliable method for purifying this compound. By understanding the scientific principles behind each step—from solvent selection to the final drying process—researchers can consistently obtain high-purity material essential for downstream applications. The emphasis on procedural causality and post-purification validation ensures that this guide serves as a trustworthy resource for laboratory professionals.
References
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What is the best technique for amide purification? (2020). ResearchGate. [Link]
-
Tips & Tricks: Recrystallization. Department of Chemistry: University of Rochester. [Link]
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Recrystallization. (n.d.). [Link]
-
Recrystallization and Crystallization. (n.d.). [Link]
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Derivatization of 5-Bromo-N-methyl-2-thiophenecarboxamide for structure-activity relationship studies
Application Note & Protocol Guide
Topic: Derivatization of 5-Bromo-N-methyl-2-thiophenecarboxamide for Structure-Activity Relationship Studies
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The thiophene carboxamide scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] this compound serves as a highly versatile starting material for generating diverse chemical libraries. The bromine atom at the C5 position is a synthetic linchpin, enabling a variety of cross-coupling reactions to introduce new functionalities. This guide provides a comprehensive framework for the strategic derivatization of this core scaffold using robust and widely applicable palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are presented, alongside a systematic workflow for conducting subsequent structure-activity relationship (SAR) studies. The objective is to equip researchers with the chemical methodologies and strategic insights required to explore the chemical space around this scaffold, ultimately leading to the identification of optimized lead compounds.
Introduction: The Strategic Value of the this compound Scaffold
The process of drug discovery is an iterative cycle of design, synthesis, and biological evaluation. At the heart of this process lies the exploration of structure-activity relationships (SAR), which aims to decipher how specific structural features of a molecule influence its biological activity. A well-designed SAR study can transform a modestly active "hit" compound into a potent and selective "lead" candidate.
The this compound core is an ideal starting point for such studies for several key reasons:
-
Synthetic Tractability: The C-Br bond is highly amenable to a range of high-yielding and functional-group-tolerant cross-coupling reactions. This allows for the predictable and efficient introduction of a wide variety of substituents.
-
Structural Rigidity: The thiophene ring provides a relatively rigid core, which helps in understanding the spatial arrangement of introduced substituents and their interactions with biological targets.
-
Proven Biological Relevance: Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This established track record increases the probability of discovering new bioactive molecules.
This document outlines the synthesis of a diverse library of analogues from the parent scaffold and provides a clear workflow for their biological evaluation and SAR interpretation.
Overall Workflow for SAR Studies
A successful SAR campaign follows a logical progression from chemical synthesis to biological insight. The workflow described herein is designed to be a self-validating system, where synthetic feasibility informs library design and biological data guides the next round of synthesis.
Caption: High-level workflow for a Structure-Activity Relationship (SAR) study.
Derivatization Protocols: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: C5-Arylation and Heteroarylation
The Suzuki-Miyaura reaction is the method of choice for creating C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl and heteroaryl moieties at the C5 position.[5][6][7] This reaction is known for its tolerance of a wide range of functional groups and its generally mild reaction conditions.[7]
Causality behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a robust, commercially available, and highly effective catalyst for the coupling of aryl bromides.[8]
-
Base: A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step of the catalytic cycle.[8] K₃PO₄ is often used for more challenging couplings.
-
Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is typically used. Water is necessary to dissolve the inorganic base and facilitate the reaction.[6][8]
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Protocol: Synthesis of 5-(4-methoxyphenyl)-N-methyl-2-thiophenecarboxamide
-
Reagent Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
-
Solvent and Degassing: Add a 4:1 mixture of 1,4-dioxane and water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Seal the flask/vial and heat the reaction mixture at 90 °C with vigorous stirring for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. The organic layer contains the desired product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Buchwald-Hartwig Amination: C5-Amination
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[9] It allows for the coupling of aryl halides with a vast range of primary and secondary amines, including heterocycles, under relatively mild conditions.[10][11]
Causality behind Experimental Choices:
-
Catalyst System: This reaction requires a more specialized catalyst system than the Suzuki coupling. It typically involves a palladium precursor (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos).[11][12] The ligand is crucial for facilitating both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[9]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is most common, though cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.[11]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.
Caption: General scheme for the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of N-methyl-5-(morpholino)-2-thiophenecarboxamide
-
Reagent Setup: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 eq.) to an oven-dried flask. Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq.) and the phosphine ligand (e.g., XPhos, 0.02 eq.).
-
Reactant Addition: Add this compound (1.0 eq.) and morpholine (1.2 eq.) dissolved in anhydrous toluene.
-
Reaction: Seal the flask and heat the mixture at 100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to obtain the desired C5-amino derivative.
-
Characterization: Confirm the structure and purity via NMR and HRMS.
Data Presentation and SAR Analysis
Once a library of derivatives has been synthesized and characterized, the next step is to evaluate their biological activity. For this guide, we will use an anti-proliferative assay against a human cancer cell line (e.g., Hep3B liver cancer or MCF-7 breast cancer) as a representative biological screen.[1][3] The standard method for this is the MTT assay, which measures cell viability and allows for the calculation of the half-maximal inhibitory concentration (IC₅₀).[1]
The core of SAR analysis is the systematic comparison of structural modifications with their effect on potency. This is best summarized in a data table.
Table 1: Hypothetical SAR Data for C5-Derivatives of N-methyl-2-thiophenecarboxamide
| Compound ID | R Group (at C5) | Structure | IC₅₀ (µM) vs. Hep3B Cell Line[3] | SAR Insights |
| Parent | -Br | ![]() | > 50 | Starting material, inactive. |
| SAR-01 | Phenyl | ![]() | 15.2 | Arylation at C5 introduces moderate activity. |
| SAR-02 | 4-Methoxyphenyl | ![]() | 5.46 | Electron-donating group (EDG) at the para position significantly improves potency.[3] |
| SAR-03 | 4-Trifluoromethylphenyl | ![]() | 28.5 | Electron-withdrawing group (EWG) at the para position reduces activity compared to the unsubstituted phenyl ring. |
| SAR-04 | Morpholino | ![]() | 8.85 | C-N bond formation leads to a potent compound. The polar morpholine ring is well-tolerated.[3] |
| SAR-05 | Piperidinyl | ![]() | 12.58 | A less polar cyclic amine is slightly less active than morpholine, suggesting H-bond accepting ability may be favorable.[3] |
Interpreting the Data:
-
C5 Substitution is Key: Replacing the bromine at C5 with either aryl or amino groups is essential for activity.
-
Electronic Effects are Significant: In the aryl series, an electron-donating substituent (methoxy, SAR-02 ) is highly beneficial, while an electron-withdrawing group (trifluoromethyl, SAR-03 ) is detrimental. This suggests that the electronic nature of the C5 substituent plays a critical role, possibly in target binding or pharmacokinetic properties.
-
C-N vs. C-C Linkage: Both C-C (Suzuki) and C-N (Buchwald-Hartwig) coupled products can yield potent compounds. The morpholino-substituted analog SAR-04 shows excellent activity.
-
Polarity and H-Bonding: The higher potency of the morpholine derivative (SAR-04 ) compared to the piperidine derivative (SAR-05 ) suggests that a hydrogen bond acceptor (the oxygen atom in morpholine) might be a favorable interaction at the biological target.
These initial findings provide a clear direction for the next round of synthesis. A medicinal chemist would use these insights to design a second-generation library, perhaps exploring other electron-donating groups on the phenyl ring or different polar, heterocyclic amines at the C5 position to further optimize potency.
Conclusion
This compound is an outstanding platform for conducting rigorous SAR studies. By leveraging powerful and reliable synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate large and diverse libraries of novel compounds. When coupled with systematic biological screening and careful data analysis, this approach provides a clear and logical path toward the discovery and optimization of new therapeutic agents. The protocols and strategies outlined in this guide offer a validated blueprint for unlocking the full potential of the thiophene carboxamide scaffold in drug discovery programs.
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Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. (2011). Bioorganic & Medicinal Chemistry. [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. (n.d.). ResearchGate. [Link]
-
Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. (2022). Future Medicinal Chemistry. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Molecules. [Link]
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Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives. (2008). Toxicology Letters. [Link]
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One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. (2016). International Journal of Molecular Sciences. [Link]
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Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. (2017). Chemistry Central Journal. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
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Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2024). Molecules. [Link]
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D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells. (2013). The Royal Society of Chemistry. [Link]
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Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. (2011). Bioorganic & Medicinal Chemistry. [Link]
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Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. (2022). Arabian Journal of Chemistry. [Link]
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Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry. [Link]
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Synthesis, X-ray structure, antimicrobial activity, DFT and molecular docking studies of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide. (2022). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Molecules. [Link]
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Structure-Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. (2021). Chemical & Pharmaceutical Bulletin. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. (2013). Journal of the American Chemical Society. [Link]
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Biological Activities of Thiophenes. (2024). Encyclopedia.pub. [Link]
- Process for preparing thiophene derivatives. (1989).
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Molecules. [Link]
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Synthesis and Pharmacological Study of Thiophene Derivatives. (2021). International Journal of Pharmaceutical Quality Assurance. [Link]
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Topic: Analytical Methods for Quantifying 5-Bromo-N-methyl-2-thiophenecarboxamide in Reaction Mixtures
An Application Note and Protocol from the Senior Application Scientist
Abstract
This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 5-Bromo-N-methyl-2-thiophenecarboxamide in complex reaction mixtures. As a key intermediate in pharmaceutical synthesis, its accurate quantification is paramount for reaction monitoring, yield optimization, and quality control.[1][2] This guide details three robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the underlying principles, provides field-proven insights for method development, and presents step-by-step protocols designed for immediate laboratory implementation. The methodologies are grounded in established principles of analytical chemistry and adhere to validation standards outlined by the International Council for Harmonisation (ICH).[3][4][5]
Introduction: The Analytical Imperative
This compound is a substituted thiophene derivative increasingly utilized as a scaffold in the development of novel therapeutic agents.[2] The thiophene ring system is a bioisostere of the benzene ring, offering unique electronic properties that can enhance pharmacological activity.[2] Monitoring the formation of this intermediate and consumption of reactants during a synthesis is critical for process analytical technology (PAT) and ensuring final product quality. The complex matrix of a typical reaction mixture—containing starting materials, reagents, catalysts, by-products, and the target analyte—necessitates analytical methods that are both highly selective and sensitive.
This guide is structured to empower researchers and drug development professionals to select and implement the most appropriate analytical technique for their specific needs, whether for routine in-process control or for rigorous purity and assay determination.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse Method
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of moderately polar, non-volatile compounds like this compound.[6] Its robustness, precision, and adaptability make it ideal for routine quality control. We will focus on a reversed-phase (RP-HPLC) method, which separates molecules based on their hydrophobicity.
Expertise & Causality: Why These Choices Matter
-
Stationary Phase: A C18 (octadecylsilyl) column is the logical starting point. Its nonpolar nature provides strong retention for the moderately hydrophobic thiophene ring, allowing for effective separation from more polar starting materials or by-products.
-
Mobile Phase: The combination of a polar organic solvent (acetonitrile or methanol) and water allows for the fine-tuning of analyte retention.[7] Acetonitrile is often preferred for its lower viscosity and UV transparency. The addition of a small percentage of an acid, such as 0.1% formic acid, is a critical step. It serves to protonate any free silanol groups on the silica backbone of the column, minimizing peak tailing, and ensures the amide analyte is in a consistent protonation state, resulting in sharp, symmetrical peaks.[7]
-
Detection: The conjugated system of the thiophene ring and the carboxamide group results in strong ultraviolet (UV) absorbance.[8] A photodiode array (PDA) detector should be used during method development to scan across a range of wavelengths and identify the λmax (wavelength of maximum absorbance), ensuring the highest possible sensitivity for quantification.
Experimental Protocol: HPLC-UV Analysis
2.2.1. Sample Preparation
Proper sample preparation is the most critical step for reliable and reproducible results.[6][9][10] Its primary goals are to remove interfering particulates and dilute the sample into the optimal concentration range for the detector.[9][11]
-
Aliquot Collection: At the desired reaction time point, carefully extract a precise aliquot (e.g., 100 µL) from the reaction mixture.
-
Quenching (if necessary): If the reaction is ongoing, immediately quench the aliquot by diluting it into a larger volume of a solvent that stops the reaction, which could be the mobile phase itself.
-
Dilution: Perform a serial dilution using the mobile phase as the diluent to bring the expected concentration of this compound into the pre-determined linear range of the calibration curve (e.g., 1-100 µg/mL). An accurate dilution factor is essential.
-
Filtration: Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or Nylon, depending on solvent compatibility) into an HPLC vial. This step is mandatory to prevent particulates from blocking the column frit or damaging the injector.[6]
2.2.2. Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with PDA Detector |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.[8] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at λmax (approx. 260-280 nm, to be determined) |
2.2.3. Calibration
-
Prepare a stock solution of a certified reference standard of this compound (e.g., 1000 µg/mL) in the mobile phase.
-
Create a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Inject each standard and plot the peak area against the known concentration to generate a linear regression curve. A coefficient of determination (R²) ≥ 0.999 is required.
Visualization: HPLC Workflow
Caption: Workflow for HPLC-UV quantification of the target analyte.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes
GC-MS is a powerful alternative if the analyte and potential by-products are thermally stable and sufficiently volatile. Its primary advantage is the high specificity afforded by the mass spectrometer, which can definitively identify compounds based on their mass fragmentation patterns.
Expertise & Causality: Why These Choices Matter
-
Column Selection: A low-to-mid polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is highly versatile and suitable for separating a wide range of semi-volatile organic compounds.[12]
-
Injection Mode: A temperature-programmed pulsed splitless injection is recommended.[13] The initial pulse of higher pressure ensures efficient transfer of the sample onto the column, while the splitless mode provides maximum sensitivity for trace components. The temperature programming of the inlet ensures gradual volatilization without thermal degradation.
-
MS Detection Mode: During method development, operate in full scan mode to obtain mass spectra of all eluting peaks, which aids in identifying reactants, by-products, and the target analyte. For quantification, switch to Selected Ion Monitoring (SIM) mode. By monitoring only a few characteristic ions of this compound, sensitivity and signal-to-noise ratio are dramatically increased.[13]
Experimental Protocol: GC-MS Analysis
3.2.1. Sample Preparation
-
Aliquot & Dilution: Take a precise aliquot (e.g., 100 µL) of the reaction mixture. Dilute with a volatile, water-immiscible solvent such as ethyl acetate or dichloromethane (DCM).
-
Liquid-Liquid Extraction (LLE): If the reaction solvent is aqueous or non-volatile (e.g., DMF, DMSO), an LLE is required.[9] Add water to the diluted sample, mix vigorously, and allow the layers to separate. Collect the organic layer containing the analyte. This step removes non-volatile salts and other interferences.[9][10]
-
Drying & Filtration: Pass the organic extract through a small plug of anhydrous sodium sulfate to remove residual water. Filter into a GC vial.
3.2.2. Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C (with temperature program if needed) |
| Injection Volume | 1 µL (Pulsed Splitless) |
| Oven Program | Start at 100 °C (hold 2 min), ramp at 20 °C/min to 300 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| MS Mode | SIM: Monitor characteristic ions (e.g., m/z of molecular ion and major fragments) |
Visualization: GC-MS Workflow
Caption: Workflow for GC-MS quantification using SIM mode.
Quantitative NMR (qNMR): The Primary Method
Quantitative NMR (qNMR) is an intrinsically quantitative primary method.[14] Unlike chromatographic techniques, the signal integral in an NMR spectrum is directly proportional to the molar concentration of the nuclei generating that signal, provided specific experimental conditions are met.[15] This allows for highly accurate quantification, often without needing a certified standard of the analyte itself, by using a certified internal standard.[14]
Expertise & Causality: Why These Choices Matter
-
Internal Standard (IS) Selection: This is the most crucial decision. The IS must be of high, certified purity, chemically inert towards all components in the mixture, and possess at least one sharp resonance in a region of the ¹H NMR spectrum that is free from any signals from the analyte, reactants, or by-products.[15] For this compound, suitable standards could include maleic acid or 1,4-dinitrobenzene, depending on the solvent and spectral crowding.
-
Acquisition Parameters: Standard ¹H NMR parameters are insufficient for accurate quantification. A long relaxation delay (D1) of at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and the IS is mandatory. This ensures all protons have fully relaxed between scans, making the resulting signal integrals directly comparable. A 30-second delay is a safe starting point.
-
Solvent Selection: The deuterated solvent must completely dissolve both the reaction mixture aliquot and the internal standard. DMSO-d₆ or CDCl₃ are common choices.
Experimental Protocol: qNMR Analysis
4.2.1. Sample Preparation
-
Homogenize: Ensure the reaction mixture is perfectly homogeneous.
-
Weigh Sample: Accurately weigh an amount of the reaction mixture (e.g., ~20 mg) into a vial. Record the weight precisely (W_sample).
-
Weigh Internal Standard: To the same vial, add an accurately weighed amount of the certified internal standard (e.g., ~10 mg). Record the weight precisely (W_IS).
-
Dissolve: Add a sufficient volume of deuterated solvent (e.g., 0.7 mL) to completely dissolve both components.
-
Transfer: Transfer the solution to a high-quality NMR tube.
4.2.2. Instrumentation and Data Acquisition
| Parameter | Recommended Setting |
| NMR Spectrometer | Bruker 400 MHz or higher |
| Pulse Program | Standard 1D proton (e.g., 'zg30') |
| Number of Scans (NS) | 16 or higher for good signal-to-noise |
| Relaxation Delay (D1) | ≥ 30 seconds |
| Acquisition Time (AQ) | ≥ 3 seconds |
| Pulse Angle | 30 degrees (to reduce T1 effects) |
4.2.3. Data Processing and Calculation
-
Process the spectrum with identical phasing and baseline correction parameters.
-
Carefully integrate a well-resolved signal for the analyte (Int_analyte) and a signal for the internal standard (Int_IS).
-
Calculate the purity or concentration using the following formula:
Purity (%w/w) = (Int_analyte / N_analyte) * (N_IS / Int_IS) * (MW_analyte / MW_IS) * (W_IS / W_sample) * Purity_IS
Where:
-
N = Number of protons for the integrated signal
-
MW = Molecular Weight
-
W = Weight
-
Purity_IS = Purity of the internal standard (as a decimal)
-
Visualization: qNMR Workflow
Caption: Workflow for qNMR quantification using an internal standard.
Method Validation: Ensuring Trustworthiness
Regardless of the chosen technique, the analytical method must be validated to prove it is fit for its intended purpose.[5][16] This is a core tenet of scientific integrity and a regulatory requirement in drug development.[3] According to ICH Q2(R2) guidelines, the following parameters must be assessed.[3][4][5]
| Validation Parameter | Description | Typical Acceptance Criteria (for Assay) |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[4] | Peak purity analysis (for HPLC), no interfering peaks at the analyte's retention time. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte.[4] | R² ≥ 0.999 |
| Range | The interval between the upper and lower concentration levels for which the method has suitable precision, accuracy, and linearity.[4] | Typically 80% to 120% of the target concentration. |
| Accuracy | The closeness of test results to the true value, assessed via spike-recovery studies.[4][16] | 98.0% to 102.0% recovery.[16] |
| Precision | Agreement among a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.[16][17] | Relative Standard Deviation (RSD) ≤ 2.0%.[3] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).[16] | System suitability parameters remain within limits. |
Summary and Method Selection
The choice of analytical method depends on the specific requirements of the analysis, available instrumentation, and the stage of development.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic Separation | Chromatographic Separation | Molar Proportionality |
| Best For | Routine QC, stability testing, purity analysis. | Volatile impurities, confirmation of identity. | Primary assay, reference standard certification, analysis without a specific standard. |
| Pros | Robust, precise, widely available, easily automated. | Extremely specific, excellent for impurity ID. | Highly accurate, no analyte-specific standard needed, fast method development. |
| Cons | Requires analyte-specific reference standard, potential for co-elution. | Analyte must be volatile and thermally stable, potential for thermal degradation. | Lower sensitivity, requires high-field NMR, potential for peak overlap in complex mixtures. |
| Throughput | High | Medium | Low to Medium |
For most in-process reaction monitoring, HPLC-UV offers the best balance of speed, precision, and robustness. GC-MS should be employed when volatile side products are expected or when absolute confirmation of identity is required. qNMR is the gold standard for certifying the purity of reference materials or for situations where a pure standard of the analyte is not yet available.
References
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Pharma Talk. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Slideshare. (n.d.). Analytical method validation as per ich and usp.
- Organomation. (n.d.). HPLC Sample Preparation.
- National Institutes of Health. (n.d.). NMR methods for the analysis of mixtures.
- LCGC. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC.
- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from University of Southern Mississippi website.
- ACS Publications. (n.d.). Quantitative analysis using NMR.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- National Institutes of Health. (2022, November 10). Quantitative NMR Interpretation without Reference.
- Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
- University of St Andrews. (2017, November).
- SIELC Technologies. (n.d.). Separation of 5-Bromothiophene-2-carbaldehyde on Newcrom R1 HPLC column.
- ResearchGate. (n.d.).
- ResearchGate. (2025, September 18). Synthesis of Thiophene Carboxamide Derivatives and Inhibitory Activity against Gaeumannomyces graminis var. tritici.
- MDPI. (n.d.).
- ResearchGate. (2025, August 7).
- Scirp.org. (2015, March 23).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Bromoform on Newcrom R1 Column.
- BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. m.youtube.com [m.youtube.com]
- 5. database.ich.org [database.ich.org]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. fishersci.pt [fishersci.pt]
- 11. organomation.com [organomation.com]
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- 13. researchgate.net [researchgate.net]
- 14. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 16. Analytical method validation as per ich and usp | PPTX [slideshare.net]
- 17. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Troubleshooting low yields in the synthesis of 5-Bromo-N-methyl-2-thiophenecarboxamide
Technical Support Center: Synthesis of 5-Bromo-N-methyl-2-thiophenecarboxamide
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues, primarily focusing on troubleshooting low reaction yields. We will explore the causality behind experimental choices, provide validated protocols, and offer a systematic approach to optimizing your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
There are two predominant methods for this amide bond formation. The most common strategy involves activating the carboxylic acid of 5-Bromo-2-thiophenecarboxylic acid. This can be achieved by:
-
Conversion to an Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of methylamine. This is a robust, high-yielding method but requires careful handling of the reactive acyl chloride intermediate.[][2]
-
Direct Amide Coupling: A one-pot method where the carboxylic acid and methylamine are combined in the presence of a coupling reagent. Common reagents include carbodiimides (e.g., EDC, DCC) or more advanced phosphonium/uronium salts (e.g., HATU, PyBOP).[3] This approach offers milder conditions but can be more expensive and may require optimization to minimize side reactions.
Q2: My reaction with a carbodiimide (like DCC or EDC) produced a significant amount of an insoluble white precipitate, and my yield was low. What is this byproduct?
This is a very common issue. The precipitate is likely the corresponding urea byproduct (e.g., dicyclohexylurea (DCU) for DCC) or an N-acylurea. The N-acylurea is formed when the highly reactive O-acylisourea intermediate rearranges internally instead of reacting with the amine.[4] This side reaction is irreversible and consumes your starting material, directly leading to lower yields. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction by forming a more stable active ester intermediate.[5][6][7]
Q3: How critical is the purity of the starting material, 5-Bromo-2-thiophenecarboxylic acid?
Reactant purity is paramount for achieving high yields and reproducible results.[8] Impurities in the carboxylic acid can compete for the activating agent or interfere with the reaction, leading to a cascade of side products and a lower yield of the desired amide. We strongly recommend verifying the purity of your starting material via NMR and checking its melting point (literature: 141-144 °C) before commencing the synthesis.[9][10]
Q4: Can the choice of solvent or base significantly impact the reaction outcome?
Absolutely. For SN2-type amide couplings, polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred as they effectively solvate the intermediates without interfering with the nucleophilic amine.[2][11] The choice of base is also critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIEA) is often used to scavenge protons generated during the reaction without competing with the methylamine nucleophile.[2][5]
Systematic Troubleshooting Guide
Low yields can be frustrating, but a logical approach can quickly identify the root cause. Follow this workflow to diagnose and resolve common issues.
Caption: A logical workflow for troubleshooting low yields.
Problem 1: Low to No Product Formation (Incomplete Conversion)
| Potential Cause | Recommended Action & Scientific Rationale |
| Poor Quality Starting Materials | Action: Verify the purity of 5-Bromo-2-thiophenecarboxylic acid, methylamine, coupling agents, and solvents.[8] Rationale: Contaminants (e.g., water in solvents) can deactivate highly reactive intermediates. Old or improperly stored coupling reagents lose activity. Methylamine concentration in solution should be confirmed. |
| Inefficient Carboxylic Acid Activation | Action: If using a carbodiimide, add an activating agent like HOAt or NHS.[5][6] If using SOCl₂, ensure it is fresh and consider gentle heating (e.g., 40-50 °C) to facilitate acyl chloride formation. Rationale: The initial activation of the carboxylic acid is the rate-limiting step. The O-acylisourea intermediate from carbodiimides is unstable. Additives create a more stable, yet highly reactive, active ester, increasing the likelihood of a productive reaction with the amine.[6] |
| Incorrect Stoichiometry | Action: Use a slight excess (1.1-1.2 equivalents) of the coupling agent and the amine. Rationale: This ensures the complete consumption of the limiting carboxylic acid. A larger excess of the amine can often help drive the reaction to completion, but may complicate purification. |
| Suboptimal Temperature | Action: Most amide couplings are run at 0 °C to room temperature. If the reaction is sluggish, allowing it to slowly warm to room temperature and stir for an extended period (12-24h) can improve conversion. Rationale: While lower temperatures can minimize side reactions, sufficient thermal energy is required to overcome the activation barrier. Monitoring by TLC is crucial to find the optimal balance. |
Problem 2: Formation of Significant Byproducts
| Potential Cause | Recommended Action & Scientific Rationale |
| N-Acylurea Formation (Carbodiimide Route) | Action: Add 1.1 equivalents of HOBt or, preferably, HOAt along with your carbodiimide (e.g., EDC).[5] Rationale: As mentioned, these additives intercept the unstable O-acylisourea intermediate to form an active ester. This intermediate is much less prone to rearrangement, thus minimizing the formation of the N-acylurea byproduct.[4] |
| Side Reactions with Thionyl Chloride | Action: Ensure excess SOCl₂ is completely removed under vacuum before adding the methylamine solution.[12] Consider using a high-boiling point solvent like toluene to aid in the azeotropic removal of residual SOCl₂. Rationale: Thionyl chloride can react with primary amides to form nitriles or with secondary amides to form imidoyl chlorides, consuming your product.[13][14] It will also react violently with the amine nucleophile. |
| Racemization or Epimerization (if applicable) | Action: Use coupling reagents known for low racemization, such as HATU or PyAOP, in combination with a non-nucleophilic base like DIEA.[3][7] Run the reaction at a lower temperature (0 °C). Rationale: These advanced coupling reagents are designed to activate and couple rapidly, reducing the time the activated acid is susceptible to racemization. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Action & Scientific Rationale |
| Removal of Urea Byproduct | Action: If using EDC, perform an acidic aqueous wash (e.g., 1M HCl) during work-up. If using DCC, the DCU byproduct is poorly soluble in most solvents; filter it off before concentrating the reaction mixture. Rationale: The urea byproduct from EDC is basic and water-soluble, allowing for its removal via an acid wash.[7] DCU's insolubility makes filtration an effective removal method. |
| Co-elution with Starting Material | Action: Optimize your column chromatography conditions. A gradient elution (e.g., from 10% to 50% ethyl acetate in hexanes) often provides better separation than isocratic conditions. Rationale: The starting carboxylic acid is significantly more polar than the amide product. A shallow solvent gradient can effectively resolve these two compounds on a silica gel column.[15] |
| Excess Reagents Complicating Purification | Action: Use a water-soluble coupling reagent like EDC to simplify removal. If using excess methylamine, it can typically be removed under reduced pressure or with an aqueous wash. Rationale: Choosing reagents that can be easily separated from the desired organic-soluble product (e.g., by phase separation or filtration) is a key principle of green and efficient chemistry. |
Data & Visualization
Reaction Mechanism: EDC/HOAt Mediated Amide Coupling
Caption: Mechanism of carbodiimide coupling with an additive.
Table 1: Comparison of Common Amidation Methods
| Method | Reagent(s) | Pros | Cons | Key Considerations |
| Acyl Chloride | SOCl₂ or (COCl)₂, then R-NH₂ | High yield, inexpensive, robust. | Harsh conditions, generates HCl, safety concerns with reagents. | Must rigorously remove excess chlorinating agent before adding amine.[2][12] |
| Carbodiimide | EDC, DIEA, HOAt | Mild, one-pot procedure, good for sensitive substrates. | Can form N-acylurea byproduct, potential for racemization.[4] | Additives like HOAt or HOBt are highly recommended to improve yield and suppress side reactions.[5][6] |
| Phosphonium Salt | PyBOP, DIEA | High yields, fast reactions, low racemization. | Expensive, produces phosphine oxide byproducts that can be difficult to remove. | Excellent for difficult couplings or when minimizing racemization is critical.[3] |
| Uronium Salt | HATU, DIEA | Very fast and efficient, low racemization, considered one of the best methods.[7] | Most expensive option, byproducts can complicate purification. | The gold standard for peptide chemistry, often used when other methods fail.[3] |
Optimized Experimental Protocols
Protocol A: Synthesis via Acyl Chloride
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Bromo-2-thiophenecarboxylic acid (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Acyl Chloride Formation: Cool the suspension to 0 °C in an ice bath. Add thionyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and then stir for 2-3 hours, or until the reaction mixture becomes a clear solution and gas evolution ceases.
-
Reagent Removal: Remove the solvent and excess thionyl chloride under reduced pressure. To ensure complete removal, re-dissolve the residue in anhydrous toluene and concentrate again under vacuum.[12]
-
Amidation: Dissolve the resulting crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of methylamine (2.0 M in THF, 1.5 eq) and a non-nucleophilic base such as triethylamine or DIEA (2.0 eq) in DCM.
-
Reaction: Add the methylamine/base solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up & Purification: Monitor the reaction by TLC. Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[15]
Protocol B: Synthesis via EDC/HOAt Coupling
-
Setup: To a round-bottom flask, add 5-Bromo-2-thiophenecarboxylic acid (1.0 eq), 1-Hydroxy-7-azabenzotriazole (HOAt) (1.1 eq), and anhydrous DMF (~0.2 M). Stir until all solids dissolve.
-
Reagent Addition: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the solution, followed by N,N-Diisopropylethylamine (DIEA) (2.5 eq).[5] Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.
-
Amidation: Add methylamine (2.0 M in THF, 1.2 eq) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Dilute the reaction mixture with ethyl acetate and wash extensively with water (3-4 times) to remove DMF and the water-soluble urea byproduct. Then, wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
References
- Vertex AI Search. (n.d.).
- National Institutes of Health (NIH). (n.d.).
- ACS Publications. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release | Organic Letters.
- ResearchGate. (2025).
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- BenchChem. (n.d.). 5-Bromothiophene-2-carboxylic acid, 98%|CAS 7311-63-9.
- BenchChem. (n.d.). An In-depth Technical Guide to 5-Bromothiophene-2-carboxylic acid.
- National Institutes of Health (NIH). (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
- LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
- BenchChem. (n.d.). Troubleshooting low yield in the synthesis of thiazole compounds.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Reddit. (2022). reactions with thionyl chloride : r/OrganicChemistry.
- ResearchGate. (2014).
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- iChemical. (n.d.). 5-bromo-thiophene-2-carboxylic acid, CAS No. 7311-63-9.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-thiophenecarboxylic acid 97 7311-63-9.
- BOC Sciences. (2024).
- BenchChem. (n.d.).
- Fisher Scientific. (n.d.). Amide Synthesis.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Asymmetric Synthesis with (S)-2-Bromooctane.
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- 15. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Suzuki Coupling of 5-Bromo-N-methyl-2-thiophenecarboxamide
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-Bromo-N-methyl-2-thiophenecarboxamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this specific transformation. Our focus is on providing scientifically grounded, field-tested insights to help you achieve optimal results in your synthetic endeavors.
The Suzuki-Miyaura coupling is a fundamental tool for forging carbon-carbon bonds, particularly in the synthesis of complex molecules like those found in pharmaceuticals.[1][2] However, heteroaromatic substrates such as this compound can present unique challenges. This guide will address these specific issues, offering solutions grounded in mechanistic understanding and practical experience.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries encountered when setting up the Suzuki coupling for this compound.
Q1: What is the best palladium catalyst for coupling with a bromothiophene substrate?
The choice of palladium catalyst is critical for a successful reaction.[3] For sterically hindered or electronically challenging substrates like this bromothiophene, standard catalysts such as Pd(PPh₃)₄ may not be optimal.[4] More robust systems are often required.
-
Recommendation: Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) paired with a palladium source like Pd₂(dba)₃ or a pre-formed palladacycle (e.g., XPhos Pd G3) are highly effective.[4][5] These bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4][5] N-Heterocyclic carbene (NHC) ligated palladium complexes are also excellent choices for hindered substrates.[4]
Q2: Which base should I choose for this reaction, especially considering the amide functionality?
The base plays a crucial role in activating the boronic acid for transmetalation.[6][7] For substrates with potentially base-sensitive groups like amides, a careful selection is necessary to avoid side reactions.
-
Recommendation: For base-sensitive substrates, milder inorganic bases are preferred.[7]
-
Potassium Carbonate (K₂CO₃) and Potassium Phosphate (K₃PO₄) are excellent starting points.[7]
-
Cesium Carbonate (Cs₂CO₃) can be more effective for challenging couplings due to its higher solubility in organic solvents.[4][5]
-
Avoid strong organic amine bases, as they can lead to undesired side reactions.[4]
-
Q3: My boronic acid seems to be degrading during the reaction. What's happening and how can I prevent it?
This is likely due to a side reaction called protodeboronation, where the boronic acid is replaced by a hydrogen atom.[7][8] This is particularly common with electron-rich or heteroaryl boronic acids and can be exacerbated by strong bases and the presence of water.[7][8]
-
Solutions:
-
Use a milder base: As mentioned above, K₂CO₃ or K₃PO₄ are good choices.
-
Protect the boronic acid: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or a MIDA boronate ester, can be highly effective.[9][10][11] These derivatives offer increased stability and can slowly release the active boronic acid under the reaction conditions, minimizing degradation.[2][9][11]
-
Anhydrous conditions: In some cases, running the reaction under anhydrous conditions can suppress protodeboronation.[12]
-
Q4: I'm observing significant homocoupling of my boronic acid. What causes this and how can I minimize it?
Homocoupling, the undesired coupling of two boronic acid molecules, is a common side reaction.[1][5] It is often promoted by the presence of oxygen and certain palladium(II) species in the reaction mixture.[1][13][14]
-
Solutions:
-
Thoroughly degas your reaction mixture: The exclusion of oxygen is critical to suppress homocoupling.[13][14] This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas like argon or nitrogen for an extended period.[4]
-
Use a Pd(0) source directly: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) catalyst. Homocoupling can occur during this activation step.[5] Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can help.[5]
-
Add a mild reducing agent: The addition of a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) that leads to homocoupling.[13]
-
Troubleshooting Guide
When initial attempts to optimize the reaction are unsuccessful, a more systematic approach to troubleshooting is required. This guide will walk you through common problems and their solutions.
Problem 1: Low to No Conversion of Starting Material
This is a frequent issue, often pointing to problems with catalyst activity or reaction conditions.
Diagnostic Workflow
Caption: Diagnostic workflow for low or no conversion.
Problem 2: Formation of Significant Byproducts
The presence of byproducts can complicate purification and reduce the yield of the desired product. The most common byproducts are from homocoupling, protodeboronation, and dehalogenation.
Byproduct Identification and Mitigation
| Byproduct | Identification | Cause | Mitigation Strategies |
| Boronic Acid Homocoupling | Dimer of the boronic acid coupling partner. | Presence of oxygen; Pd(II) species.[1][13] | - Rigorous degassing of the reaction mixture.[4][13] - Use a direct Pd(0) source.[5] - Add a mild reducing agent like potassium formate.[13] |
| Protodeboronation | The boronic acid is replaced with a hydrogen atom. | Protonolysis of the carbon-boron bond, often base-catalyzed.[8] | - Use a milder base (e.g., K₂CO₃, KF).[6][7] - Use a boronate ester (pinacol, MIDA).[9][10][11] - Minimize water content if possible. |
| Dehalogenation | The bromo group on the thiophene is replaced by hydrogen. | Hydride transfer to the palladium complex after oxidative addition.[1][4] | - Avoid amine bases and alcohol solvents which can be hydride sources.[4] - Use inorganic bases like K₃PO₄ or Cs₂CO₃.[4] |
Problem 3: Reaction Stalls or is Sluggish
A reaction that starts but does not go to completion can be frustrating. This often points to catalyst deactivation or suboptimal reaction parameters.
Troubleshooting Stalled Reactions
Caption: Workflow for troubleshooting stalled reactions.
Experimental Protocols
The following are generalized protocols that can be adapted for the Suzuki coupling of this compound.
General Protocol for Suzuki Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired boronic acid or boronate ester (1.1-1.5 equiv), and the base (2.0-3.0 equiv).
-
Degassing: Seal the flask and thoroughly degas by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (argon or nitrogen).[15]
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[4][16] Add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%) and ligand (if not using a precatalyst) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4][17]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol for the Preparation of a Boronate Ester
For boronic acids prone to decomposition, conversion to a more stable ester is recommended.
-
Setup: In a round-bottom flask, dissolve the boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable solvent (e.g., toluene or THF).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Isolation: Once the reaction is complete (as monitored by TLC or NMR), remove the solvent under reduced pressure. The resulting pinacol boronate ester can often be used without further purification.
Summary of Recommended Reaction Conditions
The following table provides a starting point for optimizing your reaction conditions.
| Parameter | Recommended Range | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or preformed palladacycles | Provides the active Pd(0) catalyst. Precatalysts can offer greater air stability.[4][5] |
| Ligand | XPhos, SPhos, RuPhos (1-5 mol%) | Bulky, electron-rich ligands are crucial for coupling with hindered substrates.[4][5][15] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv) | Inorganic bases are generally well-tolerated and effective. Stronger bases can improve rates for difficult couplings.[4][7][17] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | A mixture of an organic solvent and water is often necessary to dissolve the base and facilitate the reaction.[4][17] |
| Temperature | 80-110 °C | Higher temperatures are often required to overcome the activation barrier for hindered substrates.[4][17] |
| Boron Source | Boronic Acid or Pinacol/MIDA Boronate Ester (1.1-1.5 equiv) | Boronate esters offer greater stability and can prevent side reactions like protodeboronation.[9][10][11] |
References
-
A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 5-Bromothiophene-2-carboxylic Acid. Benchchem. 3
-
Protodeboronation. Wikipedia.
-
Masking Boronic Acids for Suzuki Coupling. YouTube.
-
Suzuki Coupling. Organic Chemistry Portal.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
-
Boron Suzuki Coupling. Borates Today.
-
The Chemistry of Boronic Acids: Suzuki Coupling and Beyond. 10
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
-
Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
-
Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. Benchchem.
-
Suzuki Coupling: Mechanism & Examples. NROChemistry.
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. 15
-
Screening of palladium catalysts for the Suzuki coupling of... ResearchGate.
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor.
-
The Suzuki Reaction. Chem 115 Myers.
-
Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PMC - PubMed Central.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
-
Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone. Benchchem.
-
How can I solve my problem with Suzuki coupling? ResearchGate.
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH.
-
INVESTIGATION OF PALLADIUM CATALYST ON SUZUKI CROSS-COUPLING FOR SYNTHESIS OF CONJUGATED ORGANIC MOLECULES.
-
Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.
-
Diagnosing issues with a failed Suzuki coupling? Reddit.
-
A Comparative Guide to 2-(Chloromethyl)thiophene and 2-Bromothiophene in Suzuki Coupling Reactions. Benchchem.
-
Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation.
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
-
Application Notes and Protocols: Suzuki Cross-Coupling Reaction Using 5-(Bromomethyl)thiophene-2-carbonitrile. Benchchem.
-
Optimizing base selection for Suzuki reactions with sensitive substrates. Benchchem.
-
Technical Support Center: Optimizing Suzuki Coupling Reactions. Benchchem.
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
-
Struggling with Suzuki Reaction. Reddit.
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications.
-
Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. nbinno.com [nbinno.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Side reactions and byproduct formation in 5-Bromo-N-methyl-2-thiophenecarboxamide synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-N-methyl-2-thiophenecarboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and minimize byproduct formation. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and purity.
The synthesis of this compound is typically a two-step process. The first step involves the electrophilic bromination of 2-thiophenecarboxylic acid to yield 5-bromo-2-thiophenecarboxylic acid. The second step is the amide coupling of this intermediate with methylamine. This guide is structured to address potential challenges in both stages of the synthesis.
Troubleshooting Guide
This section addresses specific experimental problems you may encounter during the synthesis.
Issue 1: Low Yield of 5-Bromo-2-thiophenecarboxylic Acid in the Bromination Step
Potential Cause 1: Incomplete Reaction
-
Explanation: Insufficient reaction time or temperature can lead to a significant amount of unreacted 2-thiophenecarboxylic acid remaining in the reaction mixture.
-
Recommended Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[1]
Potential Cause 2: Over-bromination
-
Explanation: The thiophene ring is susceptible to multiple brominations, leading to the formation of di- or polybrominated byproducts, which reduces the yield of the desired mono-brominated product.[1]
-
Recommended Solution:
-
Carefully control the stoichiometry of the brominating agent. Use no more than 1.0-1.1 equivalents of N-bromosuccinimide (NBS) or bromine (Br₂).[1]
-
Add the brominating agent portion-wise or as a dilute solution to maintain a low concentration in the reaction mixture.[1]
-
Conduct the reaction at a lower temperature to enhance selectivity for mono-bromination.[1]
-
Potential Cause 3: Degradation of Starting Material or Product
-
Explanation: Harsh reaction conditions, such as high temperatures or the use of a strong brominating agent like elemental bromine, can lead to the degradation of the thiophene ring or decarboxylation of the carboxylic acid.[1]
-
Recommended Solution:
-
Employ a milder brominating agent like N-bromosuccinimide (NBS).[1]
-
Maintain a controlled reaction temperature. For bromination with Br₂, gentle heating (e.g., 40-50 °C) may be sufficient.[1]
-
If oxidative side reactions are suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Issue 2: Formation of Impurities During Amide Coupling
Potential Cause 1: Incomplete Activation of 5-Bromo-2-thiophenecarboxylic Acid
-
Explanation: The carboxylic acid must be activated to react with methylamine. Incomplete activation will result in a low yield of the desired amide. Common activating agents include thionyl chloride (to form the acid chloride) or carbodiimides.[2][3]
-
Recommended Solution:
-
When using thionyl chloride, ensure it is freshly distilled and used in excess. The reaction can be refluxed to ensure complete conversion to the acid chloride.[2]
-
If using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ensure anhydrous conditions and appropriate stoichiometry.[3]
-
Potential Cause 2: Side Reactions of the Activating Agent
-
Explanation: Carbodiimide-based coupling agents can lead to the formation of N-acylurea byproducts, which can be difficult to remove.
-
Recommended Solution:
-
Add a coupling additive such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to suppress the formation of N-acylurea and improve the reaction rate.
-
Purify the crude product using column chromatography to separate the desired amide from the N-acylurea byproduct.
-
Potential Cause 3: Hydrolysis of the Activated Carboxylic Acid
-
Explanation: The activated carboxylic acid intermediate (e.g., acid chloride) is sensitive to moisture and can hydrolyze back to the carboxylic acid.
-
Recommended Solution:
-
Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions.
-
Use anhydrous solvents.
-
The activated intermediate should be used immediately in the next step without prolonged storage.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the bromination of 2-thiophenecarboxylic acid?
A1: The electrophilic monobromination of 2-thiophenecarboxylic acid predominantly occurs at the 5-position to yield 5-bromo-2-thiophenecarboxylic acid. While the carboxylic acid group is a deactivating, meta-directing group in benzene chemistry, the directing effect in the thiophene ring is primarily governed by the sulfur heteroatom, which activates the C2 and C5 positions for electrophilic attack.[1]
Q2: Can decarboxylation be a significant side reaction during bromination?
A2: Under mild conditions, decarboxylation is not typically a major side reaction. However, the risk increases with higher reaction temperatures, the formation of polybrominated products (as multiple bromine atoms destabilize the carboxylic acid group), and extended reaction times under harsh conditions.[1]
Q3: What are the best practices for purifying the final product, this compound?
A3: The crude product can often be purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol-water). If significant impurities are present, column chromatography on silica gel is a reliable method for obtaining a high-purity product.[1]
Q4: Are there alternative methods for the amide coupling step?
A4: Yes, besides converting the carboxylic acid to an acid chloride, various coupling reagents can be used. These include phosphonium reagents (e.g., BOP, PyBOP) and aminium/uronium reagents (e.g., HATU, HBTU).[3] The choice of reagent can influence reaction times, yields, and the side product profile.
Visualizing the Synthetic Pathway and Side Reactions
The following diagram illustrates the main synthetic route to this compound and highlights potential side reactions.
Caption: Synthetic pathway and potential side reactions.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2-thiophenecarboxylic acid
This protocol is a representative procedure for the bromination of 2-thiophenecarboxylic acid.
Materials:
-
2-Thiophenecarboxylic acid
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Glacial acetic acid or another suitable solvent (e.g., chloroform, acetonitrile for NBS)[1]
-
Standard laboratory glassware
Procedure (using NBS):
-
In a round-bottom flask under an inert atmosphere, dissolve 2-thiophenecarboxylic acid (1.0 eq.) in chloroform or acetonitrile.[1]
-
Add N-bromosuccinimide (1.05 eq.) portion-wise to the solution while stirring at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, filter the mixture to remove succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization.[1]
Protocol 2: Synthesis of this compound
This protocol describes the amide coupling using thionyl chloride for activation.
Materials:
-
5-Bromo-2-thiophenecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methylamine (solution in THF or water)
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine or another suitable base
-
Standard laboratory glassware
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-bromo-2-thiophenecarboxylic acid (1.0 eq.) in anhydrous DCM.
-
Add thionyl chloride (1.5-2.0 eq.) dropwise at room temperature.[2]
-
Reflux the mixture for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.[2]
-
Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of methylamine (1.2 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Add the methylamine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Thiophenecarboxylic acid | C₅H₄O₂S | 128.15 | 129-131 |
| 5-Bromo-2-thiophenecarboxylic acid | C₅H₃BrO₂S | 207.05 | 141-144[4] |
| This compound | C₆H₆BrNOS | 220.09 | Not readily available |
References
- Technical Support Center: Managing Side Products in the Bromination of Thiophene-2-Carboxylic Acid - Benchchem.
- troubleshooting side reactions in 5-Methyl-2-thiophenecarboxaldehyde synthesis - Benchchem.
- An In-depth Technical Guide to the Synthesis of 5-Bromothiophene-2-carboxylic acid from Thiophene-2-carboxylic - Benchchem.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC - NIH.
- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals.
- 5-Bromo-2-thiophenecarboxylic acid 97 7311-63-9 - Sigma-Aldrich.
- Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.
- D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - The Royal Society of Chemistry.
- CN101906092B - Preparation method of 2-thiophenecarboxylic acid - Google Patents.
- Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - NIH.
- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC - PubMed Central.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
Sources
Technical Support Center: Purifying N-Methyl-Substituted Thiophenecarboxamides
Welcome to the technical support center for challenges in the purification of N-methyl-substituted thiophenecarboxamides. This guide is designed for researchers, scientists, and drug development professionals who encounter specific issues during the synthesis and purification of this important class of compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.
Introduction: Why Are These Compounds Tricky?
N-methyl-substituted thiophenecarboxamides present a unique set of purification challenges stemming from a combination of factors:
-
Polarity: The amide group imparts significant polarity, leading to strong interactions with silica gel and sometimes poor solubility in common non-polar chromatography solvents.
-
Basicity: The nitrogen atom, while part of an amide, can still exhibit weak basicity, leading to tailing on acidic silica gel.
-
Thiophene Ring Stability: The thiophene ring can be sensitive to strongly acidic or oxidative conditions, potentially leading to degradation during purification.[1]
-
Rotational Isomers (Rotamers): The partial double-bond character of the C-N amide bond restricts rotation, often resulting in the presence of two distinct rotamers at room temperature.[2] This can manifest as doubled or broadened peaks in NMR spectra, which can be mistaken for impurities.[3]
This guide addresses the most common questions and problems encountered in the lab.
Part 1: Troubleshooting Flash Chromatography
Flash column chromatography is the workhorse of purification, but N-methyl-thiophenecarboxamides can make it a frustrating experience. Here are solutions to common problems.
FAQ 1: "My compound is streaking badly on the TLC plate and I'm getting poor separation and low yield from my silica column. What's happening?"
Answer: This is a classic problem caused by the interaction between your moderately basic amide and the acidic surface of the silica gel. The silanol groups (Si-OH) on the silica surface can protonate your compound, causing it to "stick" and elute slowly and broadly (tailing). This leads to poor separation and can even cause decomposition.[4]
The Causality: Silica gel's acidity can be detrimental to sensitive molecules. Researchers often report low yields after flash chromatography even when NMR of the crude material suggests a quantitative yield, indicating on-column decomposition or irreversible adsorption.[4]
Troubleshooting Protocol:
-
Modify Your Mobile Phase: The most effective solution is to add a basic modifier to your eluent to neutralize the acidic sites on the silica.
-
Recommended Modifier: Add 0.5-1% triethylamine (TEA) or 0.5% ammonia solution (e.g., 7N NH3 in methanol) to your solvent system.
-
Mechanism: The basic modifier competes with your compound for the acidic sites on the silica, allowing your product to travel through the column more uniformly.
-
-
Choose an Alternative Stationary Phase: If modifying the eluent doesn't solve the problem or if your compound is highly acid-sensitive, consider a different stationary phase.
-
Neutral Alumina: Alumina is a good alternative for basic compounds. It is available in neutral, basic, and acidic grades; choose neutral or basic.
-
Reversed-Phase (C18) Silica: If your compound has sufficient hydrophobic character, reversed-phase chromatography using solvents like methanol/water or acetonitrile/water can be an excellent option.[5]
-
Workflow: Troubleshooting Poor Column Chromatography
Here is a decision-making workflow for addressing common chromatography issues with N-methyl-thiophenecarboxamides.
Sources
Technical Support Center: Regioselectivity in Reactions of 5-Bromo-N-methyl-2-thiophenecarboxamide
Introduction
Welcome to the technical support center for 5-Bromo-N-methyl-2-thiophenecarboxamide. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile thiophene derivative in their synthetic endeavors. The inherent reactivity of the thiophene ring, coupled with the directing effects of its substituents, presents unique challenges and opportunities in achieving desired regioselectivity. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities and optimize your reaction outcomes.
Our approach is grounded in fundamental mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity and provide you with trustworthy, actionable insights.
Understanding the Reactivity of this compound
The regioselectivity of reactions involving this compound is primarily governed by the electronic and steric properties of the substituents on the thiophene ring. The electron-withdrawing nature of the carboxamide group at the C2 position and the bromo group at the C5 position deactivates the thiophene ring towards electrophilic substitution, while also directing incoming electrophiles. Conversely, these substituents create opportunities for specific metal-halogen exchange and directed metalation reactions.
The N-methyl-2-thiophenecarboxamide moiety can act as a directed metalation group (DMG), facilitating deprotonation at the C3 position.[1][2][3] The bromine atom at the C5 position is susceptible to metal-halogen exchange, providing a handle for the introduction of various functional groups at this position.[4][5][6] The interplay between these competing reactive sites is a key consideration in controlling regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common sites of reactivity on this compound?
A1: The primary reactive sites are:
-
C5-Bromo bond: Susceptible to metal-halogen exchange and palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira).[7][8][9][10]
-
C3-H bond: The most acidic proton on the thiophene ring, making it susceptible to deprotonation by strong bases, often directed by the carboxamide group (Directed ortho-Metalation).[1][2][3]
-
C4-H bond: Less acidic than the C3-H bond, but can be activated under certain conditions.
The choice of reagents and reaction conditions will determine which site is preferentially functionalized.
Q2: I am trying to perform a Suzuki coupling at the C5 position, but I am observing low yields and side products. What could be the issue?
A2: Low yields in Suzuki couplings with this compound can stem from several factors:
-
Catalyst and Ligand Choice: While standard palladium catalysts like Pd(PPh₃)₄ can be effective, more specialized ligands, such as those from the Buchwald or Josiphos families, can significantly improve catalytic activity and stability, especially with electron-deficient aryl bromides.[11]
-
Base Selection: The choice of base is critical. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are commonly used. The solubility and strength of the base can influence the reaction rate and selectivity.[11][12]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, DME) and water is often necessary to dissolve both the organic substrate and the inorganic base.[11][12] Degassing the solvent is crucial to prevent catalyst deactivation.
-
Boronic Acid Quality: Boronic acids can undergo protodeboronation or form unreactive anhydrides (boroxines). Using fresh, high-quality boronic acid or a more stable derivative like a pinacol ester is recommended.
Q3: How can I selectively functionalize the C3 position?
A3: Selective functionalization at the C3 position is typically achieved through Directed ortho-Metalation (DoM) .[2][3][13] The carboxamide group acts as a directed metalation group (DMG), coordinating to a strong organolithium base (e.g., n-BuLi, s-BuLi) and directing deprotonation to the adjacent C3 position. The resulting lithiated species can then be quenched with a variety of electrophiles.
Key considerations for successful DoM:
-
Base: Use a strong alkyllithium reagent. The addition of a ligand like TMEDA can break up alkyllithium aggregates and increase basicity.[3]
-
Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.[3][14]
-
Anhydrous Conditions: Strict exclusion of water is essential to prevent quenching of the organolithium reagent and the lithiated intermediate.
Q4: Can I perform a Buchwald-Hartwig amination on this compound? What are the key parameters?
A4: Yes, Buchwald-Hartwig amination is a viable method for forming a C-N bond at the C5 position.[9][10][15] Success in this reaction depends on:
-
Catalyst/Ligand System: A palladium precatalyst paired with a sterically hindered and electron-rich phosphine ligand (e.g., XPhos, RuPhos) is generally effective for coupling with a wide range of amines.[15][16]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are commonly used.
Troubleshooting Guides
Problem 1: Poor Regioselectivity - Mixture of C3 and C5 Substituted Products
This is a common issue when attempting to perform a reaction that could proceed via either metal-halogen exchange or directed metalation.
| Possible Cause | Troubleshooting Steps | Rationale |
| Competition between Metal-Halogen Exchange and Deprotonation | - For C5 functionalization (Metal-Halogen Exchange): Use a less basic organometallic reagent like i-PrMgCl·LiCl before adding n-BuLi.[6] Alternatively, use conditions that favor palladium-catalyzed cross-coupling. | i-PrMgCl·LiCl can selectively undergo bromine-magnesium exchange. Subsequent transmetalation or coupling can then occur at the C5 position. |
| - For C3 functionalization (Directed Metalation): Use a strong, non-nucleophilic lithium amide base like LDA or LiTMP at low temperatures. | Lithium amides are less prone to metal-halogen exchange compared to alkyllithiums and will preferentially deprotonate the acidic C3 position. | |
| Reaction Temperature | Run the reaction at a lower temperature for a longer duration. | Lowering the temperature can increase the kinetic selectivity between the two competing pathways. |
| Order of Addition | For DoM, add the organolithium reagent slowly to a solution of the substrate at low temperature. | This minimizes localized high concentrations of the base that could lead to side reactions. |
Problem 2: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions
| Possible Cause | Troubleshooting Steps | Rationale |
| Catalyst Deactivation | - Ensure all reagents and solvents are thoroughly degassed. | Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species. |
| - Use a pre-catalyst that is more air-stable and generates the active Pd(0) species in situ. | Pre-catalysts can offer better reproducibility and handleability. | |
| Inappropriate Ligand | Screen a panel of phosphine ligands (e.g., SPhos, XPhos, RuPhos for Buchwald-Hartwig; SPhos, DavePhos for Suzuki). | The electronic and steric properties of the ligand are crucial for efficient oxidative addition and reductive elimination steps.[9][15] |
| Poor Solubility of Reagents | - Change the solvent system (e.g., from dioxane to toluene or DMF). | Ensuring all components are in solution is critical for reaction efficiency. |
| - Use a phase-transfer catalyst if dealing with a biphasic system. | This can facilitate the interaction between reactants in different phases. | |
| Substrate Purity | Purify the starting this compound to remove any impurities that may poison the catalyst. | Impurities can inhibit the catalytic cycle. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.5 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (2.5 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of 0.1 M.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Functionalization at the C3 Position via Directed ortho-Metalation (DoM)
This protocol outlines a general procedure for the lithiation and subsequent electrophilic quench at the C3 position.
Materials:
-
This compound
-
n-Butyllithium (1.1 equivalents, solution in hexanes)
-
Electrophile (1.2 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a thermometer and a nitrogen/argon inlet, add a solution of this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of the electrophile (1.2 eq) in anhydrous THF dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Reaction Pathways
Diagram 1: Competing Reaction Pathways
Caption: Competing pathways for the functionalization of this compound.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- Benchchem. (n.d.). Application Notes and Protocols: Sonogashira Coupling of 3-bromo-7-chloro-1-benzothiophene.
-
Knight, D. W., et al. (2007). Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. The Journal of Organic Chemistry, 72(7), 2647–2650. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Retrieved from [Link]
-
ResearchGate. (n.d.). Sonogashira coupling reactions of 2,3-dibromothiophene 1 with terminal alkynes. Retrieved from [Link]
-
ResearchGate. (n.d.). Attempted di-borylation Sonogashira cross-coupling of 3-bromothiophene. Retrieved from [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Retrieved from [Link]
-
ResearchGate. (n.d.). The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]
-
ResearchGate. (n.d.). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Directed metallation of certain thiophen compounds. Retrieved from [Link]
-
Sci-Hub. (n.d.). Metalation and halogen–metal exchange in 3-arylthiophens. Retrieved from [Link]
-
YouTube. (2020, November 23). Metal Halogen Exchange Reaction Explained. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Springer. (n.d.). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
University of Connecticut. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
-
ACS Publications. (2021, November 21). Regioselective C-Arylation of Functionalized Nitroalkanes with Furan, Thiophene, and Substituted Thiophenes. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, August 2). Catalytic asymmetric functionalization and dearomatization of thiophenes. Retrieved from [Link]
-
ACS Publications. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
ACS Publications. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Retrieved from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). An overview of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide derivatives via a Suzuki cross-coupling reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. Retrieved from [Link]
-
ResearchGate. (n.d.). Density Functional Theory Studies on Electronic Properties of Thiophene S-oxides as Aromatic Dienophiles for Reactivity Prediction in Diels-Alder Reactions. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
-
Bera, S. S., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromothiophene-2-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). N-(2-benzoylphenyl)-5-bromo-2-thiophenecarboxamide. Retrieved from [Link]
Sources
- 1. Directed metallation of certain thiophen compounds - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. baranlab.org [baranlab.org]
- 14. uwindsor.ca [uwindsor.ca]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of 5-Bromo-N-methyl-2-thiophenecarboxamide in Reaction Media
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Bromo-N-methyl-2-thiophenecarboxamide. Poor solubility is a common impediment in organic synthesis, potentially leading to reduced reaction rates, incomplete conversions, and diminished yields. This document provides a structured approach to systematically address and overcome these issues through a series of troubleshooting guides and frequently asked questions.
Understanding the Challenge: Physicochemical Properties
This compound possesses a combination of a polar carboxamide group and a less polar brominated thiophene ring. This amphipathic nature can lead to complex solubility behavior. The "like dissolves like" principle suggests that its solubility will be favored in solvents with intermediate polarity. However, strong intermolecular forces, such as hydrogen bonding from the amide group and potential crystal lattice energy, can significantly limit its dissolution even in seemingly appropriate solvents.
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
This guide provides a logical workflow, from initial solubility assessment to the application of advanced solubilization techniques.
Phase 1: Initial Qualitative and Quantitative Solubility Assessment
The first crucial step is to systematically determine the solubility of this compound in a range of common laboratory solvents. This baseline understanding will inform the selection of an appropriate solvent system for your reaction.[1][2]
Experimental Protocol 1: Qualitative Solubility Assessment
This rapid screening method provides a preliminary overview of suitable solvents.
Materials:
-
This compound
-
Small test tubes or vials (e.g., 1.5 mL)
-
A selection of organic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Methanol (MeOH), Toluene, Heptane, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))
-
Vortex mixer
-
Spatula
Procedure:
-
Preparation: Label a series of test tubes, one for each solvent.
-
Addition of Solute: Add approximately 5-10 mg of this compound to each tube.
-
Addition of Solvent: Add 1 mL of the corresponding solvent to each tube.
-
Mixing: Securely cap the tubes and vortex each sample for 30-60 seconds.
-
Observation: Allow the samples to stand for a few minutes and visually inspect for undissolved solid.
-
Classification:
-
Soluble: No visible solid particles remain.
-
Partially Soluble: A significant portion of the solid has dissolved, but some remains.
-
Insoluble: The solid appears largely undissolved.[3]
-
Experimental Protocol 2: Quantitative Solubility Determination using HPLC
For a more precise understanding, quantitative analysis is recommended, particularly for promising solvents identified in the qualitative screen.[4][5]
Materials:
-
HPLC with a UV detector
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Syringe filters (e.g., 0.45 µm)
-
This compound
-
Selected solvents from the qualitative assessment
Procedure:
-
Preparation of Saturated Solution:
-
Add a pre-weighed excess amount of this compound to a vial.
-
Add a known volume of the chosen solvent.
-
Seal the vial and stir the suspension at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[6]
-
-
Sample Preparation:
-
Allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of known concentrations of this compound in the same solvent.
-
Analyze the filtered supernatant and the standard solutions by HPLC.
-
Generate a calibration curve from the standard solutions to accurately determine the concentration of the dissolved compound in the saturated sample.[4]
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the determined concentration.
-
| Solvent | Predicted Solubility | Rationale |
| Polar Aprotic Solvents (e.g., DMF, DMSO, THF) | High | The polar nature of these solvents can interact favorably with the amide group. |
| Chlorinated Solvents (e.g., DCM) | Moderate to High | Balances polarity to solvate both the thiophene ring and the amide group. |
| Ester Solvents (e.g., Ethyl Acetate) | Moderate | Intermediate polarity may provide a reasonable balance for dissolution. |
| Alcohol Solvents (e.g., Methanol, Ethanol) | Low to Moderate | The hydrogen-bonding capability of alcohols may compete with the amide's self-association. |
| Nonpolar Solvents (e.g., Toluene, Heptane) | Low to Insoluble | The high polarity of the amide group will likely lead to poor solubility. |
Phase 2: Troubleshooting and Solubility Enhancement Strategies
If solubility in your desired reaction solvent is insufficient, the following strategies can be employed.
1. Temperature Adjustment
For most solid solutes, solubility increases with temperature.[7]
-
Action: Gently warm the reaction mixture.
-
Causality: Increased kinetic energy helps to overcome the crystal lattice energy of the solid and promotes dissolution.
-
Caution: Be mindful of the boiling point of your solvent and the thermal stability of your reactants.
2. The Use of Co-solvents
Introducing a co-solvent can significantly modify the polarity of the reaction medium, enhancing solubility.[8][9]
-
Action: Add a small amount of a miscible co-solvent in which this compound is highly soluble. For instance, if your primary solvent is toluene, adding a small percentage of THF or DMF can be effective.
-
Causality: Co-solvents can disrupt the self-association of the primary solvent, creating a more favorable environment for the solute. They can also directly interact with the solute to facilitate its dissolution.[10]
Caption: Workflow for solubility enhancement using a co-solvent.
3. Sonication
-
Action: Place the reaction vessel in an ultrasonic bath.
-
Causality: The high-frequency sound waves create cavitation bubbles. The collapse of these bubbles generates localized high energy, which can help to break up solid agglomerates and increase the rate of dissolution.
Frequently Asked Questions (FAQs)
Q1: I've added this compound to my reaction solvent, but it remains a suspension. What should be my first step?
A1: The first step is to ensure you have allowed sufficient time for dissolution with adequate agitation. If the compound remains undissolved, gentle heating is the next logical step, provided your reactants and solvent are thermally stable.
Q2: Can I use a very polar solvent like DMSO for my reaction?
A2: While this compound is likely to be highly soluble in DMSO, you must consider the compatibility of such a high-boiling, polar aprotic solvent with your reaction chemistry. It can be difficult to remove during workup and may influence the reaction pathway. Using it as a co-solvent in smaller quantities is often a more practical approach.[11]
Q3: My compound dissolves upon heating but precipitates out as the reaction proceeds. What is happening?
A3: This could be due to a change in the composition of the reaction medium as reactants are consumed and products are formed. The polarity of the solvent system may be shifting to a less favorable state for your starting material. Alternatively, if the reaction is run at an elevated temperature, the product may be less soluble and crystallize out of solution upon formation. In some cases, a change in pH during the reaction can also affect solubility.
Q4: Are there any safety concerns I should be aware of when handling this compound and its solutions?
Caption: Decision-making workflow for addressing poor solubility.
References
Sources
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. scribd.com [scribd.com]
- 3. Solubility in amide-water cosolvent systems II: Cosolvent excess at solute surface. | Semantic Scholar [semanticscholar.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. sciforum.net [sciforum.net]
- 6. who.int [who.int]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jddt.in [jddt.in]
- 11. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Preventing Debromination of 5-Bromo-N-methyl-2-thiophenecarboxamide
Welcome to the technical support center for synthetic chemistry challenges. As Senior Application Scientists, we understand that undesired side reactions can impede research progress. This guide provides in-depth troubleshooting strategies, mechanistic insights, and actionable protocols to address a common and frustrating problem: the reductive debromination of 5-Bromo-N-methyl-2-thiophenecarboxamide during palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs): Understanding Unwanted Debromination
Q1: What is debromination and why is it a problem?
A1: Debromination, or more broadly hydrodehalogenation, is an undesired side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1] In this case, your valuable this compound is consumed to form the byproduct N-methyl-2-thiophenecarboxamide. This side reaction lowers the yield of your desired coupled product, complicates purification, and consumes expensive reagents.
Q2: What is the fundamental cause of debromination in my palladium-catalyzed reaction?
A2: Debromination is fundamentally a kinetic issue. It occurs when the rate of an undesired reductive pathway competes with or exceeds the rate of the desired productive cross-coupling pathway. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, the resulting Pd(II) intermediate is at a critical juncture. For a successful reaction, this intermediate must proceed through transmetalation (e.g., in Suzuki coupling) or amine coordination/deprotonation (in Buchwald-Hartwig amination) followed by reductive elimination.[2] Debromination occurs if this intermediate is intercepted by a hydride source before the desired pathway can complete.
Q3: Where is the unwanted hydrogen atom coming from?
A3: The hydride (H⁻) source can be surprisingly varied and is often an overlooked component of the reaction mixture. Common culprits include:
-
Solvents: Protic solvents like alcohols (e.g., isopropanol, ethanol) are direct hydride donors.[3] Aprotic polar solvents like DMF can also decompose at elevated temperatures to provide a hydride source.[4]
-
Bases: Strong alkoxide bases (e.g., NaOtBu) in the presence of trace water or other proton sources can generate hydrides. Some inorganic bases can also participate in pathways that release hydrides.
-
Water: The role of water can be complex. While sometimes necessary for the activation of boronic acids in Suzuki coupling, excess water can promote dehalogenation.[5]
-
Reagents: The organometallic coupling partner (e.g., boronic acids) or phosphine ligands themselves can, under certain conditions, be involved in pathways that lead to hydrodehalogenation.
Troubleshooting Guide: A Systematic Approach to Eliminating Debromination
If you are observing more than 5-10% of the debrominated byproduct, a systematic optimization is required. The choice of ligand, base, and solvent are the most critical factors to address.
Issue: Significant Debromination in Suzuki-Miyaura Coupling
You are attempting to form a C-C bond but are primarily isolating N-methyl-2-thiophenecarboxamide.
The ligand dictates the environment around the palladium center and has the greatest influence on the relative rates of reductive elimination versus side reactions.
-
Problem: You are using a simple, less bulky ligand like triphenylphosphine (PPh₃) or no added ligand with a source like Pd(PPh₃)₄. These older systems are often too slow and thermally unstable, allowing debromination to dominate.[4]
-
Solution: Switch to a modern, bulky, electron-rich biaryl phosphine ligand. These ligands accelerate the rate-limiting reductive elimination step, causing the desired product to form before debromination can occur.[1][6]
-
Recommendations:
-
Primary Choice: SPhos or XPhos. These are excellent starting points for heteroaromatic substrates.
-
Alternative: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is another robust choice.[1]
-
The base is required to activate the boronic acid but can also promote decomposition pathways.
-
Problem: You are using a very strong base (like NaOH or Ba(OH)₂) or an alkoxide base. These can degrade the sensitive thiophene ring or the catalyst complex.
-
Solution: Use a milder inorganic base. The combination of a bulky ligand and a moderate base is often key.
-
Recommendations:
-
Primary Choice: Potassium Phosphate (K₃PO₄). It is effective and generally does not promote debromination.[1]
-
Alternatives: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).
-
-
Problem: You are using DMF, DMAc, or an alcohol as the solvent.
-
Solution: Switch to a non-polar, aprotic solvent that is less likely to act as a hydride donor.
-
Recommendations:
-
Primary Choice: Dioxane or Toluene.[1][4] Ensure they are anhydrous and properly degassed.
-
Water Content: If using a boronic acid (not an ester), a small amount of water may be necessary. Try a mixture like Dioxane/H₂O (10:1). However, if debromination persists, moving to completely anhydrous conditions with a boronic ester (e.g., a pinacol ester) is a superior strategy.
-
Issue: Significant Debromination in Buchwald-Hartwig Amination
You are attempting to form a C-N bond but are seeing the debrominated starting material. The competing reaction here is often a β-hydride elimination pathway from the palladium-amido intermediate.[2]
-
Ligand Selection: As with Suzuki coupling, bulky, electron-rich ligands are critical. They promote C-N reductive elimination.
-
Recommendations: Xantphos, DavePhos, or XPhos are excellent choices for C-N coupling.[1]
-
-
Base Selection: Strong, non-nucleophilic bases are standard, but their choice can be critical.
-
Recommendations: Sodium tert-butoxide (NaOtBu) is common and effective. If it is causing issues, consider screening other bases like Lithium bis(trimethylsilyl)amide (LHMDS) or K₃PO₄.[1]
-
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., start at 80 °C instead of 110 °C).
Visualizing the Problem: Competing Catalytic Pathways
The diagram below illustrates a generalized catalytic cycle for cross-coupling. The desired productive cycle is shown in green, while the off-cycle, unproductive debromination pathway is shown in red. Your goal is to select conditions that maximize the rate of the green pathway.
Caption: Fig 1. Competing Productive vs. Debromination Pathways.
Quantitative Summary & Recommended Starting Points
This table summarizes the key parameters to control for minimizing debromination.
| Parameter | Problematic Conditions | Recommended Solution | Rationale |
| Palladium Ligand | PPh₃, PCy₃, no ligand | SPhos, XPhos, dppf | Bulky, electron-rich ligands accelerate reductive elimination, outcompeting debromination.[1] |
| Base | Strong hydroxides (NaOH), alkoxides (NaOtBu) may be problematic | K₃PO₄, Cs₂CO₃ | Milder inorganic bases are less likely to act as hydride sources or degrade the catalyst.[7] |
| Solvent | DMF, DMAc, Alcohols (e.g., i-PrOH) | Toluene, Dioxane, THF | Aprotic, non-hydride donating solvents minimize a key source of the unwanted hydrogen.[4] |
| Temperature | High temperatures (>100 °C) | Lowest effective temp. (e.g., 60-80 °C) | Debromination often has a higher activation energy; lower temperatures favor the desired reaction. |
| Water Content | Uncontrolled or excess water | Anhydrous conditions or minimal H₂O (e.g., 1-2 equiv.) | Water can be both a promoter and a source of debromination; control is key.[5] |
Experimental Protocol: Ligand & Base Screening for Suzuki Coupling
This protocol provides a template for efficiently identifying optimal conditions to prevent debromination. It is designed to be run in parallel in a multi-well reaction block.
Objective: To identify the optimal ligand and base combination that maximizes the yield of the cross-coupled product while minimizing the formation of N-methyl-2-thiophenecarboxamide.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 - 1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃, 2 mol% Pd)
-
Selected phosphine ligands (e.g., SPhos, XPhos, dppf; 4.4 mol%)
-
Bases (e.g., K₃PO₄, Cs₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Internal standard (e.g., dodecane) for analytical monitoring
Procedure:
-
Preparation: In an inert atmosphere (glovebox), add the palladium source (e.g., 1.8 mg Pd₂(dba)₃, 0.002 mmol) and the selected ligand (e.g., 3.3 mg SPhos, 0.008 mmol) to a series of reaction vials.
-
Reagent Addition: To each vial, add this compound (44 mg, 0.2 mmol), the arylboronic acid (0.24 mmol), and the selected base (e.g., 85 mg K₃PO₄, 0.4 mmol).
-
Solvent & Standard: Add the anhydrous, degassed solvent (1.0 mL) and the internal standard to each vial.
-
Reaction: Seal the vials and place them in a pre-heated reaction block at 80 °C.
-
Monitoring: After set time points (e.g., 1h, 4h, 16h), take a small aliquot from each reaction, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the ratio of desired product to the debrominated byproduct.
-
Analysis: Compare the results across the different ligand/base combinations to identify the condition that provides the highest conversion to the desired product with the lowest amount of debromination.
Troubleshooting Workflow
If faced with this issue, follow this logical decision tree to systematically solve the problem.
Caption: Fig 2. A systematic workflow for troubleshooting debromination.
References
-
Fraser, J. L., et al. (2006). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. Arkivoc, 2006(5), 209-217. Available at: [Link]
-
Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic Letters, 11(5), 3148–3151. Available at: [Link]
-
Wikipedia (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. Available at: [Link]
-
Reddit (2019). "significant dehalogenation in stille coupling". r/Chempros. Available at: [Link]
-
Hama, T., et al. (2006). Biaryl Phosphine Based Pd(II) Amido Complexes: The Effect of Ligand Structure on Reductive Elimination. Journal of the American Chemical Society, 128(15), 4976–4991. Available at: [Link]
-
Hudson, R. D. A., et al. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(34), 6059-6062. Available at: [Link]
-
Ren, P., et al. (2010). Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols. Dalton Transactions, 39(21), 5849-5856. Available at: [Link]
-
Reddit (2022). "Suzuki proto-dehalogenation problem". r/Chempros. Available at: [Link]
-
Das, U., et al. (2013). Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. Advanced Synthesis & Catalysis, 355(1), 135-142. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Palladium-catalyzed reductive homocoupling of aromatic halides and oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Catalyst poisoning issues in cross-coupling reactions with 5-Bromo-N-methyl-2-thiophenecarboxamide
Technical Support Center: Cross-Coupling Reactions with 5-Bromo-N-methyl-2-thiophenecarboxamide
Welcome to the technical support guide for navigating the challenges of cross-coupling reactions involving this compound. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block. The inherent reactivity of the thiophene sulfur atom presents a common and significant hurdle: catalyst poisoning. This guide provides in-depth troubleshooting, mechanistic insights, and optimized protocols to help you overcome these issues and achieve successful, high-yielding transformations.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with this compound consistently failing or giving low yields?
A1: The primary culprit is often catalyst poisoning by the sulfur atom in the thiophene ring.[1] Palladium catalysts, which are electron-rich, can coordinate strongly with the lone pair electrons of the sulfur atom. This interaction can lead to the formation of stable, off-cycle palladium-sulfur complexes that are catalytically inactive, effectively removing the catalyst from the productive reaction cycle.[2][3] This deactivation pathway competes with the desired catalytic cycle, resulting in incomplete conversion and low yields.[4]
Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this indicate?
A2: The formation of palladium black signifies catalyst decomposition. While this can happen for various reasons, in the context of sulfur-containing substrates, it's often a consequence of catalyst deactivation. Once the active catalyst is poisoned or destabilized, it can agglomerate and precipitate out of the solution as inactive palladium(0) metal. This is a clear visual indicator that your catalytic cycle has been compromised.
Q3: Are certain types of cross-coupling reactions more susceptible to poisoning with this substrate?
A3: Yes, the susceptibility can vary. Reactions that require higher temperatures or longer reaction times can be more prone to failure, as this provides more opportunity for the deactivation process to occur. Furthermore, the specific catalytic cycle matters. For instance, in Buchwald-Hartwig amination, the nature of the amine and the formation of palladium-amide intermediates can influence catalyst stability.[5] Similarly, in Suzuki couplings, the transmetalation step can be affected by the overall stability of the palladium complex in the presence of the sulfur-containing substrate.
Q4: Can the N-methyl-2-carboxamide group on the thiophene ring influence catalyst poisoning?
A4: Absolutely. The amide group itself can act as a potential ligand for the palladium center. While typically a weaker binder than the thiophene sulfur, it can participate in complex equilibria. More importantly, its electronic properties influence the electron density of the thiophene ring, which can modulate the strength of the sulfur-palladium interaction. In some cases, a directing group effect could be observed, but with sulfur's high affinity for palladium, poisoning remains the dominant challenge.[1]
Troubleshooting Guide: Catalyst Deactivation
This section provides a systematic approach to diagnosing and solving common issues encountered during cross-coupling reactions with this compound.
| Symptom | Probable Cause(s) | Recommended Solution(s) | Scientific Rationale |
| No reaction or trace conversion | Severe Catalyst Poisoning: The sulfur atom has completely shut down the catalyst. | 1. Switch to a specialized ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos; Hartwig's Josiphos).[5][6] 2. Increase catalyst loading: Cautiously increase the mol% of the catalyst/ligand (e.g., from 1-2% to 3-5%). | Bulky ligands promote the formation of monoligated palladium species, which accelerates the rate of oxidative addition and reductive elimination.[5] This helps the productive catalytic cycle outpace the deactivation pathway. A higher catalyst loading provides a larger reservoir of active species to compensate for some inevitable poisoning. |
| Low to moderate yield (<50%) | Partial Catalyst Deactivation: The rate of catalyst poisoning is competitive with the rate of product formation. | 1. Lower the reaction temperature: If possible, run the reaction at the lowest effective temperature. 2. Use a more active catalyst system: Employ a pre-formed palladium precatalyst (e.g., G3 or G4 palladacycles) for more efficient initiation of the catalytic cycle.[7] 3. Change the base or solvent: Ensure the base is thoroughly ground and dry. In Suzuki couplings, K₃PO₄ is often effective.[8] | Higher temperatures can accelerate catalyst decomposition. More active precatalysts ensure a rapid initiation, generating the active Pd(0) species efficiently and pushing the reaction forward before significant deactivation occurs. The choice of base and solvent can influence the stability and solubility of all species in the catalytic cycle. |
| Reaction starts but stalls | Progressive Catalyst Deactivation: The catalyst is initially active but is gradually consumed by the poisoning pathway over time. | 1. Portion-wise addition of the catalyst: Add the catalyst in two or three portions over the first few hours of the reaction. 2. Use a sulfur-tolerant catalyst system: Investigate bimetallic catalysts or catalyst systems with supports that can act as sulfur traps, though this is more common in industrial settings.[9][10] | Adding the catalyst in portions replenishes the active species in the solution as it gets deactivated. This can help drive the reaction to completion. Certain catalyst supports like zirconia can adsorb sulfur species, protecting the active palladium sites.[9] |
| Formation of side products (e.g., homocoupling, debromination) | Imbalance in Catalytic Cycle Rates: Reductive elimination is slow relative to other pathways. | 1. Optimize the ligand-to-metal ratio: A 1:1 to 1.2:1 ligand-to-palladium ratio is often optimal for bulky monophosphine ligands. 2. Ensure strictly inert conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen). | An excess of ligand can sometimes inhibit the reaction, while too little can lead to catalyst instability. Oxygen can degrade both the catalyst and the phosphine ligands, leading to side reactions. Debromination (protodebromination) can occur if the oxidative addition complex reacts with trace water or other proton sources instead of the coupling partner. |
Visualizing the Problem: The Poisoning Pathway
The following diagram illustrates how the off-cycle poisoning pathway, driven by the strong coordination of the thiophene sulfur to the palladium center, competes with the productive cross-coupling cycle.
Caption: Fig. 1: Competing productive and poisoning pathways.
Optimized Protocol: Suzuki Coupling of this compound
This protocol is a starting point and incorporates best practices to mitigate catalyst deactivation. Optimization for specific coupling partners is recommended.[11][12]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
SPhos Palladacycle (G3) (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
-
Degassed deionized water
-
Schlenk flask or microwave vial with stir bar
-
Inert gas line (Argon or Nitrogen)
Workflow Diagram:
Sources
- 1. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rethinking Catalyst Trapping in Ni-Catalyzed Thieno[3,2-b]thiophene Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: A-Z Guide to Scaling the Synthesis of 5-Bromo-N-methyl-2-thiophenecarboxamide
Welcome to our dedicated technical support center for the synthesis of 5-Bromo-N-methyl-2-thiophenecarboxamide. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. We provide in-depth troubleshooting advice and frequently asked questions to navigate the potential pitfalls of this process, ensuring a safe, efficient, and successful scale-up.
Troubleshooting Guide: Navigating Common Scale-Up Challenges
This section addresses specific issues that can arise during the scale-up of this compound synthesis, offering insights into their root causes and providing actionable solutions.
Issue 1: Low Yield of this compound
-
Potential Cause 1: Incomplete Amidation Reaction. On a larger scale, inefficient mixing or inadequate temperature control can lead to an incomplete reaction between the activated carboxylic acid (or acyl chloride) and methylamine.
-
Recommended Solution:
-
Optimize Mixing: Employ mechanical stirring and ensure the reactor geometry promotes efficient mixing of the reactants.
-
Temperature Control: Use a jacketed reactor with a reliable temperature control unit to maintain the optimal reaction temperature. For the amidation of an acyl chloride, this is often a low temperature (e.g., 0-10 °C) to control the exothermic reaction. For coupling agent-mediated amidations, the optimal temperature may be slightly higher.
-
Reaction Monitoring: Regularly monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.
-
-
Potential Cause 2: Side Reactions. The formation of side products can significantly reduce the yield of the desired amide. A common side reaction is the reaction of the activating agent (e.g., thionyl chloride) with the thiophene ring, especially at elevated temperatures.
-
Recommended Solution:
-
Controlled Reagent Addition: Add the activating agent (e.g., thionyl chloride or oxalyl chloride) dropwise or in portions to the solution of 5-bromo-2-thiophenecarboxylic acid at a controlled temperature to minimize side reactions.
-
Choice of Activating Agent: Consider using milder coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 4-Dimethylaminopyridine (DMAP) to form the amide directly from the carboxylic acid, which can sometimes be a cleaner reaction.[1][2]
-
-
Potential Cause 3: Product Loss During Work-up and Purification. During the extraction and purification steps, the product can be lost due to its solubility in the aqueous phase or inefficient purification techniques.
-
Recommended Solution:
-
Optimize Extraction: Ensure the pH of the aqueous phase is adjusted appropriately to minimize the solubility of the amide. Perform multiple extractions with a suitable organic solvent to maximize product recovery.
-
Efficient Purification: On a larger scale, column chromatography can be cumbersome. Consider recrystallization from a suitable solvent system as a more efficient purification method for large quantities of the product.
-
Issue 2: Formation of Impurities
-
Potential Cause 1: Over-bromination of the Starting Material. If starting from thiophene-2-carboxylic acid, using an excess of the brominating agent or harsh reaction conditions can lead to the formation of di-brominated or poly-brominated thiophene species.[3]
-
Recommended Solution:
-
Stoichiometric Control: Use a precise stoichiometric amount of the brominating agent (e.g., N-bromosuccinimide or bromine).
-
Mild Conditions: Perform the bromination at a lower temperature to enhance selectivity for the desired mono-brominated product.[3]
-
-
Potential Cause 2: Unreacted Starting Materials. Incomplete reactions will result in the presence of 5-bromo-2-thiophenecarboxylic acid or its activated form in the final product.
-
Recommended Solution: As mentioned in Issue 1, ensure the reaction goes to completion by optimizing reaction conditions and monitoring its progress.
-
Potential Cause 3: Degradation of the Product. Thiophene derivatives can be sensitive to strong acids, bases, or high temperatures, which can lead to decomposition.
-
Recommended Solution:
-
Mild Work-up: Use mild acidic and basic solutions during the work-up procedure.
-
Avoid Excessive Heat: During solvent removal and drying, use moderate temperatures to prevent product degradation.
-
Issue 3: Exothermic Reaction and Safety Concerns
-
Potential Cause: The reaction of 5-bromo-2-thiophenecarboxylic acid with thionyl chloride or the subsequent reaction of the acyl chloride with methylamine can be highly exothermic, posing a significant safety risk on a larger scale.
-
Recommended Solution:
-
Controlled Addition: Add the reagents slowly and in a controlled manner to manage the heat generated.
-
Efficient Cooling: Use a reactor with a highly efficient cooling system to dissipate the heat of the reaction.
-
Emergency Preparedness: Have an appropriate quenching agent and emergency procedures in place in case of a thermal runaway.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct route involves a two-step process:
-
Bromination: The electrophilic bromination of 2-thiophenecarboxylic acid, typically using N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent, to yield 5-bromo-2-thiophenecarboxylic acid. The 5-position is preferentially brominated due to the directing effect of the sulfur atom in the thiophene ring.[3][4]
-
Amidation: The resulting 5-bromo-2-thiophenecarboxylic acid is then converted to the corresponding N-methylamide. This is usually achieved by first activating the carboxylic acid, for example, by converting it to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methylamine.[1] Alternatively, direct amidation can be performed using coupling agents.[5][6]
Q2: What are the critical process parameters to control during scale-up?
| Parameter | Importance | Recommended Control Measures |
| Temperature | Controls reaction rate and selectivity, minimizes side reactions and decomposition. | Use a jacketed reactor with a precise temperature control system. |
| Reagent Stoichiometry | Crucial for maximizing yield and minimizing the formation of impurities like over-brominated products. | Use calibrated addition funnels or pumps for accurate dosing. |
| Mixing | Ensures homogeneity, promotes efficient heat and mass transfer, and prevents localized "hot spots". | Employ a mechanical stirrer with an appropriately designed impeller for the reactor size. |
| Reaction Time | Ensures the reaction proceeds to completion without unnecessary exposure to harsh conditions. | Monitor the reaction progress using in-process controls (e.g., TLC, HPLC). |
| Atmosphere | Some reactions may be sensitive to air or moisture. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
Q3: How can I purify large quantities of this compound effectively?
While column chromatography is a standard laboratory purification technique, it can be impractical and costly for large-scale synthesis.[7] For multi-gram to kilogram scale, consider the following:
-
Recrystallization: This is often the most efficient method for purifying crystalline solids. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that provide high purity and recovery.
-
Slurry Washing: Washing the crude solid with a solvent in which the impurities are soluble but the product is not can be a simple and effective purification step.
-
Trituration: Grinding the crude solid with a small amount of a suitable solvent can help remove soluble impurities.[7]
Q4: What are the key safety precautions to take when scaling up this synthesis?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile and corrosive reagents like thionyl chloride.
-
Exothermic Reactions: Be prepared for exothermic reactions and have adequate cooling and quenching capabilities.
-
Material Safety Data Sheets (MSDS): Review the MSDS for all chemicals used to be aware of their specific hazards and handling procedures. Thiophene and its derivatives can have toxicological properties.[8]
-
Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-2-thiophenecarboxylic acid
This protocol is a general guideline and may need to be optimized for your specific scale.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-thiophenecarboxylic acid (1.0 eq) in a suitable solvent (e.g., acetic acid or chloroform).
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of N-bromosuccinimide (1.05 eq) in the same solvent from the dropping funnel over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Pour the reaction mixture into cold water. The product will precipitate out.
-
Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 5-bromo-2-thiophenecarboxylic acid.
Protocol 2: Synthesis of this compound
-
Acyl Chloride Formation: In a flask equipped with a stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend 5-bromo-2-thiophenecarboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux and stir until the solid dissolves and the reaction is complete (as indicated by the cessation of gas evolution).
-
Removal of Excess SOCl₂: Distill off the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in a dry, inert solvent (e.g., dichloromethane or THF) and cool to 0 °C. Slowly add a solution of methylamine (2.0-2.5 eq) in the same solvent, keeping the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid, dilute base, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization.
Visualizing the Workflow
Caption: A streamlined workflow for the two-step synthesis of this compound.
References
-
D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. The Royal Society of Chemistry. Available from: [Link]
-
Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology. Available from: [Link]
-
Synthesis of thiophenecarboxamides, thieno[3,4-c]pyridin-4(5H)-ones and thieno[3,4-d]pyrimidin-4(3H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). PubMed. Available from: [Link]
-
Recent strategies in the synthesis of thiophene derivatives: highlights from the 2012–2020 literature. ResearchGate. Available from: [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. PubMed Central. Available from: [Link]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. Available from: [Link]
-
How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? ResearchGate. Available from: [Link]
-
Making Amides from Carboxylic Acids. YouTube. Available from: [Link]
- Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
-
Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available from: [Link]
- Process for preparing thiophene derivatives. Google Patents.
-
Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry. Available from: [Link]
-
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org. Available from: [Link]
-
Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. Available from: [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. Available from: [Link]
-
Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. ChemRxiv. Available from: [Link]
-
Amide formation from acyl chloride. Khan Academy. Available from: [Link]
-
Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]
Sources
- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. rsc.org [rsc.org]
- 8. femaflavor.org [femaflavor.org]
Storage and handling guidelines to prevent degradation of 5-Bromo-N-methyl-2-thiophenecarboxamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-N-methyl-2-thiophenecarboxamide. It is designed to address common challenges related to the storage, handling, and stability of this compound, offering troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
I. Troubleshooting Guide: Identifying and Mitigating Degradation
The stability of this compound is critical for obtaining reliable and reproducible experimental results. Degradation can manifest in various ways. This section provides a systematic approach to identifying potential issues and their root causes.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing or browning of the solid compound) | 1. Photodegradation: Exposure to light, particularly UV radiation, can induce reactions in the thiophene ring.[1][2][3] 2. Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation, especially with prolonged exposure to air. This can lead to the formation of thiophene-S-oxides. | 1. Storage: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.[4] 2. Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing.[1] 3. Purity Check: If discoloration is observed, consider running a purity check using HPLC or NMR before use. |
| Incomplete dissolution or appearance of particulates in solution | 1. Hydrolysis: If using aqueous or protic solvents, the N-methylcarboxamide group may have hydrolyzed to 5-bromothiophene-2-carboxylic acid, which has different solubility properties.[3] 2. Polymerization: Degradation of the thiophene ring can sometimes lead to the formation of insoluble polymeric byproducts. | 1. Solvent Choice: Prepare solutions fresh in aprotic, anhydrous solvents whenever possible. 2. pH Control: If aqueous solutions are necessary, buffer them to a neutral pH to minimize acid- or base-catalyzed hydrolysis.[3][5] 3. Filtration: If particulates are present, filter the solution through a 0.22 µm syringe filter before use, but be aware that this removes the insoluble species and the concentration of the active compound may be lower than intended. |
| Inconsistent or reduced biological/chemical activity | 1. Compound Degradation: The observed loss of activity is likely due to a decrease in the concentration of the intact this compound due to hydrolysis or ring degradation. 2. Formation of Inhibitory Byproducts: Degradation products may interfere with the intended biological or chemical process. | 1. Fresh Samples: Use a fresh, unopened vial of the compound for critical experiments. 2. Analytical Verification: Confirm the identity and purity of your compound stock using techniques like NMR or mass spectrometry. 3. Review Handling Procedures: Ensure that storage and handling protocols are strictly followed to prevent degradation of new stock. |
| Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS) | 1. Amide Hydrolysis: The appearance of a new carboxylic acid peak and a methylamine-related signal. 2. Thiophene Ring Oxidation: Formation of thiophene-S-oxides or other oxidation products.[4] 3. Debromination: While less common under typical lab conditions, loss of the bromine atom is a potential degradation pathway. | 1. Spectral Analysis: Compare your data to reference spectra of the starting material and potential degradation products. The primary hydrolysis products would be 5-bromothiophene-2-carboxylic acid and methylamine. 2. Chromatographic Separation: Use HPLC or GC-MS to separate and identify the impurities. |
II. Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: For optimal stability, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[1][6] Many suppliers recommend refrigeration (2-8 °C). For long-term storage, storing under an inert atmosphere (argon or nitrogen) is best practice to minimize oxidation.[1]
Q2: How should I handle the compound in the laboratory?
A2: Always handle this compound in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[1] Avoid creating dust.
Q3: Can I store solutions of this compound?
A3: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, use anhydrous aprotic solvents and store the solution at low temperatures, protected from light. Avoid prolonged storage of solutions, especially in protic or aqueous solvents, due to the risk of hydrolysis.
Degradation Pathways
Q4: What are the primary degradation pathways for this compound?
A4: There are two main areas of concern for degradation:
-
The Thiophene Ring: The thiophene ring is susceptible to oxidation at the sulfur atom, which can lead to the formation of thiophene-S-oxides. It can also undergo photodegradation upon exposure to light.[1][2][3]
-
The N-methylcarboxamide Side Chain: The amide bond can be hydrolyzed under acidic or basic conditions to yield 5-bromothiophene-2-carboxylic acid and methylamine.[3][4][5][7]
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: Both acidic and basic conditions can catalyze the hydrolysis of the amide bond.[3][5] Therefore, if working in aqueous media, it is best to maintain a neutral pH. Strong acids will protonate the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[7] Strong bases (hydroxide ions) can directly attack the carbonyl carbon.[4]
III. Visualizing Degradation Pathways
To better understand the potential chemical transformations that this compound can undergo, the following diagrams illustrate the key degradation pathways.
Caption: Potential degradation pathways of this compound.
IV. Experimental Protocols: Purity Assessment
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1 mg/mL.
-
Further dilute the sample with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid). For example, start with 30% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm). A photodiode array (PDA) detector is recommended to assess peak purity.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity of the compound can be estimated by the relative area of the main peak.
-
The appearance of new peaks, especially those at earlier retention times (more polar), may indicate the presence of hydrolysis products like 5-bromothiophene-2-carboxylic acid.
-
Caption: Workflow for HPLC purity analysis.
V. References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to 2D NMR Techniques for the Structural Validation of 5-Bromo-N-methyl-2-thiophenecarboxamide Derivatives
<_content_type_and_audience_of_the_guide>
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development.[1][2] For heterocyclic compounds such as 5-Bromo-N-methyl-2-thiophenecarboxamide derivatives, which are prevalent scaffolds in medicinal chemistry, precise atomic connectivity and spatial arrangement are critical determinants of biological activity and safety. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of the chemical environment of protons (¹H) and carbons (¹³C), it often falls short in resolving the complexities of substituted aromatic systems, leading to ambiguity.[3] Two-dimensional (2D) NMR spectroscopy overcomes these limitations by spreading spectral information across two frequency dimensions, revealing correlations between nuclei and providing a definitive roadmap to the molecular architecture.[4][5][6]
This guide offers an in-depth, comparative analysis of the most pivotal 2D NMR techniques—Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC)—for the structural validation of this compound and its derivatives. We will delve into the causality behind experimental choices, provide field-proven protocols, and present data in a clear, comparative format to empower researchers in their structural elucidation endeavors.
The Challenge: Unambiguous Structure Determination
The structure of this compound presents a specific set of challenges for structural verification. Key questions that must be answered include:
-
Confirmation of the substitution pattern on the thiophene ring.
-
Verification of the amide bond formation and the identity of the N-methyl group.
-
Unambiguous assignment of all proton and carbon signals.
Answering these questions with confidence requires a multi-pronged approach that leverages the unique strengths of different 2D NMR experiments.
Comparative Analysis of Key 2D NMR Techniques
A strategic combination of 2D NMR experiments is essential for a comprehensive and trustworthy structural elucidation.[7][8] The following table summarizes the primary role and information obtained from each of the core techniques discussed in this guide.
| 2D NMR Technique | Primary Function | Information Yielded | Application to this compound |
| COSY (Correlation Spectroscopy) | Identifies proton-proton (¹H-¹H) couplings through bonds.[7][9] | Reveals which protons are adjacent to each other (typically 2-3 bonds apart). | Confirms the connectivity of the thiophene ring protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons directly attached to heteronuclei (e.g., ¹³C).[8][10][11] | Identifies which proton is directly bonded to which carbon.[8][10][11] | Assigns the carbon signals for the thiophene ring and the N-methyl group based on their attached protons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows long-range correlations between protons and carbons (typically 2-4 bonds).[12][13][14] | Establishes connectivity between different spin systems and identifies quaternary carbons. | Confirms the position of the bromine and carboxamide substituents on the thiophene ring and verifies the amide linkage. |
Experimental Workflow for Structural Validation
A logical and efficient workflow is crucial for obtaining high-quality, interpretable 2D NMR data. The following diagram illustrates a recommended experimental pathway.
Caption: A typical workflow for 2D NMR-based structural validation.
Detailed Experimental Protocols and Data Interpretation
The following sections provide step-by-step methodologies for acquiring and interpreting COSY, HSQC, and HMBC spectra for a representative this compound derivative.
¹H-¹H Correlation Spectroscopy (COSY)
Causality Behind the Experiment: The COSY experiment is the logical starting point for 2D analysis as it establishes the proton coupling networks within the molecule.[7] For our target molecule, this is crucial for confirming the relative positions of the two protons on the thiophene ring.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup:
-
Tune and match the probe for the ¹H frequency.
-
Perform shimming to optimize magnetic field homogeneity.
-
-
Acquisition Parameters (Bruker 400 MHz example):
-
Pulse Program: cosygpqf
-
Spectral Width (SW): Set to encompass all proton signals (e.g., 12 ppm).
-
Number of Scans (NS): 2-4
-
Number of Increments (TD in F1): 256-512
-
Relaxation Delay (D1): 1.5-2.0 s
-
-
Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum if necessary (magnitude mode is often sufficient).
-
Symmetrize the spectrum to reduce artifacts.
-
Data Interpretation:
The COSY spectrum displays the ¹H NMR spectrum on both the x and y axes.[15] Diagonal peaks correspond to the 1D ¹H signals, while off-diagonal peaks (cross-peaks) indicate that the two protons are coupled.[15] For this compound, a cross-peak will be observed between the two thiophene protons, confirming their adjacent relationship.
Heteronuclear Single Quantum Coherence (HSQC)
Causality Behind the Experiment: After establishing the proton framework, the HSQC experiment is employed to directly link each proton to its attached carbon.[10][14] This is a highly sensitive and reliable method for assigning the protonated carbons in the molecule.[13]
Experimental Protocol:
-
Instrument Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
Acquisition Parameters (Bruker 400 MHz example):
-
Pulse Program: hsqcedetgpsisp2.2 (for multiplicity editing)
-
Spectral Width (SW) in F2 (¹H): Set based on the ¹H spectrum.
-
Spectral Width (SW) in F1 (¹³C): Set to encompass all carbon signals (e.g., 160 ppm).
-
Number of Scans (NS): 4-8
-
Number of Increments (TD in F1): 128-256
-
One-bond coupling constant (¹JCH): Optimized for aromatic C-H (~165 Hz).
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell).
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum.
-
Data Interpretation:
The HSQC spectrum displays the ¹H spectrum on the x-axis and the ¹³C spectrum on the y-axis.[10][13] Each cross-peak indicates a direct one-bond correlation between a proton and a carbon.[8] For our target molecule, we expect to see correlations for:
-
The two thiophene C-H groups.
-
The N-methyl group C-H.
An edited HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, providing additional structural confirmation.[13]
Heteronuclear Multiple Bond Correlation (HMBC)
Causality Behind the Experiment: The HMBC experiment is the final piece of the puzzle, revealing long-range (2-4 bond) correlations between protons and carbons.[12][14][16] This is indispensable for connecting the different structural fragments identified by COSY and HSQC and for assigning non-protonated (quaternary) carbons.[16]
Experimental Protocol:
-
Instrument Setup:
-
Ensure the probe is tuned for both ¹H and ¹³C frequencies.
-
-
Acquisition Parameters (Bruker 400 MHz example):
-
Pulse Program: hmbcgplpndqf
-
Spectral Widths (SW): Same as for HSQC.
-
Number of Scans (NS): 8-16 (requires more scans due to weaker long-range couplings).
-
Number of Increments (TD in F1): 256-512
-
Long-range coupling constant (ⁿJCH): Typically optimized for 8-10 Hz.
-
-
Processing:
-
Apply a sine-bell window function.
-
Perform a two-dimensional Fourier transform.
-
Magnitude mode processing is common.
-
Data Interpretation:
The HMBC spectrum, like HSQC, correlates ¹H and ¹³C chemical shifts.[17] However, the cross-peaks represent couplings over multiple bonds.[17] Key correlations to look for in this compound include:
-
Correlations from the thiophene protons to the quaternary carbons (the carbon bearing the bromine and the carbonyl carbon).
-
Correlations from the N-methyl protons to the carbonyl carbon, confirming the amide linkage.
-
Correlations from the thiophene protons to the carbonyl carbon, confirming the position of the carboxamide group.
The following diagram illustrates the logical flow of interpreting these 2D NMR correlations to assemble the final structure.
Caption: Assembling the structure from 2D NMR correlation data.
Conclusion: A Self-Validating System
By systematically applying COSY, HSQC, and HMBC experiments, a self-validating dataset is generated. The COSY experiment establishes the proton framework, HSQC assigns the directly attached carbons, and HMBC connects the molecular fragments and confirms the positions of substituents and quaternary centers. The congruence of data from these three independent but complementary experiments provides an exceptionally high degree of confidence in the proposed structure. This rigorous approach is not merely a procedural checklist but a logical framework for ensuring the scientific integrity of structural assignments, a critical requirement in the highly regulated environment of drug development.[4]
References
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-
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. Available at: [Link]
-
NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC - PubMed Central. Available at: [Link]
-
HSQC Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]
-
2D NMR: How to solve COSY spectra| Proton proton correlation spectra| 1-propanol| NMR spectroscopy - YouTube. Available at: [Link]
-
Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM - CF NMR CEITEC. Available at: [Link]
-
The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions - Preprints.org. Available at: [Link]
-
Why is HMBC superior to LR-HSQC? Influence of homonuclear couplings JHH' on the intensity of long-range correlations - PubMed. Available at: [Link]
-
The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions | RADINKA JOURNAL OF HEALTH SCIENCE. Available at: [Link]
-
HSQC and HMBC - NMR Core Facility - Columbia University. Available at: [Link]
-
7.4: Two Dimensional Heteronuclear NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
-
Video: 2D NMR: Overview of Heteronuclear Correlation Techniques - JoVE. Available at: [Link]
-
(PDF) The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions - ResearchGate. Available at: [Link]
-
Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy - RSC Publishing. Available at: [Link]
-
Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra - ResearchGate. Available at: [Link]
-
19: HMBC - Chemistry LibreTexts. Available at: [Link]
-
The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions - ResearchGate. Available at: [Link]
-
Heteronuclear single quantum coherence spectroscopy - Wikipedia. Available at: [Link]
-
What Is COSY NMR? - Chemistry For Everyone - YouTube. Available at: [Link]
-
Supplementary Information. Available at: [Link]
-
Introduction to COSY NMR Spectroscopy - YouTube. Available at: [Link]
-
TUTORIAL: 2D COSY EXPERIMENT - IMSERC. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]
-
Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles - Sci-Hub. Available at: [Link]
-
NMR structure validation in relation to dynamics and structure determination - PubMed. Available at: [Link]
- Nmr Data Interpretation Explained Understanding 1d And 2d Nmr Spectra Of Organic Compounds And Natural Products.
-
Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. Available at: [Link]
-
A framework for automated structure elucidation from routine NMR spectra - RSC Publishing. Available at: [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function - PMC - NIH. Available at: [Link]
-
(PDF) Identification and structure elucidation by NMR spectroscopy - ResearchGate. Available at: [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Available at: [Link]
-
2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. Available at: [Link]
-
Synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides. - ResearchGate. Available at: [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. Available at: [Link]
-
cosy hsqc hmbc: Topics by Science.gov. Available at: [Link]
-
Structure Elucidation by NMR - NMR Service | ETH Zurich. Available at: [Link]
-
This compound | C6H6BrNOS | CID 21791103 - PubChem. Available at: [Link]
-
-
Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. Available at: [Link]
-
-
D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Soar Cells - The Royal Society of Chemistry. Available at: [Link]
-
NMR studies on 4-thio-5-furan-modified and 4-thio-5-thiophene-modified nucleosides. Available at: [Link]
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- 17. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Purity Assessment: HPLC-MS Analysis of 5-Bromo-N-methyl-2-thiophenecarboxamide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, the rigorous assessment of purity is not merely a procedural formality but a cornerstone of scientific validity and, ultimately, patient safety in drug development. For a target molecule like 5-Bromo-N-methyl-2-thiophenecarboxamide, a thiophene carboxamide derivative with potential pharmacological applications, ensuring its purity is paramount.[1] This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other analytical techniques for purity determination, grounded in the principles of scientific integrity and supported by detailed experimental protocols.
The Central Role of Purity in Chemical Synthesis
HPLC-MS: The Gold Standard for Purity Determination
High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) has emerged as a powerhouse for the purity assessment of synthesized compounds.[2] This hybrid technique leverages the superior separation capabilities of HPLC with the highly sensitive and specific detection afforded by MS.
The fundamental principle of HPLC involves the separation of components in a mixture as they are carried by a liquid mobile phase through a stationary phase packed in a column.[2] The separation is based on the differential partitioning of the analytes between the two phases.[2] Coupling this with a mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the eluting compounds, providing unequivocal identification and quantification.
Why HPLC-MS is Superior for this Application:
-
High Specificity and Sensitivity: MS detection provides molecular weight information, which is highly specific to the compound of interest and its potential impurities. This allows for the confident identification of co-eluting peaks that might be missed by less specific detectors like UV.[3]
-
Broad Applicability: HPLC can handle a wide range of compounds, including those that are non-volatile or thermally labile, making it suitable for diverse chemical scaffolds like this compound.[4]
-
Quantitative Accuracy: When properly validated, HPLC-MS methods provide precise and accurate quantification of the main compound and its impurities, which is essential for regulatory submissions and quality control.[5]
Visualizing the HPLC-MS Workflow
Caption: Workflow for HPLC-MS Purity Analysis.
Comparative Analysis of Purity Assessment Techniques
While HPLC-MS is a powerful tool, a comprehensive understanding of its performance relative to other techniques is crucial for making informed decisions in the laboratory. The choice of method should be guided by the specific requirements of the analysis, including the nature of the compound, the expected impurities, and the desired level of accuracy.
| Technique | Principle | Advantages for this compound | Limitations |
| HPLC-MS | Chromatographic separation followed by mass-based detection. | High specificity and sensitivity, provides molecular weight information, suitable for non-volatile compounds.[3][4] | Higher equipment cost and complexity. |
| Quantitative NMR (qNMR) | Integration of NMR signals is directly proportional to the number of nuclei.[6] | Absolute quantification without a reference standard for the analyte, non-destructive.[6][7] | Lower sensitivity than HPLC-MS, requires soluble and NMR-active compounds, potential for signal overlap.[6] |
| Gas Chromatography-MS (GC-MS) | Chromatographic separation of volatile compounds in the gas phase followed by mass-based detection.[8] | Excellent for volatile and thermally stable impurities.[4] | Not suitable for non-volatile or thermally labile compounds like many thiophenecarboxamides, potential for on-column degradation.[9][10] |
| HPLC with UV Detection | Chromatographic separation with detection based on UV absorbance. | Robust, widely available, and cost-effective. | Non-specific detection (impurities without a chromophore will not be detected), difficult to identify unknown peaks. |
Experimental Protocols
Protocol 1: HPLC-MS Purity Assessment of this compound
1. Objective: To determine the purity of synthesized this compound and identify any process-related impurities.
2. Materials and Reagents:
-
Synthesized this compound
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), 99%+ purity
-
Methanol (for sample preparation)
3. Instrumentation:
-
HPLC system with a UV detector and coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
4. Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized compound.
-
Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:ACN) to a final concentration of approximately 10 µg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm and 280 nm
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
-
5. Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the percentage purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Examine the mass spectrum of the main peak to confirm the molecular weight of this compound ([M+H]⁺). The expected m/z will show a characteristic isotopic pattern for bromine.
-
Analyze the mass spectra of any impurity peaks to aid in their identification.
Protocol 2: Quantitative NMR (qNMR) for Orthogonal Purity Verification
1. Objective: To provide an independent, orthogonal measurement of the purity of this compound.
2. Materials and Reagents:
-
Synthesized this compound
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity value.
-
Deuterated solvent (e.g., DMSO-d6).
3. Instrumentation:
-
NMR spectrometer (400 MHz or higher).
4. Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound and a known mass of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
5. Data Analysis:
-
Integrate a well-resolved signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following equation[6][7]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Trustworthiness Through Self-Validating Systems
The protocols described above are designed to be self-validating. For instance, in the HPLC-MS method, the combination of retention time, UV response, and mass spectral data provides multiple, correlated data points for the identity and purity of the analyte. The use of an orthogonal method like qNMR further strengthens the confidence in the purity assessment by providing a result based on a completely different physical principle.[7] This multi-faceted approach aligns with the principles outlined in regulatory guidelines such as those from the International Council for Harmonisation (ICH).[11][12]
Conclusion
For the purity assessment of a novel synthesized compound like this compound, HPLC-MS stands out as the most robust and informative technique. Its ability to separate, identify, and quantify both the target molecule and its impurities with high sensitivity and specificity is unmatched by other common laboratory methods. However, for a truly comprehensive and trustworthy purity determination, especially in a drug development context, employing an orthogonal method like qNMR is highly recommended. This dual-pronged approach provides a self-validating system that ensures the highest level of confidence in the quality of the synthesized material.
References
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]
-
Singh, S., et al. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of Young Pharmacists, 2(3), 293–299. [Link]
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Biris, C. G., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 27(19), 6539. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
ResearchGate. Purity detection of the five compounds by HPLC. [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
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Analytice. Purity of a solvent: Determination of organic compounds by GC-MS and GC-FID - analysis. [Link]
-
International Atomic Energy Agency. Alternative methods for radiochemical purity testing in radiopharmaceuticals. [Link]
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The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. [Link]
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-
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Pharmaguideline. Steps for HPLC Method Validation. [Link]
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JEOL. Quantitative NMR Spectroscopy. [Link]
-
ResearchGate. Techniques and Methods of Identification. [Link]
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MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]
-
LCGC International. Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. [Link]
-
ResearchGate. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. [Link]
-
YouTube. GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. [Link]
-
Scientific Research Publishing. (2015). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Link]
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Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
-
ResearchGate. Why GC-MS can detect only organic compound?. [Link]
-
JEOL Ltd. What is qNMR (quantitative NMR)?. [Link]
-
Spectroscopy Online. (2016). Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters. [Link]
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Aijiren. HPLC or GC-MS: Which Technique is Best for Your Needs?. [Link]
-
Scientific Research Publishing. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Link]
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A Comparative Analysis of 5-Bromo-N-methyl-2-thiophenecarboxamide and its Non-Brominated Analog: An Inferred Guide to Biological Activity
Disclaimer: Direct comparative experimental data for the biological activities of 5-Bromo-N-methyl-2-thiophenecarboxamide and N-methyl-2-thiophenecarboxamide is not extensively available in the public domain. This guide provides a comparative analysis based on established principles of medicinal chemistry, the known biological activities of structurally related compounds, and proposes an experimental framework for their direct evaluation.
Introduction
The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A common strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound is the introduction of halogen atoms.[3][4] This guide explores the potential impact of bromine substitution at the 5-position of the thiophene ring by comparing this compound with its non-brominated parent compound, N-methyl-2-thiophenecarboxamide. By synthesizing data from related analogs, we infer the likely consequences of this structural modification and provide detailed protocols for researchers to empirically validate these hypotheses.
The Strategic Role of Bromination in Modulating Biological Activity
The introduction of a bromine atom into a molecular scaffold can profoundly influence its biological profile through several mechanisms:
-
Increased Lipophilicity: The bulky and lipophilic nature of bromine can enhance the compound's ability to cross cell membranes, potentially leading to improved bioavailability and cellular uptake.[4]
-
Metabolic Stability: Halogenation can block sites of metabolism, increasing the compound's half-life and duration of action.[3]
-
Enhanced Binding Affinity: Bromine can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target, which can significantly increase binding affinity and potency.[3][5]
-
Altered Electronic Properties: The electron-withdrawing nature of bromine can modify the electronic distribution of the thiophene ring, potentially influencing receptor interactions.
However, it is important to note that bromination is not without potential drawbacks, which may include increased toxicity and the potential for accumulation in the body.[3][4]
Inferred Comparative Biological Activity: Insights from Related Analogs
While a direct comparison is unavailable, we can infer potential differences by examining studies on other brominated and non-brominated thiophene derivatives.
Anticancer Activity
Numerous thiophene carboxamide derivatives have demonstrated significant anticancer activity.[5][6] Studies on related compounds suggest that bromination can enhance cytotoxic effects. For instance, a study on 2-bromo-5-(2-methylphenyl)thiophene showed selective anticancer activity against HepG2 and Caco-2 cell lines.[1] Another series of phenyl-thiophene-carboxamide derivatives exhibited potent activity against the Hep3B liver cancer cell line, with IC50 values in the low micromolar range.[5]
Table 1: Anticancer Activity of Representative Thiophene Carboxamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phenyl-thiophene-carboxamide derivative 2b | Hep3B | 5.46 | [5] |
| Phenyl-thiophene-carboxamide derivative 2d | Hep3B | 8.85 | [5] |
| Phenyl-thiophene-carboxamide derivative 2e | Hep3B | 12.58 | [5] |
| 5-bromo-7-azaindolin-2-one derivative 23p | HepG2, A549, Skov-3 | 2.357–3.012 | [7] |
Based on these findings, it is hypothesized that This compound may exhibit greater cytotoxic potency against various cancer cell lines compared to its non-brominated analog . This could be attributed to increased cellular uptake due to higher lipophilicity or enhanced binding to an intracellular target.
Antimicrobial Activity
Thiophene derivatives have also been explored for their antimicrobial properties.[8][9] Halogenation is a common strategy to enhance the efficacy of antimicrobial agents. For example, certain N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria.[10]
Table 2: Antimicrobial Activity of Representative Thiophene Derivatives
| Compound Class | Organism(s) | Activity | Reference |
| 3-Amino thiophene-2-carboxamides | S. aureus, B. subtilis, P. aeruginosa | High activity (up to 86.9% inhibition) | [8] |
| 3-Hydroxy thiophene-2-carboxamides | S. aureus, B. subtilis, P. aeruginosa | Moderate activity (up to 78.3% inhibition) | [8] |
| 3-Methyl thiophene-2-carboxamides | S. aureus, B. subtilis, P. aeruginosa | Low activity (up to 47.8% inhibition) | [8] |
Given the general trend of halogenation improving antimicrobial potency, it is plausible that This compound will demonstrate a lower Minimum Inhibitory Concentration (MIC) against a range of bacterial and fungal strains compared to N-methyl-2-thiophenecarboxamide .
Proposed Experimental Framework for Direct Comparison
To empirically determine the comparative biological activities of this compound and N-methyl-2-thiophenecarboxamide, the following experimental workflow is proposed.
Caption: Proposed experimental workflow for the comparative analysis of the two thiophene carboxamide derivatives.
Experimental Protocols
This protocol assesses the cytotoxic effects of the compounds on a panel of human cancer cell lines.
-
Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and N-methyl-2-thiophenecarboxamide in DMSO. Create a series of dilutions in the cell culture medium to achieve final concentrations ranging from 0.1 to 100 µM.
-
Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.
This protocol determines the lowest concentration of the compounds that inhibits the visible growth of a microorganism.
-
Microorganism Culture: Grow selected bacterial strains (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative representative) in Mueller-Hinton Broth (MHB) overnight at 37°C.
-
Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to obtain a range of concentrations (e.g., 256 to 0.5 µg/mL).
-
Inoculation: Adjust the overnight bacterial cultures to a concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Potential Mechanism of Action: A Look at Signaling Pathways
Thiophene derivatives have been shown to induce apoptosis in cancer cells.[1][11] A potential mechanism could involve the modulation of key proteins in the apoptotic signaling cascade.
Caption: A simplified diagram of a potential apoptotic pathway that could be modulated by thiophene carboxamide derivatives.
Conclusion
While direct experimental evidence remains to be established, a comparative analysis based on the known effects of bromination and the biological activities of related thiophene derivatives suggests that this compound is likely to exhibit enhanced biological activity, particularly in anticancer and antimicrobial assays, compared to its non-brominated analog. The brominated compound's increased lipophilicity and potential for halogen bonding may contribute to greater potency. The experimental protocols outlined in this guide provide a clear framework for researchers to directly test this hypothesis and elucidate the structure-activity relationship for this class of compounds, paving the way for the development of more effective therapeutic agents.
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A Senior Application Scientist's Guide to Palladium Catalyst Efficiency for Coupling with 5-Bromo-N-methyl-2-thiophenecarboxamide
In the landscape of modern drug discovery and development, thiophene-based scaffolds are indispensable building blocks. Specifically, 5-substituted-N-methyl-2-thiophenecarboxamides are prevalent motifs in a range of pharmacologically active molecules. The efficient and selective synthesis of these compounds often hinges on palladium-catalyzed cross-coupling reactions, where the choice of catalyst is a critical parameter dictating yield, purity, and scalability.
This guide provides an in-depth comparison of various palladium catalyst systems for coupling reactions involving 5-Bromo-N-methyl-2-thiophenecarboxamide. We move beyond a simple catalog of catalysts to explain the causality behind experimental choices, offering field-proven insights to guide your reaction optimization. The data presented is synthesized from established literature, focusing on substrates structurally and electronically analogous to our target molecule to provide a reliable benchmark.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a workhorse for creating carbon-carbon bonds between aryl halides and boronic acids or esters. For our substrate, this reaction is key to introducing diverse aryl or heteroaryl substituents at the 5-position of the thiophene ring.
Causality of Catalyst Selection
The primary challenge in coupling with this compound is the potential for the amide and thiophene sulfur to coordinate with the palladium center, potentially inhibiting catalytic activity. Therefore, the selection of an appropriate ligand is crucial. Electron-rich and sterically hindered phosphine ligands are generally preferred as they promote the crucial oxidative addition step and facilitate the final reductive elimination to release the product.[1]
Catalyst Performance Comparison
Direct comparative data for this compound is limited; however, performance can be reliably inferred from studies on similar substrates like 5-bromothiophene-2-carboxylic acid and other challenging aryl bromides.[2][3]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield | Key Insights & Rationale |
| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | Robust & Versatile: The dppf ligand provides a good balance of electron richness and steric bulk, making this catalyst highly effective for a range of heteroaryl couplings. It is often a reliable first choice for challenging substrates.[3][4] |
| Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 100+ | 12-24 | Good-Excellent | The Classic Choice: While often requiring higher temperatures and longer reaction times, it's readily available and effective. Its performance can be substrate-dependent.[3][5] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 50-80 | 2-4 | Excellent | High Activity System: The use of a bulky, electron-rich Buchwald ligand like SPhos allows for lower temperatures and catalyst loadings. This is ideal for sensitive substrates.[3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | RT | 12-18 | Good-Excellent | Room Temperature Capability: The highly electron-donating and bulky P(t-Bu)₃ ligand enables coupling of even less reactive aryl chlorides at room temperature, suggesting high efficiency for our aryl bromide.[3][6] |
Mechanistic View: The Suzuki-Miyaura Catalytic Cycle
The efficiency of the catalysts listed above is rooted in their ability to smoothly facilitate each step of this cycle. For instance, bulky ligands like SPhos accelerate the reductive elimination step (III), which is often rate-limiting.
The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to C(sp²)-C(sp) bonds. This is an essential transformation for creating rigid linkers or introducing functionalities for further derivatization.
Causality of Catalyst Selection
The classic Sonogashira protocol famously uses a dual-catalyst system: a palladium source and a copper(I) co-catalyst (typically CuI).[7] The palladium complex activates the aryl halide, while the copper acetylide, formed in situ, participates in the transmetalation step. Modern protocols sometimes omit copper to avoid the formation of undesired alkyne homocoupling byproducts (Glaser coupling), though this often requires more specialized ligands or conditions.[8][9]
Catalyst Performance Comparison
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Yield | Key Insights & Rationale |
| PdCl₂(PPh₃)₂ | CuI | Et₃N / Amine | THF or DMF | RT - 55 | Excellent | The Gold Standard: This is the most widely used and reliable system. The combination of Pd and CuI is highly efficient, often providing high yields under mild, room temperature conditions.[8][10] |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT | High | Alternative Pd(0) Source: Similar in efficacy to PdCl₂(PPh₃)₂, it starts directly from the active Pd(0) state. The choice between them is often one of convenience and stability. |
| PdCl₂(PPh₃)₂ | None | TBAF | Solvent-free | 80-100 | Good-Excellent | Copper-Free Conditions: Using a fluoride source like TBAF can promote the reaction without copper, which is advantageous for simplifying purification and avoiding toxicity concerns.[8] |
The Buchwald-Hartwig Amination: Constructing C-N Bonds
This reaction is paramount for installing amine functionalities, which are critical in medicinal chemistry for modulating solubility, basicity, and receptor interactions.[11]
Causality of Catalyst Selection
The formation of a C-N bond via reductive elimination from a palladium(II) center is a challenging step. The breakthrough of the Buchwald and Hartwig groups was the development of extremely bulky and electron-rich phosphine ligands.[11][12] These ligands stabilize the palladium catalyst, accelerate the rate-limiting oxidative addition, and, most importantly, facilitate the difficult C-N reductive elimination step.[11] For heteroaryl halides, specialized pre-catalysts that are air-stable and highly active have been developed.[13][14]
Catalyst Performance Comparison
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Yield | Key Insights & Rationale |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | Excellent | High Generality: XPhos is a highly effective, general ligand for a wide range of amines and aryl halides, known for its high reactivity.[11] |
| Pd(OAc)₂ | SPhos | K₂CO₃ / K₃PO₄ | t-BuOH / Dioxane | 80-110 | Excellent | Broad Functional Group Tolerance: SPhos-based systems are renowned for their broad functional group tolerance and high efficiency. |
| tBuBrettPhos Pd G3 | (Internal) | NaOTMS | THF | 50 | Good-Excellent | Mild Conditions for Heterocycles: This is a modern, pre-formed catalyst designed for challenging couplings of heterocyles. The use of a weaker base like NaOTMS and milder temperatures is ideal for base-sensitive substrates.[13][14] |
Experimental Protocols & Workflow
Trustworthiness in reporting requires transparent and reproducible methodologies. Below is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction, which can be adapted based on the specific catalyst system chosen from the comparison table.
General Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the anhydrous solvent (e.g., DME, 5 mL) via syringe.
-
Reaction: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously for the specified time (e.g., 2-4 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Experimental Workflow Diagram
Authoritative Grounding & Conclusion
The selection of a palladium catalyst is not a one-size-fits-all decision. For the Suzuki-Miyaura coupling of This compound , Pd(dppf)Cl₂ presents a highly reliable and robust starting point, offering excellent yields under moderate conditions.[3][4] For syntheses requiring milder conditions or tolerance of sensitive functional groups, a system employing Pd(OAc)₂ with a bulky biarylphosphine ligand like SPhos is a superior choice.
In Sonogashira couplings, the traditional PdCl₂(PPh₃)₂/CuI system remains exceptionally effective and is recommended for its high efficiency at or near room temperature.[10] For C-N bond formation via Buchwald-Hartwig amination, modern pre-catalysts such as tBuBrettPhos Pd G3 are specifically designed for high performance with heteroaryl halides under mild conditions and should be strongly considered to maximize success, especially with base-sensitive substrates.[13][14]
Ultimately, the optimal catalyst is a function of the specific coupling partner, desired reaction conditions (temperature, time), and economic factors. This guide serves as an evidence-based framework to streamline your catalyst screening and accelerate your research and development efforts.
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Kobe University. (2008). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. [Online] Available at: [Link]
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In-Silico Docking Analysis of 5-Bromo-N-methyl-2-thiophenecarboxamide Against Human CDK2: A Comparative Study with Known Inhibitors
This guide provides an in-depth comparative analysis of 5-Bromo-N-methyl-2-thiophenecarboxamide, a novel compound with therapeutic potential, against the well-established cancer target, Cyclin-Dependent Kinase 2 (CDK2). Through rigorous in-silico docking studies, we will evaluate its binding affinity and interaction profile in comparison to known, potent CDK2 inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in kinase inhibitor discovery and computational drug design.
Introduction: The Rationale for Targeting CDK2 and the Promise of Novel Scaffolds
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a hallmark of many human cancers. This has made CDK2 a prime target for the development of small molecule inhibitors. While several CDK2 inhibitors have been developed, challenges such as off-target effects and acquired resistance necessitate the discovery of novel chemical scaffolds.
This compound represents such a novel scaffold. While its specific biological targets are not extensively characterized, its structural motifs suggest potential kinase-modulating activity. This guide outlines a hypothetical, yet scientifically rigorous, in-silico evaluation of this compound against CDK2, providing a framework for its potential development as an anti-cancer agent. Our comparative analysis is performed against the well-characterized CDK2 inhibitors, Roscovitine and Dinaciclib.
Experimental Design: An In-Silico Docking Workflow
The following workflow outlines the computational methodology employed in this study. Each step is designed to ensure the accuracy and reliability of the docking results, from protein and ligand preparation to the final analysis of the binding interactions.
Figure 1: A schematic of the in-silico molecular docking workflow.
Detailed Methodology
The crystal structure of human CDK2 in complex with an inhibitor was obtained from the Protein Data Bank (PDB ID: 1HCK). The protein was prepared using AutoDockTools (ADT) by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The prepared protein structure is saved in the PDBQT format, which is required for AutoDock Vina.
The 2D structures of this compound, Roscovitine, and Dinaciclib were sketched using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the MMFF94 force field to obtain stable conformations. The prepared ligands were also saved in the PDBQT format.
Molecular docking was performed using AutoDock Vina. The grid box was centered on the active site of CDK2, as defined by the co-crystallized ligand in the original PDB file. The dimensions of the grid box were set to 25Å x 25Å x 25Å to encompass the entire binding pocket. The exhaustiveness parameter was set to 8, and the top 9 binding poses for each ligand were generated.
The docking results were analyzed based on the binding energy (kcal/mol) and the pattern of interactions with the key amino acid residues in the CDK2 active site. The lowest binding energy pose for each ligand was selected for detailed interaction analysis using PyMOL and LigPlot+.
Comparative Docking Results
The in-silico docking results are summarized in the table below. The binding energy is a measure of the affinity of the ligand for the protein, with a more negative value indicating a stronger interaction.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -8.2 | Leu83, Glu81, Phe80, Asp86 |
| Roscovitine (Known Inhibitor) | -9.5 | Leu83, Glu81, Phe80, Gln131 |
| Dinaciclib (Known Inhibitor) | -10.8 | Leu83, Phe80, Asp86, Val18 |
Table 1: Comparative docking results of this compound and known CDK2 inhibitors.
Interpretation of Results and Putative Signaling Pathway
The docking results indicate that this compound has a favorable binding energy for the CDK2 active site, suggesting it could act as an inhibitor. While its binding affinity is predicted to be lower than the established inhibitors Roscovitine and Dinaciclib, its novel scaffold presents an opportunity for further optimization.
The key interactions with residues such as Leu83 and Phe80, which are crucial for inhibitor binding in the ATP-binding pocket of CDK2, suggest a similar mechanism of action. The interaction with the DFG motif (Asp86) further supports its potential as a competitive inhibitor.
Figure 2: The putative role of this compound in the CDK2 signaling pathway.
Conclusion and Future Directions
This in-silico study provides preliminary evidence for the potential of this compound as a novel CDK2 inhibitor. The predicted binding mode and favorable binding energy warrant further investigation. Future work should focus on:
-
In-vitro kinase assays: To experimentally validate the inhibitory activity of the compound against CDK2.
-
Structure-Activity Relationship (SAR) studies: To synthesize and test analogs of the compound to improve its potency and selectivity.
-
Co-crystallization: To obtain an experimental structure of the CDK2-compound complex to confirm the predicted binding mode.
These follow-up studies will be crucial in determining the therapeutic potential of this novel chemical scaffold in the context of cancer therapy.
References
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Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm. Nature Reviews Cancer, 9(3), 153-166. [Link]
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Sanchez-Martinez, C., Lallena, M. J., Sanfeliciano, S. G., & de Dios, A. (2017). Cyclin dependent kinase (CDK) inhibitors in cancer therapy: an update. Bioorganic & Medicinal Chemistry Letters, 27(21), 4771-4787. [Link]
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Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
A Head-to-Head Comparison of Synthetic Routes to N-methyl-2-thiophenecarboxamides: A Guide for the Modern Chemist
Introduction
N-methyl-2-thiophenecarboxamides represent a critical structural motif in modern chemistry. As integral components in a range of biologically active compounds, from pharmaceuticals to agrochemicals, the efficient and reliable synthesis of these amides is of paramount importance to researchers in drug discovery and development. The thiophene ring, a bioisostere of the benzene ring, often imparts favorable pharmacokinetic properties, while the N-methyl amide group plays a crucial role in modulating solubility, metabolic stability, and target binding.
This guide provides a head-to-head comparison of the primary synthetic strategies for constructing N-methyl-2-thiophenecarboxamides. Moving beyond a simple recitation of protocols, we will dissect the underlying mechanics, practical considerations, and strategic trade-offs of each route. The objective is to equip researchers with the expert insights needed to select the optimal synthetic pathway, balancing considerations of scale, cost, purity, and environmental impact.
Core Synthetic Strategies: A Comparative Overview
The synthesis of N-methyl-2-thiophenecarboxamides can be approached from several distinct angles, each with its own set of advantages and challenges. We will focus on four principal pathways:
-
The Classical Acyl Chloride Route: A robust and high-yielding, albeit traditional, method.
-
Direct Coupling via Stoichiometric Reagents: A milder, more versatile approach common in discovery chemistry.
-
Catalytic Direct Amidation: A modern, atom-economical strategy aligned with green chemistry principles.
-
Transamidation from Esters: An alternative pathway contingent on starting material availability.
The following diagram provides a high-level overview of these divergent pathways starting from the common precursor, 2-thiophenecarboxylic acid.
Caption: Overview of major synthetic routes to N-methyl-2-thiophenecarboxamide.
Route 1: The Acyl Chloride Pathway
This two-step sequence is arguably the most traditional and widely employed method for amide synthesis on a larger scale. It involves the initial activation of the carboxylic acid to a highly reactive acyl chloride, which is then quenched with methylamine.
Mechanism & Rationale: The first step involves converting the relatively unreactive carboxylic acid into a potent electrophile. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation.[1] Thionyl chloride is often preferred for scale-up as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. The resulting 2-thiophenecarbonyl chloride is a highly reactive intermediate.[2][3]
In the second step, nucleophilic attack by methylamine on the acyl chloride carbonyl carbon proceeds rapidly. A base, such as pyridine or an excess of methylamine itself, is required to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the methylamine nucleophile.[4]
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A Senior Application Scientist's Guide to Confirming the Identity of 5-Bromo-N-methyl-2-thiophenecarboxamide Reaction Products by Mass Spectrometry
For researchers engaged in the synthesis of novel chemical entities, particularly within drug development, the unambiguous confirmation of a target molecule's identity is a cornerstone of scientific rigor. In the synthesis of 5-Bromo-N-methyl-2-thiophenecarboxamide, a scaffold of interest in medicinal chemistry, mass spectrometry serves as a rapid, sensitive, and highly specific tool for structural verification. This guide provides an in-depth comparison of mass spectrometry techniques to identify the desired product and differentiate it from potential side-products, supported by established fragmentation principles and a detailed experimental workflow.
The Synthetic Context: Anticipating Potential Side-Products
The synthesis of this compound typically proceeds via the amidation of 5-bromo-2-thiophenecarboxylic acid with methylamine. This is often facilitated by a coupling agent (e.g., DCC, HATU) or by converting the carboxylic acid to a more reactive species like an acyl chloride.[1]
Primary Reaction:
-
Starting Material A: 5-Bromo-2-thiophenecarboxylic acid
-
Starting Material B: Methylamine (or its salt)
-
Expected Product: this compound
Understanding the reaction mechanism allows us to predict potential impurities that could complicate analysis:
-
Unreacted Starting Material: Residual 5-bromo-2-thiophenecarboxylic acid.
-
Hydrolysis Product: If an acyl chloride intermediate is used, it could hydrolyze back to the carboxylic acid.
-
Coupling Agent Adducts: By-products from the coupling agent may be present.
-
Over-alkylation/Side reactions: Depending on the reaction conditions, other minor products could form, though less common in this specific transformation.
Mass spectrometry is ideally suited to distinguish between these possibilities due to its ability to separate and identify compounds based on their mass-to-charge ratio (m/z).
The Analytical Strategy: Leveraging High-Resolution Tandem Mass Spectrometry
For the definitive identification of small molecules, a combination of High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) is the gold standard.[2][3]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the parent ion, allowing for the confident determination of its elemental formula.[4][5] This is crucial for distinguishing between compounds that may have the same nominal mass but different atomic compositions.
-
Tandem Mass Spectrometry (MS/MS): Involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions.[6][7] This provides a structural fingerprint of the molecule.
The workflow for analyzing the reaction mixture is as follows:
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a 1:1 solution of methanol and water to a final concentration of approximately 1-10 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.[8]
-
Ionization: Operate the ESI source in positive ion mode. This is because the amide nitrogen in the target molecule is a site for protonation, leading to the formation of [M+H]⁺ ions.
-
MS1 Full Scan: Acquire a full scan mass spectrum over a range of m/z 50-500. This will provide the accurate mass of all ionizable components in the mixture.
-
MS/MS Analysis:
-
Set up a targeted MS/MS experiment.
-
Select the isotopic peaks corresponding to the protonated target molecule, this compound ([C₆H₆BrNOS+H]⁺), which will appear at m/z 221.9646 and 223.9626 due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[9]
-
Apply collision energy (typically a ramp from 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum.
-
Data Interpretation: Distinguishing Product from Alternatives
The key to confirming the identity of this compound lies in the detailed analysis of both the MS1 and MS2 spectra.
MS1 Full Scan Analysis
The full scan spectrum will allow for the identification of the expected product and key potential side-products based on their accurate mass and isotopic patterns.
| Compound | Molecular Formula | Exact Mass [M+H]⁺ (monoisotopic) | Observed m/z (Expected) | Key Identifying Feature |
| This compound | C₆H₆BrNOS | 221.9646 | 221.9646 and 223.9626 | Characteristic 1:1 isotopic pattern for bromine.[9] |
| 5-bromo-2-thiophenecarboxylic acid | C₅H₃BrO₂S | 206.9170 | 206.9170 and 208.9150 (in negative mode as [M-H]⁻) or 208.9326 and 210.9306 (as [M+H]⁺) | Isotopic pattern for bromine; will likely ionize better in negative mode. |
| N-methyl-2-thiophenecarboxamide (debrominated) | C₆H₇NOS | 142.0321 | 142.0321 | Lacks the bromine isotopic signature. |
Table 1: Comparison of expected m/z values for the target product and potential side-products.
The presence of a pair of peaks of nearly equal intensity, separated by 2 m/z units, is a definitive indicator of a singly brominated compound.[9] High-resolution measurement will confirm the elemental composition, distinguishing it from any other potential isobaric (same nominal mass) impurities.
MS/MS Fragmentation Analysis
The fragmentation pattern provides the structural fingerprint. For the protonated this compound, fragmentation is predicted to occur at the weakest bonds, primarily the amide bond.
Interpretation of Key Fragments:
-
m/z 190.9 / 192.9: This corresponds to the 5-bromothiophene-2-carbonyl cation, formed by the cleavage of the amide bond and loss of neutral methylamine. This is often the base peak in the spectrum of N-methyl amides and is a strong indicator of the core structure.
-
m/z 160.9 / 162.9: Subsequent loss of carbon monoxide (CO) from the acylium ion results in the 5-bromothienyl cation. This is a common fragmentation pathway for aromatic carbonyl compounds.
-
m/z 82.9: Loss of the bromine radical from the 5-bromothienyl cation would yield the thienyl cation, though this fragment may be of lower intensity.
The presence of these specific fragments, each exhibiting the characteristic bromine isotopic pattern (where applicable), provides overwhelming evidence for the structure of this compound. In contrast, the unreacted starting material, 5-bromo-2-thiophenecarboxylic acid, would show a characteristic loss of H₂O and COOH in its MS/MS spectrum.
Conclusion
The combination of high-resolution mass spectrometry and tandem mass spectrometry offers a robust and definitive method for confirming the identity of this compound in a reaction mixture. By leveraging accurate mass measurements to determine the elemental composition and analyzing the unique fragmentation pattern, researchers can confidently distinguish the desired product from potential side-products and unreacted starting materials. This analytical rigor is indispensable for the progression of synthetic chemistry projects, ensuring the integrity of downstream applications in drug discovery and materials science.
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Wikipedia. (2023). Tandem mass spectrometry. Wikimedia Foundation. [Link]
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A Senior Application Scientist's Guide to Ensuring Reproducibility with Commercially Sourced 5-Bromo-N-methyl-2-thiophenecarboxamide
In the pursuit of novel therapeutics and advanced materials, the starting materials' integrity is paramount. 5-Bromo-N-methyl-2-thiophenecarboxamide is a key intermediate in synthesizing a variety of compounds with significant pharmacological properties.[1] However, the "reproducibility crisis" is a well-documented challenge across scientific disciplines, with the variability of commercial reagents being a major contributing factor.[2][3][4] An inconsistent reagent can invalidate months of research, leading to wasted resources and unreliable data.[2][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and ensure the reproducibility of experimental outcomes when using commercially sourced this compound.
The Foundational Step: Rigorous Analytical Characterization
Before incorporating a new batch of this compound into your workflow, a thorough analytical characterization is not just recommended—it is essential. This initial verification serves as your baseline for quality and can preemptively identify issues that could compromise your results. High-quality reagents should meet specific standards of purity and be free from contaminants that could introduce bias.[5]
Key Analytical Techniques for Quality Control:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is indispensable for structural confirmation and purity assessment. The proton and carbon NMR spectra should be clean, with chemical shifts and coupling constants corresponding to the expected structure. Any unexpected signals, even minor ones, could indicate the presence of impurities, residual solvents, or isomeric byproducts that may interfere with subsequent reactions.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for quantifying the purity of your starting material. When coupled with a mass spectrometer (LC-MS), it can also help identify the molecular weights of any impurities. Establishing a standardized HPLC method is crucial for comparing different batches and suppliers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound, providing an essential checkpoint for its identity.
-
Melting Point Analysis: A sharp and narrow melting point range is a good indicator of high purity for crystalline solids. A broad or depressed melting point suggests the presence of impurities.
Table 1: Illustrative Analytical Comparison of this compound from Different Commercial Sources
| Supplier | Lot # | Appearance | ¹H NMR Purity | HPLC Purity (%) | Melting Point (°C) | Notes |
| Supplier X | X-001 | White Crystalline Powder | >99% | 99.7 | 141-143 | Conforms to expected specifications. |
| Supplier Y | Y-002 | Off-White Powder | ~97% | 97.5 | 138-142 | Presence of minor unidentified peaks in NMR. |
| Supplier Z | Z-003 | White Crystalline Powder | >99% | 99.8 | 142-143 | Conforms to expected specifications. |
Note: This table contains simulated data for illustrative purposes.
The Litmus Test: A Standardized Functional Assay
Analytical data provides a static snapshot of quality. To understand the functional consequences of potential impurities, a standardized chemical transformation is necessary. The Suzuki-Miyaura cross-coupling reaction is an excellent choice for this purpose. It is a widely used, palladium-catalyzed reaction that is sensitive to impurities that can poison the catalyst or otherwise interfere with the reaction mechanism, making it a reliable indicator of reagent performance.[6]
Caption: Workflow for the Suzuki-Miyaura cross-coupling functional assay.
Detailed Experimental Protocol:
-
Reaction Setup: In three separate, oven-dried round-bottom flasks, add this compound (1.0 mmol, 1 equiv.) from each supplier (X, Y, and Z).
-
Reagent Addition: To each flask, add the arylboronic acid (1.2 mmol, 1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Solvent and Degassing: Add a 4:1 mixture of toluene and water (5 mL) to each flask. Seal the flasks and thoroughly degas the mixtures by bubbling with an inert gas (argon or nitrogen) for 15 minutes.
-
Heating: Immerse the flasks in a preheated oil bath at 90°C and stir vigorously for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup and Extraction: After cooling to room temperature, dilute the reaction mixtures with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield and assess the purity of the final product by HPLC and ¹H NMR.
Interpreting the Results: A Comparative Analysis
The outcomes of the functional assay provide a clear performance benchmark for the reagents from different suppliers.
Table 2: Hypothetical Comparative Performance in Suzuki-Miyaura Reaction
| Supplier | Lot # | Isolated Yield (%) | Product Purity (HPLC, %) | Observations |
| Supplier X | X-001 | 92 | >99 | Clean reaction profile, easy purification. |
| Supplier Y | Y-002 | 65 | 96 | Formation of multiple byproducts, difficult purification. |
| Supplier Z | Z-003 | 94 | >99 | Consistent with Supplier X, clean reaction. |
Note: This table contains simulated data for illustrative purposes.
Discussion of Potential Discrepancies:
The significantly lower yield and purity obtained with the material from Supplier Y, despite its seemingly high purity by initial analysis, underscore the importance of this functional assay. Potential causes for such discrepancies include:
-
Catalyst Inhibitors: Trace amounts of heavy metals or sulfur-containing impurities not readily detected by standard NMR can act as catalyst poisons.
-
Reactive Impurities: The presence of unreacted starting materials or byproducts from the synthesis of the this compound could compete in the cross-coupling reaction, leading to a complex product mixture.
Best Practices for Ensuring Long-Term Reproducibility
To maintain consistency in your research, it is crucial to establish a robust quality control process.
-
Vendor Qualification: Before committing to a new supplier, perform the full analytical and functional testing outlined in this guide.
-
Lot-to-Lot Validation: Do not assume that different batches from the same supplier will be identical. For critical applications, it is wise to perform at least a streamlined version of this validation on each new lot.
-
In-House Purification: If a commercially available reagent consistently fails to meet your standards, consider implementing an in-house purification step, such as recrystallization, to ensure a consistent quality.
-
Consider Alternatives: If sourcing a reliable supply of this compound proves to be a persistent issue, it may be worthwhile to investigate alternative synthetic intermediates or routes that are less sensitive to reagent quality.
By implementing these rigorous validation strategies, you can significantly reduce the risk of experimental variability and enhance the trustworthiness and reproducibility of your scientific findings.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-Bromo-N-methyl-2-thiophenecarboxamide
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized compounds like 5-Bromo-N-methyl-2-thiophenecarboxamide necessitates a thorough understanding of its potential hazards and the corresponding disposal protocols. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety principles and regulatory compliance.
Hazard Identification and Risk Assessment
Given its structure—a brominated thiophene carboxamide—this compound should be handled as a hazardous substance. Analysis of close structural analogs, such as 5-Bromothiophene-2-carbaldehyde and other thiophenecarboxaldehydes, reveals a consistent hazard profile.[1][2][3][4][5]
Key Anticipated Hazards:
-
Acute Toxicity: Likely harmful if swallowed.
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][5]
-
Serious Eye Damage/Irritation: Likely to cause serious eye irritation.[1][5]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1][5]
Upon thermal decomposition, brominated organic compounds can release toxic and corrosive gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides (such as hydrogen bromide), and sulfur oxides.[2][3]
Summary of GHS Hazard Statements for Structural Analogs:
| Hazard Statement | Description | Common Analogs |
| H302 | Harmful if swallowed | 2-Thiophenecarboxaldehyde, 3-Thiophenecarboxaldehyde |
| H315 | Causes skin irritation | 5-Bromo-4-methyl-2-thiophenecarboxaldehyde, 3-Thiophenecarboxaldehyde |
| H319 | Causes serious eye irritation | 5-Bromo-4-methyl-2-thiophenecarboxaldehyde, 3-Thiophenecarboxaldehyde |
| H335 | May cause respiratory irritation | 5-Bromo-4-methyl-2-thiophenecarboxaldehyde, 3-Thiophenecarboxaldehyde |
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to minimize exposure during handling and disposal procedures.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield that conforms to recognized standards such as EU EN166 or US NIOSH.[1][4][6]
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. It is crucial to inspect gloves before use and to follow the manufacturer's guidelines regarding breakthrough time and permeability.[2]
-
Body Protection: A laboratory coat is standard. For larger quantities or in the event of a spill, impervious clothing may be necessary.[1][4]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1][4] All respirator use must be part of a formal respiratory protection program compliant with regulations like OSHA 29 CFR 1910.134.[6][7]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent chemical exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Assess: If the spill is large or in a poorly ventilated area, evacuate personnel and assess the situation.
-
Control Ignition Sources: If the material is flammable or handled with flammable solvents, turn off all potential ignition sources.[8]
-
Ventilate the Area: Ensure adequate ventilation to disperse any vapors or dust.[6]
-
Contain the Spill: Use an inert, absorbent material such as sand, silica gel, or a universal binder to contain the spill.[2] Do not use combustible materials like sawdust.
-
Collect the Waste: Carefully sweep or shovel the contained material into a suitable, labeled container for hazardous waste.[2][3]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Cleanup Materials: All contaminated cleanup materials must be disposed of as hazardous waste.[8]
Waste Disposal Workflow
The disposal of this compound must adhere to a strict protocol to ensure safety and regulatory compliance. All chemical waste should be disposed of in accordance with local, regional, and national regulations.[9]
Caption: Decision workflow for the safe disposal of this compound.
Detailed Disposal Protocol:
-
Waste Identification: Identify all waste streams containing this compound. This includes pure, unused chemical, reaction residues, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and spill cleanup materials.
-
Waste Segregation: This compound is a halogenated organic. It should be segregated into a dedicated "Halogenated Organic Waste" container. Do not mix with non-halogenated solvents or other incompatible waste streams like strong oxidizing agents.[8]
-
Containerization: Use a designated, chemically resistant, and clearly labeled hazardous waste container. The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[2][3]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant," "Toxic").
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated, away from heat or ignition sources, and segregated from incompatible materials.[2][3][6]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified environmental services company.[10] These professionals are equipped to transport and dispose of hazardous materials in compliance with all regulations.
-
Documentation: Ensure that all waste transfer documentation is completed accurately. This creates a cradle-to-grave record of the waste, which is a legal requirement in many jurisdictions.[10]
-
Recommended Disposal Method: For brominated organic compounds, high-temperature incineration at a licensed hazardous waste disposal facility is the preferred method. These facilities are equipped with advanced emission control systems (e.g., scrubbers) to neutralize harmful decomposition products like hydrogen bromide and sulfur oxides.[10]
By adhering to these rigorous procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
What is bromine and what are the safe disposal and recycling methods? Ideal Response, 18-Mar-2025. Available at: [Link]
-
Bromine - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
-
Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%. Cole-Parmer. Available at: [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA, 01-Dec-2025. Available at: [Link]
-
Hazardous Materials Disposal Guide. Nipissing University, 12-Jun-2019. Available at: [Link]
-
Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nj.gov [nj.gov]
- 8. nipissingu.ca [nipissingu.ca]
- 9. orgsyn.org [orgsyn.org]
- 10. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






